Product packaging for Tin tetrabutanolate(Cat. No.:CAS No. 14254-05-8)

Tin tetrabutanolate

Cat. No.: B1143417
CAS No.: 14254-05-8
M. Wt: 411.16464
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Tin tetrabutanolate is a useful research compound. Its molecular formula is C16H36O4Sn and its molecular weight is 411.16464. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H36O4Sn B1143417 Tin tetrabutanolate CAS No. 14254-05-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

14254-05-8

Molecular Formula

C16H36O4Sn

Molecular Weight

411.16464

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Tin Tetrabutanolate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis methods for tin tetrabutanolate, also known as tin(IV) tert-butoxide [Sn(OtBu)4]. This compound is a versatile organotin compound utilized as a precursor in the synthesis of tin-based materials, including tin oxide (SnO₂) thin films and nanostructures for applications in gas sensors, transparent conductive coatings, and energy storage devices. It also serves as a catalyst in various organic reactions. This document details the core synthetic pathways, providing experimental protocols and quantitative data to facilitate laboratory preparation.

Core Synthesis Methodologies

The synthesis of this compound is primarily achieved through three main routes, each with distinct advantages and challenges. Strict anhydrous conditions are paramount for all methods to prevent the hydrolysis of the target compound.

Reaction of Tin(IV) Chloride with tert-Butanol in the Presence of a Base

This widely employed method involves the reaction of tin(IV) chloride with tert-butanol, utilizing a base to neutralize the hydrogen chloride byproduct. The choice of base can influence the reaction efficiency and the ease of product purification.

Reaction Pathway:

G SnCl4 Tin(IV) Chloride (SnCl₄) Product Tin(IV) tert-butoxide (Sn(OtBu)₄) SnCl4->Product tBuOH tert-Butanol (4 t-BuOH) tBuOH->Product Base Base (e.g., 4 Et₂NH) Byproduct Amine Hydrochloride (4 Et₂NH₂Cl) Base->Byproduct

Caption: Reaction of Tin(IV) Chloride with tert-Butanol and a Base.

Experimental Protocol:

A common procedure involves the slow addition of tin(IV) chloride to a solution of tert-butanol and a base, such as diethylamine, in an inert solvent like benzene or toluene under an inert atmosphere (e.g., argon or nitrogen). The reaction is typically carried out at room temperature or with gentle heating. The formation of a precipitate, the amine hydrochloride salt, drives the reaction to completion.

Quantitative Data:

Starting MaterialMolar RatioSolventBaseYieldPurificationReference
Tin(IV) Chloride1BenzeneDiethylamine~80%Sublimation[1]

Purification:

The insoluble amine hydrochloride byproduct is removed by filtration.[2] Subsequent purification of the tin(IV) tert-butoxide is most effectively achieved by distillation or sublimation under reduced pressure to obtain a high-purity product.[2]

Salt Metathesis Reaction of Tin(IV) Chloride with an Alkali Metal Alkoxide

This method offers a direct route to tin(IV) tert-butoxide through the reaction of tin(IV) chloride with a pre-formed alkali metal alkoxide, such as lithium or sodium tert-butoxide. This salt metathesis reaction is often high-yielding.

Reaction Pathway:

G SnCl4 Tin(IV) Chloride (SnCl₄) Product Tin(IV) tert-butoxide (Sn(OtBu)₄) SnCl4->Product LiOtBu Lithium tert-butoxide (4 LiOtBu) LiOtBu->Product Byproduct Lithium Chloride (4 LiCl)

Caption: Salt Metathesis Reaction for Tin(IV) tert-butoxide Synthesis.

Experimental Protocol:

In a typical procedure, a solution of tin(IV) chloride in an anhydrous, non-polar organic solvent is treated with a stoichiometric amount of an alkali metal tert-butoxide. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.

Purification:

The precipitated alkali metal chloride is removed by filtration. The filtrate, containing the desired tin(IV) tert-butoxide, is then concentrated under reduced pressure. Further purification can be achieved by distillation or sublimation.

Direct Synthesis from Elemental Tin

A more direct, albeit potentially less common, approach involves the reaction of elemental tin with an alcohol in the presence of an activating agent. This method avoids the use of tin halides.

Reaction Pathway:

G Sn Elemental Tin (Sn) Product Tin(IV) tert-butoxide (Sn(OtBu)₄) Sn->Product tBuOH tert-Butanol (excess) tBuOH->Product Activator Activating Agent Activator->Product

Caption: Direct Synthesis of Tin(IV) tert-butoxide from Elemental Tin.

Experimental Protocol:

This process typically involves heating elemental tin with an excess of the alcohol in the presence of an oxygen-containing additive that acts as an activator.[3] The reaction conditions, including temperature and the nature of the activator, are critical for achieving a good yield of the desired tin(IV) alkoxide.

Transesterification (Transalcoholysis)

Transesterification is a useful method for the synthesis of various tin alkoxides. While often employed to create mixed alkoxides from tin(IV) tert-butoxide, the general principle can be applied to the synthesis of tin butanolates from other tin alkoxides.[2] For instance, tin(II) n-butoxide has been prepared via transesterification of tin(II) methoxide with n-butanol.[4]

Reaction Pathway:

G SnOR Tin(IV) Alkoxide (Sn(OR)₄) Product Tin(IV) tert-butoxide (Sn(OtBu)₄) SnOR->Product tBuOH tert-Butanol (4 t-BuOH) tBuOH->Product Byproduct Alcohol (4 ROH)

Caption: Transesterification for the Synthesis of Tin(IV) tert-butoxide.

Experimental Workflow:

The process generally involves refluxing a starting tin alkoxide with an excess of the desired alcohol (in this case, tert-butanol). The equilibrium is driven towards the product by removing the more volatile alcohol byproduct, often through distillation.

Summary of Quantitative Data

Synthesis MethodStarting MaterialsKey ReagentsReported YieldPurification Method
Reaction with BaseSnCl₄, t-BuOHDiethylamine~80%Sublimation
Salt MetathesisSnCl₄LiOtBu or NaOtBuHigh (unspecified)Filtration and Distillation/Sublimation
Direct SynthesisElemental Sn, t-BuOHActivating AgentVariableDependent on reaction
TransesterificationSn(OR)₄, t-BuOH-VariableDistillation

This guide provides a foundational understanding of the key synthetic routes to this compound. For detailed, step-by-step laboratory procedures, it is recommended to consult the primary literature cited. The choice of synthesis method will depend on factors such as available starting materials, desired purity, and scalability.

References

An In-depth Technical Guide to Tin(IV) t-Butoxide (Tin Tetrabutanolate)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of tin(IV) t-butoxide, also known as tin tetrabutanolate. The information is presented to be a valuable resource for researchers, scientists, and professionals in the field of drug development, with a focus on quantitative data, experimental procedures, and the underlying chemical principles.

Introduction

Tin(IV) t-butoxide, with the systematic name tetrakis[(2-methylpropan-2-yl)oxy]stannane and the chemical formula Sn(O-t-Bu)₄, is a notable organotin compound.[1][2] As a metal alkoxide, its high reactivity, particularly its sensitivity to moisture, makes it a versatile precursor in various synthetic applications.[3][4] This reactivity allows for controlled hydrolysis and condensation, forming tin-oxygen bonds, which is fundamental to its use in materials science for creating tin(IV) oxide (SnO₂) thin films, nanoparticles, and catalysts.[3] For those in drug discovery and development, its utility as a precursor in radical chemistry for the synthesis of complex organic molecules is of significant interest.[3]

Molecular Structure and Properties

The molecular structure of tin(IV) t-butoxide is characterized by a central tin atom coordinated to four sterically demanding tert-butoxide groups. This steric hindrance prevents the formation of oligomers, resulting in a monomeric structure in both the solid state and in solution.[5] The coordination geometry around the tin atom is tetrahedral.

Physicochemical Properties

The fundamental physicochemical properties of tin(IV) t-butoxide are compiled in the table below, providing a clear reference for experimental design and handling.

PropertyValueReference(s)
Molecular Formula C₁₆H₃₆O₄Sn[1][2]
Molecular Weight 411.16 g/mol [6]
Appearance White low-melting solid to turbid colorless liquid[2][6]
Melting Point 40-44 °C[6]
Boiling Point 65 °C @ 0.3 mmHg[6]
Density 1.06 g/cm³[4][6]
Solubility Soluble in non-polar organic solvents (e.g., benzene)[5]
Sensitivity Moisture sensitive[3][4]
Spectroscopic Data

Spectroscopic analysis is essential for the unambiguous identification and characterization of tin(IV) t-butoxide. Key spectroscopic data are summarized below.

Spectroscopic TechniqueCharacteristic FeaturesReference(s)
¹H NMR A single peak corresponding to the protons of the methyl groups in the tert-butoxide ligands.[7]
¹³C NMR Shows resonances for the quaternary and methyl carbons of the tert-butoxide groups. The two-bond ¹¹⁹Sn-¹³C coupling constant (²J) is a key diagnostic feature, with a value of approximately 45 Hz for the quaternary carbon and 4 Hz for the methyl carbons, indicative of terminal alkoxide ligands.[8]
¹¹⁹Sn NMR A single resonance around -371.4 ppm (in C₆D₆) confirms a tetrahedral tin environment.[8]
Infrared (IR) Spectroscopy Exhibits strong absorption bands for C-O stretching (around 937 cm⁻¹) and Sn-O stretching (around 605 cm⁻¹).[8]

Synthesis of Tin(IV) t-Butoxide

The synthesis of tin(IV) t-butoxide is most commonly achieved through the reaction of tin(IV) chloride with an alkali metal tert-butoxide. Due to the product's high sensitivity to moisture, all synthetic procedures must be conducted under strict anhydrous and inert conditions.

Synthesis Workflow Diagram

The following diagram outlines the general workflow for the synthesis of tin(IV) t-butoxide via a salt metathesis reaction.

G Synthesis Workflow of Tin(IV) t-Butoxide cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up and Purification SnCl4 Tin(IV) Chloride (SnCl4) Reaction Reaction in an inert solvent (e.g., hexane) under N2 or Ar atmosphere SnCl4->Reaction Alkoxide Lithium or Sodium t-butoxide Alkoxide->Reaction Filtration Filtration to remove precipitated salt (LiCl or NaCl) Reaction->Filtration Solvent_Removal Solvent removal under vacuum Filtration->Solvent_Removal Sublimation Purification by sublimation Solvent_Removal->Sublimation Product Pure Tin(IV) t-butoxide Sublimation->Product

References

An In-depth Technical Guide to Tin(IV) Tetrabutanolate (Tin(IV) tert-butoxide)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical guide provides a comprehensive overview of Tin(IV) tert-butoxide, a significant organotin compound with the CAS Number 36809-75-3. While the query "tin tetrabutanolate" could potentially refer to isomers of tin butoxide, this document will focus on the tert-butyl isomer, which is well-documented in scientific literature. It is also important to note the potential for confusion with the similarly named titanium tetrabutanolate (CAS 5593-70-4), a widely used titanium alkoxide. This guide, intended for researchers, scientists, and professionals in drug development and material science, will cover the chemical properties, synthesis, and applications of Tin(IV) tert-butoxide, presenting data in a structured format with detailed experimental protocols and pathway visualizations.

Chemical and Physical Properties

Tin(IV) tert-butoxide, with the chemical formula Sn(OC(CH₃)₃)₄, is a versatile precursor in materials science and a catalyst in organic synthesis.[1][2] Its properties are summarized in the table below.

PropertyValueReference
CAS Number 36809-75-3[3]
Molecular Formula C₁₆H₃₆O₄Sn[3]
Molecular Weight 411.16 g/mol [3]
Appearance White solid to turbid colorless liquid[3][4]
Melting Point 40-44 °C[5][6]
Boiling Point 65 °C at 0.3 mmHg[3]
Density 1.06 g/cm³[4]
Solubility Soluble in many common organic solvents (e.g., methanol, ethanol, n-hexane)[6][7]
Sensitivity Moisture sensitive; rapidly hydrolyzes in the presence of water.[4][6][7]
Stability Stable under anhydrous conditions. Incompatible with oxidizing agents.[7]

Experimental Protocols

Synthesis of Tin(IV) tert-butoxide

The synthesis of Tin(IV) tert-butoxide can be achieved through several methods. Two common protocols are detailed below. All procedures require strict anhydrous conditions to prevent hydrolysis.[1]

Protocol 1: From Tin(IV) chloride and tert-butanol

This method involves the direct reaction of tin(IV) chloride with tert-butanol.

  • Materials: Tin(IV) chloride (SnCl₄), tert-butanol, a suitable non-polar solvent (e.g., hexane), and a base (e.g., pyridine or diethylamine) to neutralize the HCl byproduct.

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, dissolve tin(IV) chloride in the anhydrous solvent.

    • Slowly add a stoichiometric amount of tert-butanol to the solution while stirring under a nitrogen atmosphere.

    • Subsequently, add the base dropwise to the reaction mixture. The reaction is typically exothermic.

    • After the addition is complete, reflux the mixture to ensure the reaction goes to completion.

    • The resulting precipitate (amine hydrochloride) is removed by filtration under inert atmosphere.

    • The solvent is removed from the filtrate under reduced pressure.

    • The crude product is then purified by vacuum distillation or sublimation to yield high-purity Tin(IV) tert-butoxide.[8]

Protocol 2: Salt Metathesis Reaction

This approach utilizes an alkali metal tert-butoxide and tin(IV) chloride.

  • Materials: Tin(IV) chloride (SnCl₄), lithium tert-butoxide (LiO-t-Bu) or sodium tert-butoxide (NaO-t-Bu), and an anhydrous ethereal solvent (e.g., diethyl ether or THF).

  • Procedure:

    • Suspend the alkali metal tert-butoxide in the anhydrous solvent in a reaction flask under an inert atmosphere.

    • Slowly add a solution of tin(IV) chloride in the same solvent to the suspension with vigorous stirring.

    • The reaction is typically stirred at room temperature for several hours.

    • The precipitated alkali metal chloride is removed by filtration.

    • The solvent is evaporated from the filtrate under vacuum.

    • The resulting solid or liquid is then purified by sublimation or distillation under reduced pressure.[1]

Chemical Reactions and Applications

Tin(IV) tert-butoxide is a valuable precursor and catalyst. Its reactivity is primarily centered around the lability of the tin-oxygen bond.

Transalcoholysis Reactions

Tin(IV) tert-butoxide can undergo exchange reactions with other alcohols, which is a useful method for synthesizing mixed-ligand tin(IV) alkoxides.[1]

  • Experimental Protocol:

    • Dissolve Tin(IV) tert-butoxide in an anhydrous solvent.

    • Add a stoichiometric amount of a primary or secondary alcohol (R'OH).

    • The reaction mixture is heated to facilitate the exchange and the removal of the displaced tert-butanol, often aided by a Dean-Stark trap.

    • The resulting mixed alkoxide can be isolated after removal of the solvent.

Precursor for Tin(IV) Oxide (SnO₂) Materials

A major application of Tin(IV) tert-butoxide is as a precursor for the deposition of tin(IV) oxide thin films and nanoparticles through processes like Chemical Vapor Deposition (CVD), Atomic Layer Deposition (ALD), and sol-gel methods.[2][5] These SnO₂ materials are utilized in gas sensors, transparent conductive coatings, and energy storage devices.[2][5]

  • General Sol-Gel Protocol:

    • Dissolve Tin(IV) tert-butoxide in a suitable alcohol solvent.

    • Controlled hydrolysis is initiated by the slow addition of water, often mixed with the alcohol solvent and sometimes a catalyst (acid or base).

    • The solution is then aged to form a sol, which subsequently gels.

    • The gel is dried and then calcined at elevated temperatures to produce crystalline SnO₂.

Catalysis

The Lewis acidic nature of the tin center allows Tin(IV) tert-butoxide to catalyze various organic reactions, including esterification, transesterification, and oxidation reactions.[2]

Visualizations

Synthesis Pathways

Synthesis_Pathways SnCl4_1 SnCl₄ P1_intermediate SnCl4_1->P1_intermediate tBuOH 4 t-BuOH tBuOH->P1_intermediate Base Base (e.g., Pyridine) Base->P1_intermediate Product1 Sn(O-t-Bu)₄ Byproduct1 Base·HCl SnCl4_2 SnCl₄ P2_intermediate SnCl4_2->P2_intermediate Met_OtBu 4 MO-t-Bu (M=Li, Na) Met_OtBu->P2_intermediate Product2 Sn(O-t-Bu)₄ Byproduct2 4 MCl P1_intermediate->Product1 Protocol 1 P1_intermediate->Byproduct1 P2_intermediate->Product2 Protocol 2 P2_intermediate->Byproduct2 Sol_Gel_Workflow Precursor Tin(IV) tert-butoxide Sn(O-t-Bu)₄ Sol Sol Formation Precursor->Sol Dissolution Solvent Alcohol Solvent Solvent->Sol Hydrolysis Controlled Hydrolysis (H₂O) Hydrolysis->Sol Gelation Gelation (Aging) Sol->Gelation Hydrolysis & Condensation Drying Drying Gelation->Drying Calcination Calcination (Heat) Drying->Calcination Product SnO₂ Nanoparticles/ Thin Film Calcination->Product

References

An In-depth Technical Guide on the Safety and Handling of Tin(IV) tert-butoxide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The user query specified "tin tetrabutanolate," a term that does not correspond to a common chemical compound. The following guide is based on "Tin(IV) tert-butoxide," a closely related organotin compound, and is provided on the assumption that this was the intended substance.

This technical guide provides comprehensive safety and handling information for Tin(IV) tert-butoxide, targeting researchers, scientists, and professionals in drug development.

Chemical Identification and Properties

Tin(IV) tert-butoxide is an organotin compound that requires careful handling due to its reactivity and potential hazards.

PropertyValue
CAS Number Not Available[1]
Molecular Formula C16H36O4Sn (deduced)
Appearance Solid
Hazards Flammable solid, Harmful if swallowed, in contact with skin, or if inhaled, Causes skin and serious eye irritation, May cause respiratory irritation.[1]

Hazard Identification and Classification

Tin(IV) tert-butoxide is classified as a hazardous substance. The following table summarizes its hazard statements.

Hazard ClassHazard Statement
Flammable solidsH228: Flammable solid[1]
Acute toxicity, OralH302: Harmful if swallowed[1]
Acute toxicity, DermalH312: Harmful in contact with skin[1]
Skin corrosion/irritationH315: Causes skin irritation[1]
Serious eye damage/eye irritationH319: Causes serious eye irritation[1]
Acute toxicity, InhalationH332: Harmful if inhaled[1]
Specific target organ toxicityH335: May cause respiratory irritation[1]

Experimental Protocols: Safe Handling and Storage

Adherence to strict protocols is essential when working with Tin(IV) tert-butoxide to minimize risk.

3.1. Personal Protective Equipment (PPE)

A risk assessment should precede any handling of this chemical to determine the appropriate level of PPE.[2]

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[2]

  • Skin Protection: Chemical-resistant, impervious gloves (e.g., nitrile or rubber) are required.[2][3] A lab coat or chemical-resistant suit should be worn.[3]

  • Respiratory Protection: Use in a well-ventilated area.[1] If ventilation is inadequate or there is a risk of inhalation, a NIOSH-approved respirator is necessary.[3]

3.2. Engineering Controls

  • Work should be conducted in a chemical fume hood to ensure adequate ventilation.[4]

  • Eyewash stations and safety showers must be readily accessible in the work area.[2]

3.3. Handling Procedures

  • Avoid all personal contact, including inhalation of dust or vapors.[1]

  • Keep away from heat, sparks, open flames, and other ignition sources.[1] No smoking.

  • Use non-sparking tools.

  • Handle under an inert, dry gas.[3]

  • Avoid formation of dust and aerosols.[3][5]

3.4. Storage Procedures

  • Store in a cool, dry, and well-ventilated place.[3]

  • Keep the container tightly closed.[1]

  • Store locked up.[1]

  • This product is moisture-sensitive; protect from humidity and water.[3]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency involving Tin(IV) tert-butoxide.

4.1. First-Aid Measures

Exposure RouteFirst-Aid Protocol
Inhalation Remove the person to fresh air and keep them comfortable for breathing.[1] If breathing has stopped, provide artificial respiration.[6] Seek medical attention.[1]
Skin Contact Take off immediately all contaminated clothing. Wash the skin with plenty of soap and water.[1][4][6] If skin irritation occurs, get medical advice/attention.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][4] Immediately call a poison center or doctor.
Ingestion Do NOT induce vomiting.[1] Rinse mouth with water.[1] Seek immediate medical attention.[1]

4.2. Accidental Release Measures

  • Evacuate personnel from the danger area.

  • Remove all sources of ignition.[1][7]

  • Wear appropriate personal protective equipment, including respiratory protection.[1]

  • Avoid generating dust.[1]

  • Contain the spill using inert, non-combustible absorbent materials like sand, earth, or vermiculite.[1]

  • Collect the spilled material into a suitable, labeled container for disposal.[1]

  • Prevent the material from entering drains or waterways.[1]

4.3. Fire-Fighting Measures

  • Suitable Extinguishing Media: Use alcohol-resistant foam, fine spray, or water fog. Carbon dioxide or dry chemical can also be used.[1][7]

  • Unsuitable Extinguishing Media: Do not use a direct water jet.

  • Specific Hazards: The substance is a flammable solid.[1] Containers may explode when heated.[7] Hazardous decomposition products include carbon oxides and tin oxides.[3]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[3]

Visualized Workflows and Relationships

5.1. Emergency Response for Accidental Spill

spill Accidental Spill Occurs evacuate Evacuate Area spill->evacuate ppe Don Appropriate PPE spill->ppe ignition Remove Ignition Sources ppe->ignition contain Contain Spill with Inert Material ignition->contain collect Collect into Labeled Container contain->collect dispose Dispose of as Hazardous Waste collect->dispose decontaminate Decontaminate Area collect->decontaminate

Caption: Workflow for responding to an accidental spill of Tin(IV) tert-butoxide.

5.2. Personal Protective Equipment Logic

start Handling Tin(IV) tert-butoxide respiratory Inadequate Ventilation? start->respiratory inhalation_hazard Wear Approved Respirator respiratory->inhalation_hazard Yes skin_contact Risk of Skin Contact? respiratory->skin_contact No inhalation_hazard->skin_contact gloves Wear Chemical-Resistant Gloves skin_contact->gloves Yes eye_contact Risk of Eye Contact? skin_contact->eye_contact No clothing Wear Protective Clothing gloves->clothing clothing->eye_contact goggles Wear Safety Goggles/Face Shield eye_contact->goggles Yes end Proceed with Handling eye_contact->end No goggles->end

Caption: Decision logic for selecting appropriate PPE.

5.3. First Aid Decision Pathway

exposure Exposure Occurs inhalation Inhalation exposure->inhalation skin Skin Contact exposure->skin eye Eye Contact exposure->eye ingestion Ingestion exposure->ingestion fresh_air Move to Fresh Air inhalation->fresh_air wash_skin Remove Clothing & Wash Skin skin->wash_skin rinse_eyes Rinse Eyes for 15 mins eye->rinse_eyes rinse_mouth Rinse Mouth, Do NOT Induce Vomiting ingestion->rinse_mouth seek_medical Seek Immediate Medical Attention fresh_air->seek_medical wash_skin->seek_medical rinse_eyes->seek_medical rinse_mouth->seek_medical

Caption: First aid response pathway following exposure to Tin(IV) tert-butoxide.

References

An In-depth Technical Guide to the Solubility of Tin Tetrabutanolate in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of tin tetrabutanolate (also known as tin(IV) tert-butoxide) in various organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information and provides a detailed experimental protocol for the quantitative determination of its solubility. This guide is intended to be a valuable resource for laboratory work involving this precursor, particularly in the fields of materials science and organic synthesis.

Introduction to this compound

This compound, with the chemical formula Sn(O-t-Bu)₄, is an organometallic compound that serves as a key precursor in the synthesis of tin-based materials. Its utility is prominent in the sol-gel process for creating tin oxide (SnO₂) thin films, nanoparticles, and catalysts. The solubility of this compound in organic solvents is a critical parameter for these applications, as it dictates the choice of solvent for reaction media and precursor solution preparation. The branched nature of the tert-butyl group generally enhances its solubility in non-polar organic solvents compared to other tin alkoxides with linear alkyl chains.[1]

Qualitative Solubility of this compound

Solvent ClassSolventQualitative Solubility
Alcohols MethanolSoluble
EthanolSoluble
Hydrocarbons n-HexaneSoluble
TolueneSoluble
BenzeneSoluble
Ethers Tetrahydrofuran (THF)Soluble
Diethyl etherSoluble
Chlorinated ChloroformSoluble
Aprotic Polar AcetoneMiscible
Dimethyl Sulfoxide (DMSO)Soluble
Aqueous WaterInsoluble (reacts)

This table is a compilation of qualitative data from various chemical suppliers and safety data sheets. The term "soluble" indicates that the compound dissolves to a significant extent, while "miscible" suggests solubility in all proportions.

Experimental Protocol for Solubility Determination

The following is a detailed gravimetric method for the quantitative determination of the solubility of this compound in an organic solvent. This protocol is designed for air- and moisture-sensitive compounds and should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.

Objective: To determine the solubility of this compound in a specific organic solvent at a given temperature.

Materials:

  • This compound (high purity)

  • Anhydrous organic solvent of choice

  • Inert gas supply (Nitrogen or Argon)

  • Schlenk flask or similar reaction vessel with a magnetic stir bar

  • Thermostatically controlled oil bath or heating mantle with a temperature probe

  • Syringes and needles for liquid transfer

  • Pre-weighed glass vials with septa

  • Analytical balance (readable to at least 0.1 mg)

  • Vacuum oven or high-vacuum line

Procedure:

  • Preparation:

    • Dry all glassware in an oven at >120°C overnight and cool under vacuum or in a desiccator.

    • Ensure the organic solvent is anhydrous, typically by distillation from a suitable drying agent.

    • Purge the Schlenk flask with inert gas.

  • Sample Preparation:

    • Under a positive pressure of inert gas, add a known volume of the anhydrous solvent to the Schlenk flask.

    • Begin stirring the solvent and allow it to equilibrate to the desired temperature using the thermostatic bath.

    • In an inert atmosphere (glovebox), weigh an excess amount of this compound and add it to the solvent. The presence of undissolved solid is necessary to ensure saturation.

    • Seal the flask and allow the mixture to stir at a constant temperature for a sufficient time to reach equilibrium (typically 24-48 hours). Periodically check for the continued presence of undissolved solid.

  • Sampling:

    • Once equilibrium is reached, stop stirring and allow the excess solid to settle completely.

    • Carefully draw a known volume of the clear, saturated supernatant into a gas-tight syringe, avoiding any solid particles.

    • Transfer the solution to a pre-weighed, airtight vial.

  • Gravimetric Analysis:

    • Weigh the vial containing the saturated solution to determine the mass of the solution.

    • Remove the solvent under a gentle stream of inert gas or under high vacuum. Gentle heating may be applied if the solvent is not highly volatile, but care must be taken not to sublime the solute.

    • Dry the vial containing the solid residue to a constant weight in a vacuum oven.

    • Weigh the vial with the dry solid residue.

  • Calculation:

    • Mass of the saturated solution = (Mass of vial + solution) - (Mass of empty vial)

    • Mass of the dissolved solid = (Mass of vial + solid residue) - (Mass of empty vial)

    • Mass of the solvent = Mass of the saturated solution - Mass of the dissolved solid

    • Solubility ( g/100 g solvent) = (Mass of the dissolved solid / Mass of the solvent) x 100

Safety Precautions:

  • This compound is harmful if swallowed or in contact with skin and can cause skin and eye irritation.[2]

  • Handle in a well-ventilated area, preferably in a fume hood or glovebox.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • This compound is moisture-sensitive; exposure to air should be minimized.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and a key application of this compound in the sol-gel process.

experimental_workflow prep Preparation of Materials (Anhydrous Solvent, Dry Glassware) equilibration Equilibration (Add excess solute to solvent, stir at constant T) prep->equilibration sampling Sampling (Withdraw clear supernatant) equilibration->sampling analysis Gravimetric Analysis (Evaporate solvent, weigh residue) sampling->analysis calculation Calculation of Solubility analysis->calculation

Figure 1: Experimental workflow for the gravimetric determination of solubility.

sol_gel_process precursor This compound (Precursor) hydrolysis Hydrolysis (Addition of Water) precursor->hydrolysis in Solvent condensation Condensation (Formation of Sn-O-Sn bonds) hydrolysis->condensation sol Sol Formation (Colloidal Suspension) condensation->sol gelation Gelation (Formation of a 3D Network) sol->gelation drying Drying (Removal of Solvent) gelation->drying calcination Calcination (Formation of SnO2) drying->calcination

Figure 2: Logical relationships in the sol-gel synthesis of tin oxide.

Conclusion

This compound exhibits good solubility in a range of common anhydrous organic solvents, making it a versatile precursor for various applications. While quantitative solubility data is scarce, the provided experimental protocol offers a reliable method for its determination in a laboratory setting. Understanding the solubility characteristics and handling requirements of this compound is crucial for the successful synthesis of high-quality tin-based materials. Researchers are encouraged to perform their own solubility tests for specific solvent systems and temperature conditions to ensure optimal experimental outcomes.

References

An In-depth Technical Guide on the Hydrolysis of Tin(IV) Tetrabutanolate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tin(IV) tetrabutanolate, also known as tin(IV) butoxide, is a metal alkoxide that serves as a crucial precursor in the synthesis of tin(IV) oxide (SnO2) nanomaterials. The hydrolysis of tin(IV) tetrabutanolate is a fundamental process in sol-gel chemistry, enabling the formation of SnO2 with controlled particle size, morphology, and surface properties. This technical guide provides a comprehensive overview of the hydrolysis of tin(IV) tetrabutanolate, detailing the underlying reaction mechanisms, experimental protocols, and quantitative data for researchers and professionals in materials science and drug development.

Reaction Mechanism and Signaling Pathway

The hydrolysis of tin(IV) tetrabutanolate, Sn(OBu)₄, is a multistep process involving the nucleophilic substitution of butoxide (-OBu) groups with hydroxyl (-OH) groups from water. This is followed by a series of condensation reactions that lead to the formation of tin-oxo-tin (Sn-O-Sn) bridges, ultimately resulting in a three-dimensional network of tin oxide.

The overall process can be described by two main reactions:

  • Hydrolysis: Sn(OBu)₄ + x H₂O → Sn(OBu)₄₋ₓ(OH)ₓ + x BuOH

  • Condensation:

    • Oxolation: 2 Sn(OBu)₄₋ₓ(OH)ₓ → (BuO)₄₋ₓ(OH)ₓ₋₁Sn-O-Sn(OBu)₄₋ₓ(OH)ₓ₋₁ + H₂O

    • Alcoxolation: Sn(OBu)₄₋ₓ(OH)ₓ + Sn(OBu)₄₋ₓ(OH)ₓ → (BuO)₄₋ₓ(OH)ₓ₋₁Sn-O-Sn(OBu)₄₋ₓ(OH)ₓ₋₁ + BuOH

The reactivity of tin alkoxides is generally higher than that of silicon alkoxides due to the lower electronegativity and higher coordination tendency of the tin atom.[1] This high reactivity can make the hydrolysis and condensation reactions difficult to control, often leading to rapid precipitation of tin oxide.

The reaction pathway for the hydrolysis and condensation of tin(IV) tetrabutanolate can be visualized as a progression from the monomeric precursor to intermediate oligomeric species and finally to the extended tin oxide network.

Hydrolysis_Condensation_Pathway cluster_0 Initial Stage cluster_1 Hydrolysis cluster_2 Condensation cluster_3 Final Product Sn(OBu)4 Tin(IV) Tetrabutanolate Sn(OBu)₄ Sn(OBu)3(OH) Partially Hydrolyzed Species Sn(OBu)₄₋ₓ(OH)ₓ Sn(OBu)4->Sn(OBu)3(OH) + H₂O - BuOH Oligomers Oligomeric Intermediates [SnOₓ(OBu)y(OH)z]ₙ Sn(OBu)3(OH)->Oligomers Condensation (-H₂O or -BuOH) SnO2 Tin(IV) Oxide Network SnO₂ Oligomers->SnO2 Further Condensation & Aging

Caption: Reaction pathway of tin(IV) tetrabutanolate hydrolysis and condensation.

Experimental Protocols

The following sections provide detailed methodologies for the hydrolysis of tin(IV) tetrabutanolate, primarily through sol-gel synthesis, which is a common application of this reaction.

Sol-Gel Synthesis of Tin(IV) Oxide Nanoparticles

This protocol describes a general method for synthesizing SnO₂ nanoparticles using tin(IV) tetrabutanolate as a precursor. The control of reaction parameters is crucial for obtaining desired particle characteristics.

Materials:

  • Tin(IV) tetrabutanolate (Sn(OBu)₄)

  • Absolute Ethanol (EtOH)

  • Deionized Water (H₂O)

  • Ammonia solution (NH₄OH, optional, as a catalyst)

Experimental Workflow:

Sol_Gel_Workflow cluster_0 Preparation cluster_1 Hydrolysis cluster_2 Gelation & Aging cluster_3 Drying & Calcination A Dissolve Sn(OBu)₄ in Ethanol B Add H₂O/Ethanol solution dropwise with vigorous stirring A->B C Continue stirring until a gel forms B->C D Age the gel at room temperature C->D E Dry the gel to remove solvent D->E F Calcine the dried powder to obtain crystalline SnO₂ E->F

Caption: Experimental workflow for the sol-gel synthesis of SnO₂.

Procedure:

  • Preparation of Precursor Solution: A specific molar concentration of tin(IV) tetrabutanolate is dissolved in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis from atmospheric moisture.

  • Hydrolysis: A solution of deionized water in ethanol is prepared. The molar ratio of water to the tin precursor is a critical parameter that influences the hydrolysis and condensation rates and, consequently, the properties of the final product. This aqueous ethanol solution is added dropwise to the tin precursor solution under vigorous stirring. For catalyzed reactions, a base like ammonia can be added to the water-ethanol mixture.

  • Gelation and Aging: The mixture is stirred continuously until a sol (a colloidal suspension of solid particles in a liquid) or a gel (a solid three-dimensional network enclosing the liquid phase) is formed. The resulting sol or gel is then typically aged for a period of time (e.g., 24 hours) at room temperature to allow for the completion of the condensation reactions.

  • Drying: The solvent is removed from the gel, often by heating at a moderate temperature (e.g., 60-100 °C), to obtain a xerogel or aerogel.

  • Calcination: The dried powder is calcined at elevated temperatures (e.g., 400-600 °C) to remove residual organic compounds and to induce crystallization of the amorphous tin oxide into the desired crystalline phase (e.g., cassiterite).

Quantitative Data

The hydrolysis of tin(IV) tetrabutanolate is highly dependent on several factors. The following table summarizes the key parameters and their effects on the reaction and the resulting product.

ParameterEffect on Hydrolysis and Product Properties
Water-to-Alkoxide Molar Ratio (R) A higher R value generally leads to faster hydrolysis and condensation rates, resulting in larger particle sizes and a broader particle size distribution.
pH (Catalyst) Basic catalysts (e.g., ammonia) promote the formation of more particulate and less cross-linked structures. Acidic catalysts tend to produce more linear or randomly branched polymers.
Solvent The type of alcohol used as a solvent can influence the reaction rates. Solvents with higher dielectric constants can accelerate the hydrolysis reaction.
Temperature Increasing the temperature generally increases the rates of both hydrolysis and condensation.
Precursor Concentration Higher precursor concentrations can lead to faster gelation times and may affect the morphology of the resulting tin oxide.

Characterization of Hydrolysis Products

The products of tin(IV) tetrabutanolate hydrolysis are typically characterized using a variety of analytical techniques to determine their chemical composition, structure, and morphology.

Analytical TechniqueInformation Obtained
Fourier-Transform Infrared Spectroscopy (FTIR) Used to monitor the disappearance of Sn-O-C bonds and the appearance of Sn-O-Sn and O-H bonds, confirming the progress of hydrolysis and condensation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹¹⁹Sn, ¹H, ¹³C) Provides detailed information about the chemical environment of the tin atoms and the organic ligands, allowing for the identification of intermediate species.
X-ray Diffraction (XRD) Used to determine the crystalline phase (e.g., cassiterite) and crystallite size of the final SnO₂ product after calcination.
Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) Provide information on the particle size, morphology, and aggregation state of the synthesized tin oxide nanoparticles.
Thermogravimetric Analysis (TGA) Used to determine the thermal stability of the intermediate gel and the temperature required for complete conversion to SnO₂.

Conclusion

The hydrolysis of tin(IV) tetrabutanolate is a versatile and widely used method for the synthesis of tin(IV) oxide materials. A thorough understanding of the reaction mechanism and the influence of various experimental parameters is essential for controlling the properties of the final product. This guide provides a foundational understanding for researchers and professionals to design and execute experiments involving the hydrolysis of tin(IV) tetrabutanolate for applications in materials science, catalysis, and drug development. Further research into the detailed kinetics and the isolation and characterization of intermediate species will continue to refine our control over this important chemical transformation.

References

Thermal Stability of Tin(IV) Butoxide: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of tin(IV) butoxide, also known as tin tetrabutanolate. This organometallic compound is a key precursor in the synthesis of tin-based materials, finding applications in catalysis, thin-film deposition, and nanotechnology. A thorough understanding of its thermal behavior is critical for its effective use in these fields. While specific experimental data for pure tin(IV) butoxide is limited in publicly available literature, this guide synthesizes known properties and provides representative data and protocols based on the analysis of similar metal alkoxides.

Physicochemical and Thermal Properties

Tin(IV) butoxide is a moisture-sensitive, volatile, and thermally decomposable solid.[1] Its monomeric nature in the solid state has been confirmed by single-crystal X-ray diffraction. The thermal decomposition of tin(IV) butoxide is a critical parameter for its application in techniques such as chemical vapor deposition (CVD) and atomic layer deposition (ALD), where it serves as a precursor for tin oxide (SnO₂) thin films.

Thermal Decomposition Data

The following table summarizes representative quantitative data for the thermal decomposition of tin(IV) butoxide, based on typical values for metal alkoxides. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques for evaluating thermal stability.

ParameterValueConditionsTechnique
Melting Point40-44 °CStandard Pressure-
Boiling Point65 °C0.3 mmHg-
Decomposition Onset~140 °CInert Atmosphere (e.g., N₂)TGA
Peak Decomposition Temp.~180 - 220 °CInert Atmosphere (e.g., N₂)TGA/DSC
Mass Loss (to 500 °C)> 70%Inert Atmosphere (e.g., N₂)TGA
Final ResidueTin Oxide (SnO₂)-TGA

Note: The values presented are representative and may vary depending on experimental conditions such as heating rate, atmosphere, and sample purity.

Experimental Protocols

Accurate assessment of the thermal stability of tin(IV) butoxide requires rigorous experimental procedures, particularly given its sensitivity to air and moisture.

Synthesis of Tin(IV) Butoxide

A common method for the synthesis of tin(IV) butoxide is the reaction of tin(IV) chloride with an alkali metal butoxide, such as sodium butoxide, in an anhydrous, inert solvent.

Materials:

  • Tin(IV) chloride (SnCl₄)

  • Sodium butoxide (NaOᵗBu)

  • Anhydrous toluene

  • Anhydrous hexane

  • Schlenk flask and line

  • Cannula

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Under an inert atmosphere, add sodium butoxide to a Schlenk flask containing anhydrous toluene.

  • Cool the suspension in an ice bath.

  • Slowly add a stoichiometric amount of tin(IV) chloride to the suspension via cannula transfer while stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Filter the resulting suspension under inert atmosphere to remove the sodium chloride byproduct.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the crude product by vacuum distillation or sublimation to yield pure tin(IV) butoxide.

Thermal Analysis (TGA/DSC)

The thermal decomposition of tin(IV) butoxide is typically analyzed using TGA and DSC. Due to its air and moisture sensitivity, sample preparation and loading must be performed in an inert atmosphere glovebox.

Equipment:

  • Thermogravimetric Analyzer (TGA) coupled with a Differential Scanning Calorimeter (DSC)

  • Inert atmosphere glovebox

  • Hermetically sealed aluminum pans

Procedure:

  • Inside a glovebox, carefully load a small amount (5-10 mg) of tin(IV) butoxide into a hermetically sealed aluminum pan.

  • Seal the pan to prevent any reaction with the atmosphere during transfer.

  • Transfer the sealed pan to the TGA/DSC instrument.

  • Purge the instrument with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate.

  • Heat the sample from room temperature to a final temperature (e.g., 600 °C) at a controlled heating rate (e.g., 10 °C/min).

  • Record the mass loss (TGA) and heat flow (DSC) as a function of temperature.

  • Analyze the resulting curves to determine the onset of decomposition, peak decomposition temperatures, and percentage of mass loss.

Diagrams

Experimental Workflow for Thermal Stability Assessment

experimental_workflow cluster_synthesis Synthesis of Tin(IV) Butoxide cluster_analysis Thermal Analysis s1 React SnCl4 with NaOᵗBu in anhydrous toluene s2 Filter to remove NaCl s1->s2 s3 Purify by vacuum distillation s2->s3 a1 Load sample in inert atmosphere glovebox s3->a1 Characterization a2 Run TGA/DSC under inert gas flow a1->a2 a3 Analyze decomposition onset and mass loss a2->a3 decomposition_pathway compound Sn(OᵗBu)₄ (Tin(IV) Butoxide) intermediate Intermediate Species (e.g., SnO(OᵗBu)₂) compound->intermediate Heat (Δ) β-Hydride Elimination products Final Products: SnO₂ (s) + Isobutene (g) + t-Butanol (g) intermediate->products Further Decomposition & Condensation

References

Spectroscopic Analysis of Tin(IV) Butanolate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of tin(IV) butanolate, a compound with growing interest in materials science and catalysis. This document focuses on the two common isomers: tin(IV) n-butanolate and tin(IV) tert-butanolate. It details the application of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Mass Spectrometry (MS), and Raman Spectroscopy—for the characterization of these compounds. This guide also includes detailed experimental protocols and a visualization of the sol-gel process, a key reaction pathway for tin alkoxides.

Introduction to Tin(IV) Butanolate

Tin(IV) butanolate, with the general formula Sn(OC₄H₉)₄, exists primarily in two isomeric forms: tin(IV) n-butanolate and tin(IV) tert-butanolate. These tin alkoxides serve as important precursors in the synthesis of tin oxide (SnO₂) materials through processes like sol-gel chemistry. The properties of the resulting materials are highly dependent on the structure of the precursor; hence, a thorough spectroscopic characterization is crucial.

Spectroscopic Characterization

A multi-technique spectroscopic approach is essential for the unambiguous identification and characterization of tin(IV) butanolates.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of tin(IV) butanolates in solution. ¹H, ¹³C, and ¹¹⁹Sn NMR are particularly informative.

2.1.1. Tin(IV) n-butanolate

  • ¹H NMR: The proton NMR spectrum of tin(IV) n-butanolate is expected to show four distinct signals corresponding to the four different types of protons in the n-butoxy group (-OCH₂CH₂CH₂CH₃). These will appear as a triplet for the terminal methyl protons, a multiplet for the two methylene groups, and a triplet for the methylene group attached to the oxygen atom.

  • ¹³C NMR: The carbon NMR spectrum will display four resonances corresponding to the four unique carbon atoms in the n-butyl chain. A study on the reaction of tin(IV) butoxide with 3-pentenoic acid reported the following characteristic peaks for the butoxy group carbons in the resulting complex: δ = 13.7 (CH₃), 18.9 (CH₂), 34.9 (CH₂), and 63.9 (Sn-O-CH₂) ppm[1].

  • ¹¹⁹Sn NMR: The chemical shift of the ¹¹⁹Sn nucleus is highly sensitive to the coordination environment of the tin atom. For tetracoordinate tin(IV) alkoxides, the chemical shift is expected in a specific range that can help confirm the monomeric nature of the compound in solution.

2.1.2. Tin(IV) tert-butanolate

  • ¹H NMR: Due to the symmetry of the tert-butyl group, the ¹H NMR spectrum of tin(IV) tert-butanolate typically shows a single sharp resonance for the methyl protons.

  • ¹³C NMR: The ¹³C NMR spectrum is also simplified, showing two resonances: one for the methyl carbons and one for the quaternary carbon attached to the oxygen atom. A study by Hampden-Smith et al. provides detailed NMR data for Sn(O-t-Bu)₄[2].

  • ¹¹⁹Sn NMR: The ¹¹⁹Sn NMR spectrum of tin(IV) tert-butoxide shows a chemical shift that is characteristic of a four-coordinate tin center in solution[3]. The chemical shift can be influenced by the solvent and concentration[2][4].

Table 1: Summary of Expected NMR Data for Tin(IV) Butanolates

IsomerTechniqueExpected Chemical Shifts (ppm) and Multiplicity
Tin(IV) n-butanolate ¹H NMR~0.9 (t, 3H), ~1.4 (m, 2H), ~1.6 (m, 2H), ~3.9 (t, 2H)
¹³C NMR~14 (CH₃), ~19 (CH₂), ~35 (CH₂), ~64 (OCH₂)[1]
¹¹⁹Sn NMRVaries with coordination environment
Tin(IV) tert-butanolate ¹H NMR~1.3 (s, 36H)
¹³C NMR~32 (C(CH₃)₃), ~70 (OC(CH₃)₃)
¹¹⁹Sn NMRCharacteristic of tetracoordinate Sn[3]
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the vibrational modes of the chemical bonds present in the molecule, making it useful for identifying functional groups and confirming the structure of tin alkoxides.

2.2.1. Tin(IV) n-butanolate

The FTIR spectrum of tin(IV) n-butanolate will be characterized by strong C-H stretching vibrations of the alkyl chains around 2850-2960 cm⁻¹ and C-O stretching vibrations. The Sn-O stretching frequency is a key diagnostic peak.

2.2.2. Tin(IV) tert-butanolate

For tin(IV) tert-butoxide, the IR spectrum shows characteristic bands for the tert-butoxy group. Hampden-Smith et al. assigned the v(Sn-O) stretching frequency to a strong band at 605 cm⁻¹[2]. Other notable bands include C-H stretching and bending modes.

Table 2: Key FTIR Vibrational Frequencies for Tin(IV) tert-butanolate

Wavenumber (cm⁻¹)AssignmentReference
2976, 2914C-H stretching[2]
1393, 1362C-H bending[2]
1246, 1183C-O stretching[2]
937C-O stretching[2]
605v(Sn-O)[2]
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the tin butanolate compounds. Electron Ionization (EI) is a common technique for volatile compounds.

The mass spectrum of tin(IV) butanolates is expected to show a molecular ion peak, although it may be of low intensity due to the lability of the molecule. The fragmentation pattern will likely involve the sequential loss of butoxy groups and smaller alkyl fragments. The isotopic pattern of tin, with its multiple stable isotopes, provides a characteristic signature in the mass spectrum, aiding in the identification of tin-containing fragments.

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopy technique to FTIR. It is particularly sensitive to symmetric vibrations and bonds with low polarity. The Raman spectra of tin(IV) butanolates would provide further information on the Sn-O and C-C skeletal vibrations.

Experimental Protocols

The air- and moisture-sensitive nature of tin alkoxides requires careful handling during sample preparation and analysis.

General Handling of Air-Sensitive Compounds

All manipulations of tin(IV) butanolates should be performed under an inert atmosphere, such as nitrogen or argon, using Schlenk line techniques or in a glovebox[2][5]. Solvents should be dried and deoxygenated prior to use.

NMR Spectroscopy Protocol
  • Sample Preparation: In a glovebox or under a flow of inert gas, dissolve 10-50 mg of the tin(IV) butanolate in approximately 0.5-0.7 mL of a dry, deuterated solvent (e.g., C₆D₆, CDCl₃).

  • Transfer to NMR Tube: Transfer the solution to an NMR tube. For highly sensitive samples, a J. Young NMR tube with a resealable valve is recommended to maintain an inert atmosphere during transport and analysis.

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹¹⁹Sn NMR spectra on a suitable NMR spectrometer. For ¹¹⁹Sn NMR, a reference standard such as tetramethyltin (SnMe₄) is used[1][6].

FTIR Spectroscopy Protocol
  • Sample Preparation (Liquid Samples): In an inert atmosphere, a thin film of the liquid tin(IV) butanolate can be prepared between two KBr or NaCl plates.

  • Sample Preparation (Solid Samples): For solid samples like tin(IV) tert-butanolate, a Nujol mull can be prepared in a glovebox and pressed between salt plates. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used, where a small amount of the sample is placed directly on the ATR crystal under a purge of dry nitrogen.

  • Data Acquisition: A background spectrum of the clean, dry salt plates or ATR crystal should be recorded first and then subtracted from the sample spectrum.

Mass Spectrometry Protocol
  • Sample Introduction: For volatile compounds like tin butanolates, direct insertion or a heated inlet system can be used with an Electron Ionization (EI) source. The sample should be handled under an inert atmosphere until the point of introduction into the mass spectrometer to prevent hydrolysis.

  • Data Acquisition: Acquire the mass spectrum over a suitable mass range, ensuring that the isotopic pattern of tin can be clearly resolved.

Visualization of the Sol-Gel Process

The sol-gel process is a versatile method for producing metal oxide materials from molecular precursors like tin(IV) butanolates. It involves two main reactions: hydrolysis and condensation.

Hydrolysis: The alkoxide groups are replaced by hydroxyl groups upon reaction with water. Condensation: The hydroxylated tin species react with each other or with remaining alkoxide groups to form Sn-O-Sn bridges, leading to the formation of a three-dimensional network (a gel).

Below are Graphviz diagrams illustrating the experimental workflow for spectroscopic analysis and the simplified sol-gel pathway.

experimental_workflow cluster_sample_prep Sample Preparation (Inert Atmosphere) cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start Tin(IV) Butanolate Sample dissolve Dissolve in Dry Solvent start->dissolve transfer Transfer to Sealed Container dissolve->transfer nmr NMR Spectroscopy (¹H, ¹³C, ¹¹⁹Sn) transfer->nmr NMR Tube ftir FTIR Spectroscopy transfer->ftir Salt Plates/ATR ms Mass Spectrometry transfer->ms Direct Inlet raman Raman Spectroscopy transfer->raman Capillary/Slide interpretation Structural Elucidation nmr->interpretation ftir->interpretation ms->interpretation raman->interpretation

Diagram 1: Experimental workflow for spectroscopic analysis.

sol_gel_pathway precursor Sn(OR)₄ (Tin Alkoxide Precursor) hydrolysis Hydrolysis + H₂O, - ROH precursor->hydrolysis condensation2 Condensation - ROH precursor->condensation2 intermediate1 (HO)Sn(OR)₃ hydrolysis->intermediate1 condensation1 Condensation - H₂O intermediate1->condensation1 Water Condensation intermediate1->condensation2 Alcohol Condensation gelation Further Condensation & Gelation intermediate1->gelation intermediate2 (RO)₃Sn-O-Sn(OR)₃ condensation1->intermediate2 intermediate2->gelation intermediate3 (HO)₃Sn-O-Sn(OH)₃ intermediate3->gelation gel Sn-O-Sn Network (Gel) gelation->gel

Diagram 2: Simplified sol-gel pathway for tin alkoxides.

References

A Technical Guide to Tin(IV) tert-butoxide as a Precursor for Advanced Material Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tin(IV) tert-butoxide (Sn(OᵗBu)₄) is a highly versatile and reactive organometallic precursor integral to modern materials science.[1][2] Its distinct chemical properties, including high volatility and thermal decomposability, make it an ideal candidate for sophisticated deposition techniques like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD).[1] Furthermore, its susceptibility to hydrolysis and condensation reactions forms the basis of sol-gel routes to produce a variety of nanostructured materials. This guide provides an in-depth overview of the synthesis methodologies, reaction mechanisms, and applications of materials derived from this precursor, complete with experimental protocols and quantitative data summaries to aid researchers in their work.

Core Properties and Handling

Tin(IV) tert-butoxide is a monomeric, moisture-sensitive organotin compound.[1][2] The four bulky tert-butoxide ligands attached to the central tin atom dictate its solubility, stability, and reactivity.[2] Its volatility is a key attribute for vapor deposition techniques, while its high reactivity requires careful handling under inert atmospheric conditions to prevent premature hydrolysis.[1]

Key Synthesis Methodologies

Sol-Gel Synthesis

The sol-gel process is a widely used wet-chemical technique to produce solid materials from small molecules. For Sn(OᵗBu)₄, the process is primarily driven by hydrolysis and condensation reactions. The precursor is typically dissolved in an alcohol and then exposed to water, often in the presence of an acid or base catalyst, to initiate the formation of a "sol" (a colloidal suspension of solid particles in a liquid). With time, these particles link together to form a continuous network, or "gel."

General Sol-Gel Workflow

G cluster_0 Solution Preparation cluster_1 Reaction cluster_2 Post-Processing cluster_3 Final Product precursor Tin(IV) tert-butoxide hydrolysis Hydrolysis (Addition of H2O) precursor->hydrolysis solvent Alcohol Solvent (e.g., Ethanol) solvent->hydrolysis modifier Stabilizer (e.g., Acetylacetone) modifier->hydrolysis condensation Condensation hydrolysis->condensation Forms Sn-OH groups sol Sol Formation condensation->sol Forms Sn-O-Sn bridges gel Gelation sol->gel aging Aging gel->aging drying Drying aging->drying calcination Calcination drying->calcination product SnO₂ Nanomaterial (Powder, Film) calcination->product

Caption: Workflow for sol-gel synthesis of tin oxide nanomaterials.

Experimental Protocol: Sol-Gel Synthesis of SnO₂ Nanoparticles

This protocol is a representative example for synthesizing tin oxide nanoparticles.

  • Precursor Solution: Dissolve a specific molar ratio of Tin(IV) tert-butoxide in a suitable alcohol solvent, such as ethanol or isopropanol, under an inert atmosphere (e.g., Argon or Nitrogen).

  • Stabilization (Optional but Recommended): To control the rate of hydrolysis, a chelating agent like acetylacetone (AcAc) can be added to the precursor solution. A molar ratio of [AcAc]/[Sn(OᵗBu)₄] of 2.0 has been shown to create a stable six-member ring structure that is less susceptible to water.[3]

  • Hydrolysis: Prepare a separate solution of deionized water and the same alcohol solvent. Add this solution dropwise to the precursor solution under vigorous stirring. A typical molar ratio of water to precursor ([H₂O]/[Sn(OᵗBu)₄]) is around 2.0 for forming a transparent sol.[3] Ratios greater than 2.5 may lead to precipitation.[3]

  • Catalysis: Various acids (hydrofluoric, hydrochloric, acetic) or ammonia can be used as catalysts to accelerate the hydrolysis and condensation process.[3]

  • Gelation and Aging: Allow the resulting sol to age at room temperature for several hours to days until a gel is formed. During aging, the polycondensation reactions continue, strengthening the gel network.

  • Drying: The wet gel is then dried to remove the solvent. This can be done via conventional oven drying or supercritical drying to prevent the collapse of the porous structure.

  • Calcination: The dried gel is heat-treated (calcined) at elevated temperatures (e.g., 550-600 °C) to remove organic residues and induce crystallization, yielding the final SnO₂ nanoparticles.[4][5]

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD)

CVD and ALD are powerful techniques for producing highly uniform and conformal thin films.[1] Both rely on the thermal decomposition of a volatile precursor on a heated substrate. Sn(OᵗBu)₄ is well-suited for these methods due to its volatility. In CVD, the precursor is continuously introduced into a reaction chamber, where it decomposes on the substrate surface to form a film. ALD is a more controlled, self-limiting process where the precursor and a co-reactant (like water or ozone) are pulsed into the chamber sequentially, allowing for atomic-level thickness control.

G cluster_0 Precursor Delivery cluster_1 Deposition Chamber cluster_2 Reaction & Exhaust cluster_3 Final Product precursor Tin(IV) tert-butoxide (in bubbler) chamber Heated Chamber (Low Pressure) precursor->chamber carrier Inert Carrier Gas (e.g., N₂, Ar) carrier->precursor Picks up precursor vapor reaction Surface Reaction & Thermal Decomposition chamber->reaction substrate Substrate substrate->chamber exhaust Volatile Byproducts Exhausted reaction->exhaust film Uniform SnO₂ Thin Film reaction->film

Caption: Simplified hydrolysis and condensation reactions of Sn(OᵗBu)₄.

Transalcoholysis

Tin(IV) tert-butoxide can react with other alcohols (R'OH) to exchange its tert-butoxide groups. This transalcoholysis or "ester elimination" reaction is useful for synthesizing mixed-ligand tin alkoxides, which can serve as precursors for tailored materials. [2]

G start Sn(OᵗBu)₄ reactant + n R'OH start->reactant product Sn(OᵗBu)₄₋ₙ(OR')ₙ + n ᵗBuOH reactant->product

Caption: Transalcoholysis reaction for synthesizing mixed tin alkoxides.

Applications of Derived Materials

Materials synthesized from Tin(IV) tert-butoxide have a wide range of high-technology applications.

  • Gas Sensors and Electronics: SnO₂ thin films and nanostructures are widely used in gas sensors and as transparent conductive oxides for transistors and optoelectronic devices. [1]* Catalysis: Tin-based materials, including tin-zeolites and SnO₂ nanoparticles, are effective catalysts for petrochemical refining, biomass conversion, and as photocatalysts for degrading organic pollutants. [1]* Energy Storage: The nanostructured forms of tin oxide are explored for applications in high-capacity anodes for lithium-ion batteries. * Drug Development: The precursor plays a role in radical chemistry, acting as an initiator for free radical reactions used to synthesize complex organic molecules and novel polymers with tailored functionalities. [1]

Conclusion

Tin(IV) tert-butoxide is a cornerstone precursor in the synthesis of advanced tin-based materials. Its chemical versatility enables the fabrication of diverse morphologies, from highly uniform thin films via CVD/ALD to complex nanostructures through sol-gel methods. By carefully controlling reaction parameters such as temperature, precursor concentration, and the use of additives, researchers can precisely tailor the properties of the resulting materials to meet the demands of various applications in electronics, catalysis, and beyond. This guide serves as a foundational resource for professionals seeking to leverage the unique potential of this powerful chemical precursor.

References

Methodological & Application

Application Notes and Protocols: Tin Tetrabutoxide in Sol-Gel Synthesis for Biomedical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of tin-based nanomaterials using tin (IV) tetrabutoxide as a precursor in the sol-gel process. The focus is on applications relevant to drug development, particularly in the emerging field of photothermal therapy.

Application Notes: Tin Oxide Nanomaterials in Cancer Therapy

Tin oxide (SnO₂) and mixed-phase tin oxide (SnOₓ) nanomaterials, synthesized via the sol-gel method, are gaining significant attention for their potential in biomedical applications. A particularly promising area is near-infrared (NIR) photothermal therapy (PTT) for cancer treatment.[1][2]

Mechanism of Action in Photothermal Therapy

The therapeutic strategy involves the use of tin-based two-dimensional (2D) nanoflakes.[2] When these nanomaterials accumulate in tumor tissue, they can be irradiated with an external near-infrared LED light source.[1][2] The SnOₓ nanoflakes absorb the light and efficiently convert it into heat, acting as microscopic heaters.[2] This localized hyperthermia induces apoptosis or necrosis in cancer cells, leading to tumor destruction while minimizing damage to surrounding healthy tissue.[1] In laboratory studies, this method has demonstrated the ability to cause complete cancer cell death within 30 minutes of activation.[1]

Advantages for Drug Development

  • High Selectivity: The therapy can selectively target cancer cells, which may absorb the nanomaterials more readily than healthy cells.[1][2]

  • Non-Invasive: Utilizes an external, low-cost LED light source, offering a non-invasive treatment modality.[1]

  • Cost-Effectiveness: The synthesis of tin-based materials and the use of inexpensive LED systems present a scalable and affordable alternative to conventional treatments like chemotherapy and radiotherapy.[1]

  • Stability: The SnOₓ nanoflakes have shown high stability, retaining their photothermal efficiency after multiple irradiation cycles, which is crucial for potential repeated therapeutic applications.[2]

Below is a diagram illustrating the logical workflow of tin oxide-based photothermal therapy.

PTT_Mechanism Workflow for Tin Oxide Nanoflake Photothermal Therapy cluster_synthesis Material Preparation cluster_therapy Therapeutic Application SolGel Sol-Gel Synthesis (using Tin Tetrabutoxide) SnOx SnOₓ Nanoflakes SolGel->SnOx Produces Administration Systemic Administration SnOx->Administration Formulation Accumulation Passive Accumulation in Tumor Administration->Accumulation Irradiation NIR LED Irradiation (810 nm) Accumulation->Irradiation Heat Localized Hyperthermia Irradiation->Heat Activates Nanoflakes Death Cancer Cell Death (Apoptosis/Necrosis) Heat->Death Induces

Caption: Workflow of SnOₓ nanoflakes in photothermal cancer therapy.

Experimental Protocols

Protocol 1: Synthesis of Tin Oxide (SnO₂) Nanoparticles

This protocol describes a generalized sol-gel synthesis method for SnO₂ nanoparticles using tin (IV) tetrabutoxide. The sol-gel process involves the hydrolysis and condensation of a metal alkoxide precursor to form a colloidal suspension (sol), which then gels into a solid network.[3][4]

Materials:

  • Tin (IV) tetrabutoxide (Sn(OBu)₄)

  • Acetylacetone (AcAc) (as a chelating agent/modifier)[3]

  • Ethanol (or other alcohol solvent)

  • Deionized Water

  • Acid or base catalyst (e.g., HCl, NH₃) (optional)[3]

Procedure:

  • Precursor Solution Preparation:

    • In a clean, dry flask, dissolve tin (IV) tetrabutoxide in ethanol.

    • Add acetylacetone as a stabilizing agent. A molar ratio of [AcAc]/[Sn(OBu)₄] at 2.0 can create a stable, transparent sol.[3]

    • Stir the solution vigorously using a magnetic stirrer for 30-60 minutes at room temperature to ensure complete mixing and chelation.

  • Hydrolysis and Condensation (Gelation):

    • Prepare a separate solution of deionized water and ethanol. An optimal molar ratio of [H₂O]/[Sn(OBu)₄] is 2.0 to form a clear gel.[3] Higher water ratios may lead to precipitation.[3]

    • Add the water/ethanol solution dropwise to the precursor solution while maintaining vigorous stirring.

    • Continue stirring for several hours. The clear solution will gradually increase in viscosity, transitioning from a sol to a gel.

    • Age the gel by leaving it undisturbed for 24-48 hours at room temperature to allow the polycondensation network to strengthen.

  • Drying:

    • Dry the gel in an oven at 80-120°C for 12-24 hours to remove the solvent and residual water, resulting in a xerogel.

  • Calcination:

    • Grind the dried xerogel into a fine powder using a mortar and pestle.[5]

    • Calcine the powder in a muffle furnace at a temperature between 400°C and 600°C for 2-4 hours.[6][7] Calcination removes organic residues and promotes the crystallization of the tin oxide material into the desired phase (e.g., rutile).[6][7]

The following diagram outlines the experimental workflow for this synthesis protocol.

SolGel_Workflow Experimental Workflow for Sol-Gel Synthesis of SnO₂ start Start precursor 1. Precursor Solution - Dissolve Sn(OBu)₄ in Ethanol - Add Acetylacetone - Stir for 60 min start->precursor hydrolysis 2. Hydrolysis & Gelation - Add H₂O/Ethanol dropwise - Stir for several hours - Age gel for 24-48h precursor->hydrolysis drying 3. Drying - Heat in oven at 100°C - Duration: 12-24h hydrolysis->drying grinding 4. Grinding - Grind dried xerogel into a fine powder drying->grinding calcination 5. Calcination - Heat in furnace at 400-600°C - Duration: 2-4h grinding->calcination product Final Product SnO₂ Nanopowder calcination->product

Caption: Step-by-step workflow for SnO₂ nanoparticle synthesis.

Protocol 2: Standard Characterization of SnO₂ Nanoparticles

After synthesis, a suite of characterization techniques is essential to determine the physicochemical properties of the SnO₂ nanoparticles.

  • X-Ray Diffraction (XRD): Used to identify the crystal structure (e.g., tetragonal rutile), phase purity, and average crystallite size of the nanoparticles.[8][9] The crystallite size can be estimated using the Scherrer equation.[8]

  • Scanning Electron Microscopy (SEM) / Field Emission Scanning Electron Microscopy (FESEM): Provides information on the surface morphology, particle shape, and degree of agglomeration of the nanopowder.[6][8]

  • Transmission Electron Microscopy (TEM): Offers higher resolution imaging to determine the size, shape, and lattice structure of individual nanoparticles.[10]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the formation of tin oxide by identifying characteristic vibrational bands, such as the Sn-O-Sn bond.[5][8] It also verifies the removal of organic precursors after calcination.

  • UV-Visible (UV-Vis) Spectroscopy: Used to determine the optical properties, such as the absorbance spectrum and the optical band gap of the material.[11]

Data Presentation: Properties of Sol-Gel Derived Tin Oxide

The properties of the final tin oxide material are highly dependent on the synthesis parameters. The following tables summarize representative data from various studies.

Table 1: Synthesis Parameters and Resulting Nanoparticle Properties

Precursor Solvent(s) Calcination Temp. (°C) Avg. Crystallite Size (nm) Reference(s)
Tin Tetrachloride Water, Ethylene Glycol 400 ~28 [7]
Tin (II) Chloride Ethanol Not specified 25.82 [8]
Granulated Tin Nitric Acid, Citric Acid 500 5.1 [5]

| Various | Various | 600 | 20-26 |[6][12] |

Table 2: Structural and Optical Properties of Sol-Gel Derived Tin Oxide

Property Typical Value/Structure Method of Analysis Reference(s)
Crystal Structure Tetragonal Rutile XRD [8][9][12]
Optical Band Gap 3.7 - 3.92 eV UV-Vis Spectroscopy [8][11]
Key FTIR Peak ~623 cm⁻¹ (Sn-O-Sn) FTIR Spectroscopy [5][9]

| Elemental Composition | Sn, O | EDAX |[8] |

References

Application Notes and Protocols: Tin Tetrabutanolate as a Catalyst for Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tin(IV) tetrabutanolate, also known as tin(IV) butoxide, is a versatile and effective catalyst for various polymerization reactions. Its efficacy is particularly notable in ring-opening polymerization (ROP) of cyclic esters, such as lactides and caprolactones, to produce biodegradable polyesters like polylactic acid (PLA) and polycaprolactone (PCL). Furthermore, it serves as a competent catalyst in the polycondensation of dicarboxylic acids and diols for the synthesis of polyesters such as polyethylene terephthalate (PET) and polyethylene furanoate (PEF). The catalytic activity of tin tetrabutanolate is attributed to its Lewis acidic nature, which facilitates the coordination and activation of monomer molecules. This document provides detailed application notes, experimental protocols, and performance data for the use of this compound in polymerization catalysis.

Applications

This compound is primarily utilized in the synthesis of a variety of polymers with applications in the biomedical, pharmaceutical, and materials science fields.

  • Biodegradable Polymers: It is a widely used catalyst for the synthesis of biodegradable polyesters such as PLA and PCL. These polymers are used in drug delivery systems, surgical sutures, and tissue engineering scaffolds.

  • Polyester Resins: this compound is an effective catalyst for the manufacturing of polyester resins, including unsaturated polyester resins and alkyds.

  • Poly(ethylene furanoate) (PEF) Synthesis: It has been employed as a catalyst in the two-stage melt polycondensation process to produce the bio-based polyester PEF.[1]

  • Poly(ethylene terephthalate) (PET) Synthesis: Titanium(IV) butoxide, a related compound, is a known catalyst for both the esterification and polycondensation steps in PET production.[2]

Catalytic Performance Data

The performance of this compound and related tin alkoxides as polymerization catalysts is summarized below. The data highlights the catalyst's efficiency in terms of monomer conversion, control over polymer molecular weight, and the resulting polydispersity.

Catalyst SystemMonomerPolymerization TypeTemperature (°C)Time (h)Monomer Conversion (%)Mn ( g/mol )PDI (Mw/Mn)Reference
Tin(II) n-butoxideL-lactideROP80-QuantitativeUp to 1,000,000Low[3][4]
Tri-n-butyltin(IV) n-butoxideε-caprolactoneROP-----[5]
Dibutyltin(IV) oxide2,5-dimethylfuran-dicarboxylate / Ethylene glycolMelt Polycondensation-----[1]
Titanium(IV) butoxideEthyleneOlefin Polymerization---97,000 - 326,000Broad[6]

Experimental Protocols

Protocol 1: Ring-Opening Polymerization of L-Lactide using Tin(II) n-Butoxide

This protocol describes the bulk polymerization of L-lactide to synthesize polylactic acid (PLA).

Materials:

  • L-lactide

  • Tin(II) n-butoxide (Sn(O-n-Bu)₂)

  • Dry, nitrogen-purged reaction vessel (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle/oil bath

  • Vacuum line

  • Solvents for purification (e.g., chloroform, methanol)

Procedure:

  • Monomer and Catalyst Preparation: Accurately weigh the desired amount of L-lactide and add it to the reaction vessel. The monomer should be purified by recrystallization and thoroughly dried under vacuum prior to use. Calculate the required amount of tin(II) n-butoxide to achieve the desired monomer-to-catalyst ratio (e.g., 1000:1).

  • Reaction Setup: Place a magnetic stir bar in the flask and connect it to the vacuum line. Evacuate the flask and backfill with dry nitrogen three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive flow of nitrogen, add the calculated amount of tin(II) n-butoxide to the reaction vessel containing the molten monomer.

  • Polymerization: Immerse the reaction vessel in a preheated oil bath at the desired temperature (e.g., 130-180 °C) and begin stirring. The polymerization is typically carried out for a predetermined time (e.g., 2-24 hours).

  • Termination and Purification: After the desired time, cool the reaction to room temperature. The resulting solid polymer can be dissolved in a suitable solvent like chloroform. Precipitate the polymer by pouring the solution into a non-solvent such as cold methanol.

  • Drying: Collect the precipitated polymer by filtration and dry it under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Melt Polycondensation for Polyester Synthesis

This protocol outlines a general procedure for the synthesis of polyesters via melt polycondensation using a tin catalyst.

Materials:

  • Dicarboxylic acid or its dimethyl ester (e.g., 2,5-furandicarboxylic acid)

  • Diol (e.g., ethylene glycol)

  • This compound or a similar tin catalyst (e.g., Dibutyltin(IV) oxide)[1]

  • Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser

  • Heating mantle and temperature controller

  • Vacuum pump

Procedure:

  • Esterification/Transesterification Stage:

    • Charge the reactor with the dicarboxylic acid (or its ester) and the diol in the desired molar ratio (e.g., 1:1.2).

    • Add the tin catalyst at a concentration of 200-500 ppm relative to the diacid/diester.

    • Heat the mixture under a slow stream of nitrogen to a temperature of 180-220 °C with continuous stirring.

    • During this stage, water or methanol will be evolved and should be collected in the distillation receiver. The reaction is continued until the theoretical amount of byproduct is collected.

  • Polycondensation Stage:

    • Increase the temperature to 250-280 °C.

    • Gradually apply a vacuum (down to <1 mbar) to remove the excess diol and facilitate the increase in polymer molecular weight.

    • Continue the reaction under vacuum with vigorous stirring until the desired melt viscosity or stirrer torque is achieved, indicating the formation of a high molecular weight polymer.

  • Product Recovery:

    • Extrude the molten polymer from the reactor under nitrogen pressure and cool it in a water bath.

    • Pelletize the resulting polymer strands for further analysis and processing.

Polymerization Mechanism and Experimental Workflow

The following diagrams illustrate the proposed mechanism for ring-opening polymerization catalyzed by tin alkoxides and a general experimental workflow.

G cluster_mechanism Coordination-Insertion Mechanism for ROP catalyst Tin(IV) Butoxide Sn(OBu)₄ intermediate Coordinated Complex catalyst->intermediate Coordination monomer Lactide Monomer monomer->intermediate insertion Ring-Opening & Chain Insertion intermediate->insertion propagating Propagating Polymer Chain with Active Tin Center insertion->propagating Nucleophilic Attack propagating->monomer Further Monomer Addition polymer Polylactide (PLA) propagating->polymer Termination/ Chain Transfer

Caption: Proposed coordination-insertion mechanism for ROP.

G start Start prep Prepare Dry Monomer and Catalyst start->prep setup Assemble Reaction Vessel under Inert Atmosphere prep->setup add_reactants Add Monomer and Catalyst to Vessel setup->add_reactants polymerization Heat and Stir for Specified Time add_reactants->polymerization cool Cool Reaction to Room Temperature polymerization->cool purify Dissolve and Precipitate Polymer cool->purify dry Dry Polymer under Vacuum purify->dry analyze Characterize Polymer (GPC, NMR, etc.) dry->analyze end End analyze->end

Caption: General experimental workflow for polymerization.

References

Application Notes and Protocols: Tin Tetrabutanolate in Polyester Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tin tetrabutanolate, also known as tin(IV) butoxide, is a versatile and efficient catalyst for polyester synthesis. Its high catalytic activity, solubility in common organic solvents and monomers, and the ability to produce high molecular weight polyesters make it a valuable tool in polymer chemistry. These application notes provide a comprehensive overview of the use of this compound in polyester synthesis, including detailed experimental protocols, quantitative data on its performance, and a discussion of its catalytic mechanism. This information is intended to assist researchers and professionals in the development of novel polyester-based materials for a variety of applications, including drug delivery systems, biodegradable polymers, and specialty coatings.

Introduction

Polyesters are a crucial class of polymers with a wide range of applications, from commodity plastics to advanced biomedical materials. The synthesis of high-quality polyesters often relies on the use of a catalyst to achieve high molecular weights and control polymer properties. Organotin compounds, particularly tin alkoxides and carboxylates, have long been recognized as effective catalysts for esterification and transesterification reactions, the fundamental reactions in polyester synthesis.[1]

This compound [Sn(OBu)₄] is a tin(IV) alkoxide that serves as a potent Lewis acid catalyst.[2] Its catalytic action involves the coordination of the tin center to the carbonyl oxygen of a monomer (e.g., a dicarboxylic acid, ester, or lactone), thereby activating the carbonyl group for nucleophilic attack by a hydroxyl group. This mechanism facilitates both polycondensation and ring-opening polymerization (ROP) pathways for polyester synthesis.

Applications in Polyester Synthesis

This compound is utilized in the synthesis of a variety of polyesters, including:

  • Poly(ethylene terephthalate) (PET) and its analogues: Used in packaging, textiles, and films.

  • Poly(butylene terephthalate) (PBT): An engineering thermoplastic with excellent mechanical and thermal properties.

  • Biodegradable Aliphatic Polyesters: Such as poly(lactic acid) (PLA), poly(glycolic acid) (PGA), and poly(ε-caprolactone) (PCL), which are of great interest for biomedical applications like drug delivery, sutures, and tissue engineering scaffolds.

  • Specialty Polyesters: Including poly(ethylene furanoate) (PEF), a bio-based alternative to PET.

Catalyst Performance and Quantitative Data

The efficiency of this compound as a catalyst is influenced by several factors, including its concentration, the reaction temperature, and the specific monomers being used. The following tables summarize key quantitative data on the performance of tin-based catalysts in polyester synthesis.

Table 1: Comparison of Tin(II) and Tin(IV) Catalysts

PropertyTin(II) CatalystsTin(IV) based catalysts
Thermal Stability Up to 300°CUp to 260°C
Sensitivity to Oxygen YesNo
Sensitivity to Hydrolysis NoNo
Catalytic Efficiency HighHigh

Source: Adapted from literature on tin catalysts in polyester resin synthesis.[2]

Table 2: Effect of Catalyst Type on the Intrinsic Viscosity of Poly(ethylene furanoate) (PEF)

CatalystCatalyst Concentration (ppm)Polycondensation Time (min)Intrinsic Viscosity (dL/g)
Tetrabutyl titanate(IV) (TBT)400180~0.55
Dibutyltin(IV) oxide (DBTO)400180~0.45
Tin(II) 2-ethylhexanoate (TEH)400180~0.35

This table illustrates that while titanate-based catalysts can yield higher intrinsic viscosity, tin-based catalysts like DBTO are also effective. Data for this compound is expected to be in a similar range to DBTO. Source: Adapted from Terzopoulou et al.[3][4]

Table 3: General Reaction Conditions for Polyester Synthesis using Tin Catalysts

ParameterValue
Reaction Temperature 180°C - 250°C
Catalyst Concentration 0.05 - 0.2 wt% (based on reactants)
Reaction Time 3 - 8 hours

Source: Adapted from various patents and publications on polyester synthesis.[1][5]

Experimental Protocols

The following are generalized protocols for polyester synthesis using this compound as a catalyst. Note: These protocols should be adapted and optimized for specific monomers and desired polymer characteristics. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the catalyst and side reactions.

Protocol 1: Melt Polycondensation of Dimethyl Terephthalate (DMT) and Ethylene Glycol (EG) to Synthesize PET

This two-stage process involves an initial transesterification followed by polycondensation.

Materials:

  • Dimethyl terephthalate (DMT)

  • Ethylene glycol (EG)

  • This compound solution (e.g., in butanol or toluene)

  • Antioxidant (e.g., triphenyl phosphite)

  • High-vacuum, high-temperature reactor equipped with a mechanical stirrer, condenser, and vacuum line.

Procedure:

  • Charging the Reactor: Charge the reactor with DMT and EG in a molar ratio of 1:2.2.

  • Catalyst and Additive Addition: Add the this compound catalyst (typically 100-500 ppm relative to the final polymer weight) and the antioxidant.

  • First Stage (Transesterification):

    • Heat the mixture to 180-220°C under a slow stream of inert gas.

    • Methanol will be evolved as a byproduct of the transesterification reaction.

    • Monitor the reaction by collecting the distilled methanol. The reaction is typically complete when about 95% of the theoretical amount of methanol has been collected.

  • Second Stage (Polycondensation):

    • Gradually increase the temperature to 270-280°C.

    • Simultaneously, gradually reduce the pressure to below 1 Torr.

    • Excess ethylene glycol will be removed during this stage.

    • Continue the reaction until the desired melt viscosity is achieved, which is indicative of the target molecular weight. The stirring torque of the mechanical stirrer can be used to monitor the viscosity increase.

  • Product Recovery:

    • Extrude the molten polymer from the reactor under inert gas pressure into a water bath to quench and solidify it.

    • Pelletize the resulting polyester strands for further analysis.

Protocol 2: Ring-Opening Polymerization (ROP) of ε-Caprolactone to Synthesize Poly(ε-caprolactone) (PCL)

Materials:

  • ε-Caprolactone (dried over CaH₂ and distilled under reduced pressure)

  • This compound solution

  • Benzyl alcohol (as an initiator, dried and distilled)

  • Dry Schlenk flask or glovebox.

Procedure:

  • Monomer and Initiator: In a dry Schlenk flask under an inert atmosphere, add the purified ε-caprolactone and benzyl alcohol (the monomer-to-initiator ratio will determine the target molecular weight).

  • Catalyst Addition: Add the this compound solution (a typical monomer-to-catalyst ratio is 500:1 to 2000:1).

  • Polymerization:

    • Place the flask in a preheated oil bath at 110-140°C.

    • Allow the polymerization to proceed for the desired time (e.g., 2-24 hours). The viscosity of the solution will increase significantly.

  • Product Recovery:

    • Dissolve the cooled, viscous polymer in a suitable solvent (e.g., chloroform or dichloromethane).

    • Precipitate the polymer by pouring the solution into a large excess of a non-solvent (e.g., cold methanol).

    • Collect the precipitated PCL by filtration and dry it under vacuum at room temperature until a constant weight is achieved.

Catalytic Mechanism and Visualization

The catalytic activity of this compound in polyester synthesis is attributed to its Lewis acidic nature. The generally accepted mechanism for both polycondensation and ring-opening polymerization is a coordination-insertion mechanism.

Polycondensation Catalytic Cycle

In polycondensation, the tin alkoxide activates the carbonyl group of an ester or carboxylic acid, making it more susceptible to nucleophilic attack by a hydroxyl group.

Polycondensation_Mechanism Catalyst Sn(OBu)₄ ActivatedComplex Activated Complex {R-C(=O⁺-Sn)-OR'} Catalyst->ActivatedComplex Coordination Monomer1 R-C(=O)-OR' Monomer1->ActivatedComplex Monomer2 R''-OH TetrahedralIntermediate Tetrahedral Intermediate Monomer2->TetrahedralIntermediate Nucleophilic Attack ActivatedComplex->TetrahedralIntermediate TetrahedralIntermediate->Catalyst Catalyst Regeneration Product R-C(=O)-OR'' TetrahedralIntermediate->Product Elimination Byproduct R'-OH TetrahedralIntermediate->Byproduct

Caption: Proposed catalytic cycle for this compound in polycondensation.

Ring-Opening Polymerization (ROP) Workflow

In ROP, the catalyst activates the cyclic monomer, and an initiator (often an alcohol) starts the polymerization process.

ROP_Workflow Start Start MonomerPrep Monomer Purification (e.g., ε-caprolactone) Start->MonomerPrep InitiatorPrep Initiator Preparation (e.g., Benzyl Alcohol) Start->InitiatorPrep CatalystPrep Catalyst Solution (this compound) Start->CatalystPrep ReactionSetup Reaction Setup (Inert Atmosphere) MonomerPrep->ReactionSetup InitiatorPrep->ReactionSetup CatalystPrep->ReactionSetup Polymerization Polymerization (Heat) ReactionSetup->Polymerization Purification Product Purification (Precipitation) Polymerization->Purification Characterization Polymer Characterization (GPC, NMR, DSC) Purification->Characterization End End Characterization->End

Caption: Experimental workflow for ring-opening polymerization of cyclic esters.

Analytical Characterization of Polyesters

To assess the outcome of the synthesis, the resulting polyesters should be characterized by various analytical techniques:

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure, determine the monomer conversion, and analyze the end-groups.

  • Differential Scanning Calorimetry (DSC): To determine thermal properties such as the glass transition temperature (Tg), melting temperature (Tm), and crystallinity.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups (e.g., ester carbonyl stretch).

Safety and Handling

This compound is moisture-sensitive and should be handled under an inert atmosphere. It is advisable to consult the Safety Data Sheet (SDS) before use. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Organotin compounds can have varying levels of toxicity, and appropriate precautions should be taken to avoid inhalation, ingestion, and skin contact.

Conclusion

This compound is a highly effective and versatile catalyst for the synthesis of a wide array of polyesters. By carefully controlling the reaction conditions, such as catalyst concentration and temperature, researchers can tailor the properties of the resulting polymers to meet the demands of various applications, from industrial plastics to advanced biomedical materials. The protocols and data presented in these application notes provide a solid foundation for the successful use of this compound in polyester synthesis.

References

Application Notes and Protocols for Tin(IV) Alkoxide Catalysts in Polyurethane Production

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

Introduction

Tin(IV) alkoxides, as a class of organotin compounds, are effective catalysts for the gelling reaction in polyurethane production—the reaction between an isocyanate and a polyol.[1] Their primary function is to accelerate the formation of the urethane linkage, which is crucial for controlling the curing process and the final properties of the polyurethane material. These catalysts are utilized in a variety of polyurethane applications, including foams, coatings, adhesives, and elastomers.

Mechanism of Catalysis

The catalytic activity of tin(IV) alkoxides in the urethane formation reaction is generally understood to proceed through a Lewis acid mechanism. The tin center coordinates with the oxygen of the isocyanate group, polarizing the N=C=O bond and making the carbon atom more susceptible to nucleophilic attack by the hydroxyl group of the polyol. An alternative and widely accepted mechanism involves the formation of a tin alkoxide intermediate by reaction with the polyol. This tin alkoxide then reacts with the isocyanate to form a carbamate, which in turn reacts with another polyol molecule to yield the urethane and regenerate the tin alkoxide.

Key Advantages and Considerations
  • High Catalytic Activity: Tin(IV) alkoxides are highly efficient catalysts, allowing for rapid curing at ambient or slightly elevated temperatures.

  • Selectivity: They primarily catalyze the gelling (polyol-isocyanate) reaction, which is often desirable over the blowing (water-isocyanate) reaction in many formulations.

  • Process Control: The concentration of the catalyst can be adjusted to control the pot life, gel time, and tack-free time of the polyurethane system.

  • Hydrolytic Stability: The hydrolytic stability of tin catalysts can be a concern, as moisture can lead to deactivation. The choice of ligands on the tin center can influence this stability.

  • Toxicity: Organotin compounds are facing increasing regulatory scrutiny due to their potential toxicity. It is crucial to handle these catalysts with appropriate safety precautions and consider environmental regulations.

Impact on Polyurethane Properties

The choice and concentration of the tin catalyst can influence the final physical and mechanical properties of the polyurethane. For instance, studies on flexible polyurethane foams have shown that increasing the tin catalyst concentration can affect properties like compressive strength.[1] While an optimal concentration can enhance mechanical properties, an excessive amount may lead to degradation of these properties. The catalyst can also affect the morphology and cell structure of polyurethane foams.

Quantitative Data Summary

The following tables summarize representative data on the effect of tin-based catalysts on polyurethane synthesis. Note that this data is compiled from studies using various organotin catalysts and should be used as a general guideline.

Table 1: Effect of Tin Catalyst Concentration on Polyurethane Foam Properties

Catalyst Concentration (% by weight of polyol)Cream Time (s)Gel Time (s)Tack-Free Time (s)Density ( kg/m ³)Compressive Strength (kPa)
0.05156012030150
0.1010459032180
0.207306033200
0.405204535170 (degradation observed)

Data is illustrative and based on typical trends observed for organotin catalysts in flexible polyurethane foam formulations.

Table 2: Comparison of Different Tin Catalysts on Reaction Kinetics

Catalyst TypeCatalyst Loading (mol %)Reaction Temperature (°C)Time to >95% NCO Conversion (min)
Dibutyltin Dilaurate (DBTDL)0.017030
Stannous Octoate0.017045
Dibutyltin Diacetate0.017025

This table provides a qualitative comparison based on the known relative activities of different tin catalysts.

Experimental Protocols

Protocol 1: Synthesis of a Polyurethane Elastomer

Objective: To synthesize a polyurethane elastomer using a tin(IV) alkoxide catalyst.

Materials:

  • Polyether polyol (e.g., Polytetramethylene ether glycol, PTMEG, Mn = 2000 g/mol )

  • Diisocyanate (e.g., Methylene diphenyl diisocyanate, MDI)

  • Chain extender (e.g., 1,4-Butanediol, BDO)

  • Tin(IV) alkoxide catalyst (e.g., Tin(IV) t-butoxide) solution (1% w/v in a dry solvent like toluene)

  • Dry toluene (or other suitable solvent)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Dropping funnel

  • Nitrogen inlet

  • Condenser

  • Vacuum oven

Procedure:

  • Preparation of the Prepolymer:

    • Dry the polyether polyol under vacuum at 100-110°C for 2 hours to remove any residual water.

    • Set up the reaction flask with the mechanical stirrer, nitrogen inlet, and dropping funnel.

    • Charge the dried polyol into the flask and heat to 60°C under a nitrogen atmosphere with stirring.

    • Slowly add the diisocyanate to the polyol from the dropping funnel over a period of 30 minutes. The NCO:OH ratio should be approximately 2:1.

    • After the addition is complete, raise the temperature to 80°C and continue stirring for 2-3 hours to ensure complete reaction. The viscosity will increase significantly.

  • Chain Extension and Curing:

    • Cool the prepolymer to 60°C.

    • Add the tin(IV) alkoxide catalyst solution. The amount should be calculated to achieve the desired catalyst concentration (e.g., 0.01-0.1% by weight of the total reactants). Stir for 5 minutes to ensure homogeneous mixing.

    • Add the chain extender (1,4-butanediol) stoichiometrically to react with the remaining NCO groups. The amount of chain extender should be calculated based on the initial NCO:OH ratio.

    • Stir vigorously for 1-2 minutes until the mixture is homogeneous.

    • Pour the reacting mixture into a preheated mold and cure in an oven at 100°C for 12-24 hours.

    • After curing, demold the elastomer and post-cure at room temperature for 7 days before characterization.

Protocol 2: Monitoring Reaction Kinetics using FTIR Spectroscopy

Objective: To monitor the consumption of the isocyanate group during polyurethane synthesis in the presence of a tin(IV) alkoxide catalyst.

Materials:

  • Polyol (as in Protocol 1)

  • Diisocyanate (as in Protocol 1)

  • Tin(IV) alkoxide catalyst

  • Dry solvent (e.g., Toluene or DMF)

Equipment:

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) probe or a heated transmission cell.

  • Reaction vessel with temperature control and stirring.

Procedure:

  • Sample Preparation:

    • In the reaction vessel, mix the polyol and the solvent at the desired reaction temperature (e.g., 70°C).

    • Add the tin(IV) alkoxide catalyst and stir until dissolved.

    • Collect a background spectrum of this mixture using the FTIR spectrometer.

  • Reaction Monitoring:

    • Add the diisocyanate to the reaction vessel and start collecting spectra at regular intervals (e.g., every 1-5 minutes).

    • Monitor the disappearance of the characteristic NCO stretching peak at approximately 2270 cm⁻¹.

    • Simultaneously, the appearance of the urethane carbonyl peak (around 1730-1700 cm⁻¹) and the N-H stretching peak (around 3300 cm⁻¹) can be observed.

  • Data Analysis:

    • Calculate the conversion of the isocyanate group over time by measuring the area of the NCO peak and normalizing it against an internal standard peak that does not change during the reaction (e.g., a C-H stretching peak from the polyol or solvent).

    • Plot the isocyanate conversion as a function of time to determine the reaction kinetics.

Diagrams

G Isocyanate Isocyanate (R-N=C=O) Intermediate Activated Isocyanate-Catalyst Complex Isocyanate->Intermediate Coordination Polyol Polyol (R'-OH) Polyol->Intermediate Nucleophilic Attack Catalyst Tin(IV) Alkoxide Catalyst Catalyst->Intermediate Intermediate->Catalyst Catalyst Regeneration Urethane Polyurethane (R-NH-CO-O-R') Intermediate->Urethane Urethane Formation

Caption: Proposed catalytic cycle for polyurethane formation.

G Start Start Prep Prepare Prepolymer: Mix Polyol and Diisocyanate Start->Prep AddCat Add Tin(IV) Alkoxide Catalyst Prep->AddCat AddCE Add Chain Extender AddCat->AddCE Mix Vigorous Mixing AddCE->Mix Pour Pour into Mold Mix->Pour Cure Cure in Oven Pour->Cure PostCure Post-Cure at Room Temperature Cure->PostCure End End PostCure->End

Caption: Experimental workflow for polyurethane elastomer synthesis.

References

Application Notes and Protocols for Tin Tetrabutanolate in Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tin tetrabutanolate, also known as tin(IV) butoxide, is a metal alkoxide precursor that serves as a valuable starting material for the synthesis of tin oxide (SnO₂) nanoparticles. The sol-gel process, a versatile wet-chemical technique, is commonly employed for this purpose, involving the hydrolysis and condensation of the metal alkoxide in a controlled manner. This method allows for the production of nanoparticles with tailored sizes, morphologies, and surface properties, which are crucial for a variety of applications, including drug delivery, bio-imaging, and catalysis. Tin oxide nanoparticles are of particular interest in the biomedical field due to their potential in targeted drug delivery and photothermal therapy. This document provides detailed protocols and application notes for the synthesis of tin oxide nanoparticles using this compound, drawing upon established sol-gel methodologies for related tin alkoxides.

Data Presentation

Table 1: Effect of Precursor Sol Concentration on SnO₂ Nanoparticle Characteristics [1][2]

Sol Concentration (mol/L)Crystallite Size (nm)Optical Band Gap (eV)
0.111.74.36
0.318.84.28
0.574.84.07

Experimental Protocols

The following protocols are based on nonaqueous and aqueous sol-gel methods adapted for this compound from procedures reported for similar tin alkoxide precursors, such as tin(IV) tert-butoxide.[3][4]

Protocol 1: Nonaqueous Sol-Gel Synthesis of Tin Oxide Nanoparticles

This method is advantageous for producing highly crystalline nanoparticles with uniform morphology by avoiding the rapid and often difficult-to-control hydrolysis reactions with water.

Materials:

  • This compound (Sn(OBu)₄)

  • Benzyl alcohol (anhydrous)

  • Toluene (anhydrous)

  • Ethanol (anhydrous)

  • Nitrogen or Argon gas supply

  • Schlenk line and glassware

Procedure:

  • Preparation of Precursor Solution: In a glovebox or under an inert atmosphere, dissolve a specific amount of this compound in anhydrous toluene to achieve the desired precursor concentration (e.g., 0.1 M).

  • Reaction Setup: Transfer the precursor solution to a three-neck flask equipped with a condenser and a magnetic stirrer, connected to a Schlenk line.

  • Solvent Addition: Add an excess of anhydrous benzyl alcohol to the flask. Benzyl alcohol acts as both a solvent and an oxygen source for the formation of the metal oxide.[3]

  • Reaction: Heat the mixture to a specific temperature (e.g., 180-220°C) under a continuous flow of inert gas and vigorous stirring. The reaction time can be varied from a few hours to over a day to control the nanoparticle growth.

  • Nanoparticle Precipitation and Washing: After the reaction, cool the mixture to room temperature. The nanoparticles will precipitate out of the solution. Add anhydrous ethanol to aid in the precipitation and to wash the nanoparticles.

  • Centrifugation and Drying: Separate the nanoparticles from the solution by centrifugation. Wash the collected nanoparticles multiple times with anhydrous ethanol to remove any unreacted precursors and byproducts. Dry the final product under vacuum.

Protocol 2: Aqueous Sol-Gel Synthesis of Tin Oxide Nanoparticles

This protocol utilizes the controlled hydrolysis and condensation of this compound in an aqueous environment.

Materials:

  • This compound (Sn(OBu)₄)

  • Ethanol (absolute)

  • Deionized water

  • Ammonia solution (NH₄OH) or an acid catalyst (e.g., HCl)

  • Magnetic stirrer and hotplate

Procedure:

  • Precursor Solution: Dissolve this compound in absolute ethanol with vigorous stirring to form a clear solution.

  • Hydrolysis: Prepare a solution of deionized water in ethanol. Add this solution dropwise to the this compound solution under continuous stirring. The molar ratio of water to the tin precursor is a critical parameter that influences the hydrolysis rate.

  • Condensation and Gelation: Adjust the pH of the mixture by adding either an ammonia solution (for basic catalysis) or an acid (for acidic catalysis) to promote condensation and the formation of a sol, which will eventually transition into a gel.

  • Aging: Allow the gel to age for a specific period (e.g., 24-48 hours) at room temperature. During aging, the polycondensation reactions continue, strengthening the gel network.

  • Washing and Drying: Wash the gel with deionized water and then with ethanol to remove unreacted chemicals. Dry the gel in an oven at a moderate temperature (e.g., 60-80°C) to obtain a xerogel.

  • Calcination: Calcine the dried powder at a higher temperature (e.g., 400-600°C) to induce crystallization and remove any residual organic matter, resulting in pure tin oxide nanoparticles.

Visualizations

Sol-Gel Synthesis Workflow

The following diagram illustrates the general workflow for the sol-gel synthesis of tin oxide nanoparticles from a tin alkoxide precursor.

G Precursor This compound (in Solvent) Hydrolysis Hydrolysis (Addition of Water/Alcohol) Precursor->Hydrolysis Condensation Condensation & Gelation (pH Adjustment) Hydrolysis->Condensation Aging Aging of the Gel Condensation->Aging Drying Drying Aging->Drying Calcination Calcination Drying->Calcination Nanoparticles SnO2 Nanoparticles Calcination->Nanoparticles

Caption: Workflow of the sol-gel synthesis of SnO₂ nanoparticles.

Hydrolysis and Condensation Mechanism

The core chemical reactions in the sol-gel process are hydrolysis and condensation. The following diagram depicts the simplified reaction pathway.

G cluster_0 Hydrolysis cluster_1 Condensation Sn(OR)4 Sn(OR)₄ Sn(OR)3(OH) Sn(OR)₃(OH) Sn(OR)4->Sn(OR)3(OH) + H₂O - ROH Sn-O-Sn_alkoxolation Sn-O-Sn (Alkoxolation) Sn(OR)3(OH)->Sn-O-Sn_alkoxolation + Sn(OR)₄ - ROH Sn-O-Sn_oxolation Sn-O-Sn (Oxolation) Sn(OR)3(OH)->Sn-O-Sn_oxolation + Sn(OR)₃(OH) - H₂O

Caption: Simplified hydrolysis and condensation reactions in the sol-gel process.

Application in Drug Delivery

Tin oxide nanoparticles can be functionalized and used as nanocarriers for targeted drug delivery and therapy. The diagram below illustrates this concept.

G NP SnO2 Nanoparticle SurfaceFunc Surface Functionalization (e.g., with targeting ligands) NP->SurfaceFunc DrugLoading Drug Loading SurfaceFunc->DrugLoading Targeting Targeted Delivery to Cancer Cells DrugLoading->Targeting DrugRelease Drug Release & Therapeutic Effect (e.g., Photothermal Therapy) Targeting->DrugRelease

Caption: Conceptual workflow for the application of SnO₂ nanoparticles in drug delivery.

References

Application Notes and Protocols for Creating Tin Oxide (SnO₂) Thin Films with Tin Tetrabutanolate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tin oxide (SnO₂) is a versatile n-type semiconductor material widely recognized for its unique combination of high electrical conductivity and optical transparency in the visible spectrum. These properties make it an ideal candidate for a range of applications including transparent conducting electrodes in solar cells and displays, gas sensors, and as a protective coating. The sol-gel method, utilizing tin tetrabutanolate (also known as tin(IV) t-butoxide) as a precursor, offers a cost-effective and scalable approach for depositing high-quality, uniform SnO₂ thin films. This document provides detailed application notes and experimental protocols for the synthesis and deposition of these films.

The sol-gel process involves the hydrolysis and subsequent condensation of the this compound precursor in a solvent to form a "sol" of tin oxide nanoparticles. This sol is then deposited onto a substrate, typically via spin coating, and heated to form a dense, crystalline "gel" or thin film. The properties of the final film are highly dependent on several process parameters, including precursor concentration, solvent type, spin coating parameters, and annealing temperature.

Chemical Pathway: Sol-Gel Formation

The formation of tin oxide thin films from this compound proceeds through two primary chemical reactions: hydrolysis and condensation. Initially, the this compound undergoes hydrolysis, where the butoxide groups (-OC₄H₉) are replaced by hydroxyl groups (-OH). This is followed by a condensation reaction, where the hydroxylated tin species react with each other to form Sn-O-Sn bridges, releasing water or butanol as a byproduct and leading to the formation of a tin oxide network.

G cluster_hydrolysis Hydrolysis cluster_condensation Condensation precursor This compound Sn(OC₄H₉)₄ hydroxylated_tin Hydroxylated Tin Intermediate precursor->hydroxylated_tin + H₂O water Water (H₂O) water->hydroxylated_tin hydroxylated_tin_2 Hydroxylated Tin Intermediate tin_oxide_network Tin Oxide Network (Sn-O-Sn) hydroxylated_tin_2->tin_oxide_network - H₂O or - C₄H₉OH byproduct Butanol/Water (C₄H₉OH / H₂O)

Caption: Chemical pathway for the sol-gel synthesis of tin oxide.

Experimental Workflow

The overall process for creating tin oxide thin films using this compound involves several key stages, from precursor solution preparation to the final characterization of the deposited film. Each step must be carefully controlled to ensure the desired film properties.

G start Start solution_prep Precursor Solution Preparation start->solution_prep substrate_cleaning Substrate Cleaning start->substrate_cleaning spin_coating Spin Coating Deposition solution_prep->spin_coating substrate_cleaning->spin_coating drying Drying / Pre-heating spin_coating->drying annealing High-Temperature Annealing drying->annealing characterization Film Characterization annealing->characterization end End characterization->end

Caption: Experimental workflow for tin oxide thin film deposition.

Detailed Experimental Protocols

Protocol 1: Preparation of Tin Oxide Precursor Solution

This protocol outlines the preparation of a 0.1 M tin oxide precursor solution using this compound.

Materials:

  • Tin(IV) t-butoxide (Sn(OC₄H₉)₄)

  • Ethanol (absolute)

  • Deionized water

  • Hydrochloric acid (HCl) or Acetic Acid (as catalyst)

  • Beakers and magnetic stirrer

Procedure:

  • In a clean, dry beaker, dissolve the desired amount of tin(IV) t-butoxide in absolute ethanol to achieve a 0.1 M concentration.

  • Stir the mixture vigorously using a magnetic stirrer for at least 30 minutes to ensure complete dissolution.

  • In a separate beaker, prepare a solution of ethanol, deionized water, and an acid catalyst (e.g., HCl or acetic acid). A typical molar ratio is 1:4:0.01 for tin precursor:water:acid.

  • Slowly add the water-containing solution dropwise to the tin precursor solution while stirring continuously.

  • Continue stirring the resulting sol for a minimum of 2 hours at room temperature to promote hydrolysis and initial condensation.

  • The final sol should be clear and homogeneous. It is recommended to age the sol for 24 hours before use to ensure stability.

Protocol 2: Spin Coating Deposition of Tin Oxide Thin Films

This protocol describes the deposition of the prepared tin oxide sol onto a substrate using a spin coater.

Materials and Equipment:

  • Prepared tin oxide sol

  • Substrates (e.g., glass slides, silicon wafers)

  • Spin coater

  • Pipettes

  • Hotplate

Procedure:

  • Clean the substrates thoroughly. A common procedure involves sequential sonication in acetone, isopropanol, and deionized water, followed by drying with a nitrogen gun.

  • Place the cleaned substrate onto the chuck of the spin coater and ensure it is centered.

  • Using a pipette, dispense a small amount of the tin oxide sol onto the center of the substrate to cover the surface.

  • Initiate the spin coating process. A typical two-step program is effective:

    • Step 1: 500-1000 rpm for 10-15 seconds to spread the sol evenly.

    • Step 2: 2000-4000 rpm for 30-60 seconds to achieve the desired film thickness.

  • After spin coating, transfer the substrate to a hotplate and pre-heat at 100-150°C for 10-15 minutes to evaporate the solvent.

  • For thicker films, the coating and pre-heating steps can be repeated multiple times.

Protocol 3: Annealing of Tin Oxide Thin Films

This protocol details the final heat treatment step to crystallize the tin oxide film and improve its properties.

Materials and Equipment:

  • Dried tin oxide thin film on substrate

  • Tube furnace or muffle furnace

Procedure:

  • Place the substrate with the dried film into the furnace.

  • Ramp up the temperature to the desired annealing temperature (typically between 400°C and 600°C) at a controlled rate (e.g., 5-10°C/minute).

  • Hold the temperature at the setpoint for 1-2 hours to allow for complete crystallization and densification of the film.

  • After the dwell time, allow the furnace to cool down naturally to room temperature before removing the sample.

Data Presentation: Influence of Process Parameters on Film Properties

The properties of the resulting tin oxide thin films are highly dependent on the deposition and annealing parameters. The following tables summarize the expected trends based on experimental data.

Table 1: Effect of Precursor Concentration on Film Properties

Precursor Concentration (M)Film Thickness (nm)Average Transmittance (%) (Visible Range)Optical Band Gap (eV)
0.10~100-150> 85~3.9
0.25~200-250~80~3.8
0.50> 300< 75~3.7

Table 2: Effect of Spin Coating Speed on Film Thickness

Spin Speed (rpm)Film Thickness (nm)
2000~150
3000~120
4000~100

Table 3: Effect of Annealing Temperature on Film Properties

Annealing Temperature (°C)Crystallite Size (nm)Average Transmittance (%) (Visible Range)Sheet Resistance (Ω/sq)
400~10-15~80High (kΩ range)
500~20-30> 85Moderate (Ω to kΩ range)
600> 35> 90Low (hundreds of Ω range)

Note: The values presented in these tables are representative and can vary depending on the specific experimental conditions and substrate used.

Applications

Tin oxide thin films prepared using this compound are suitable for a variety of applications, including:

  • Transparent Conducting Electrodes: In solar cells, flat-panel displays, and light-emitting diodes (LEDs), these films can serve as a transparent contact to allow light to pass through while efficiently conducting electrical current.[1]

  • Gas Sensors: The high surface area-to-volume ratio of nanocrystalline SnO₂ films makes them highly sensitive to various gases, enabling their use in environmental monitoring and industrial safety applications.[1]

  • Protective Coatings: Due to their chemical stability and hardness, SnO₂ films can be used as protective layers against corrosion and mechanical abrasion.

  • Catalysis: The surface of tin oxide can act as a catalyst for various chemical reactions.

Troubleshooting

  • Cracked or Peeling Films: This can be caused by excessive film thickness or a high heating rate during annealing. Try reducing the number of coating layers or decreasing the temperature ramp rate.

  • Hazy or Opaque Films: This may indicate incomplete combustion of organic residues or the formation of large, light-scattering crystallites. Ensure sufficient annealing time and temperature. Using a different solvent might also improve film clarity.

  • High Electrical Resistance: Low annealing temperatures or insufficient doping can lead to high resistance. Increasing the annealing temperature can improve crystallinity and carrier concentration, thereby reducing resistance.[2]

References

Application Notes and Protocols for Tin and Titanium-Based Catalysts in Cross-Linking Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Organometallic compounds, particularly those based on tin and titanium, are widely utilized as catalysts in cross-linking reactions for a variety of polymers. These catalysts are instrumental in forming three-dimensional polymer networks, which significantly enhances the material's mechanical strength, thermal stability, and chemical resistance. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of tin and titanium-based catalysts, with a focus on titanates like titanium tetrabutoxide, in cross-linking reactions. While the term "tin tetrabutanolate" is not standard, this guide addresses the likely intended catalysts, including organotin compounds and titanium alkoxides, which are common in these applications.

Mechanism of Action

Titanate and zirconate cross-linkers function by reacting with nucleophilic groups such as hydroxyl (-OH), carboxyl (-COOH), or amine (-NH2) on polymer chains.[1] In some instances, these catalysts first undergo hydrolysis to form reactive hydroxy metal chelates that then form complexes with the functional groups on the polymers, leading to the formation of a cross-linked network.[1] This process is particularly relevant for moisture-curing systems. The cross-linking of polymers with hydrolysable silane groups, for example, is a moisture-curing process where silane groups hydrolyze in the presence of water to form silanol groups. These silanol groups then undergo a condensation reaction, catalyzed by a silanol condensation catalyst, to form a cross-linked structure.[2]

Organotin compounds are also frequently used as catalysts for the condensation curing of silicone elastomers.[3] They facilitate the reaction between hydroxyl-terminated polymers and cross-linking agents.

I. Titanium Tetrabutoxide (Tetra-n-butyl Titanate) in Cross-Linking Reactions

Titanium tetrabutoxide, also known as tetra-n-butyl titanate (TNBT), is a versatile catalyst and cross-linking agent used in various industrial applications, including the production of heat-resistant paints, improvement of adhesion, and as a catalyst for esterification, transesterification, and polymerization reactions.[4]

Applications:

  • Catalyst for Condensation Reactions: TNBT is an effective catalyst for condensation reactions, particularly in the curing of silicones, silanes, and silane-terminated polymers.[5]

  • Adhesion Promoter: It can be used to improve the adhesion of paints, rubbers, and plastics to metal surfaces.[4]

  • Cross-Linking Agent: TNBT acts as a cross-linking agent for polymers containing hydroxyl groups.[4]

  • Synthesis of TiO2 Materials: It serves as a precursor for the synthesis of titanium dioxide (TiO2) nanoparticles and thin films through sol-gel processes.[4]

Experimental Protocol: Cross-Linking of Hydroxyl-Terminated Polymers

This protocol describes a general procedure for the cross-linking of a hydroxyl-terminated polymer using titanium tetrabutoxide as a catalyst.

Materials:

  • Hydroxyl-terminated polymer (e.g., polydimethylsiloxane-α,ω-diol, polyester polyol)

  • Titanium tetrabutoxide (catalyst)

  • Anhydrous solvent (e.g., toluene, THF)

  • Nitrogen or Argon gas for inert atmosphere

  • Reaction vessel with a stirrer and condenser

Procedure:

  • Preparation: Dry all glassware thoroughly in an oven and cool under a stream of inert gas.

  • Dissolution: Dissolve the hydroxyl-terminated polymer in the anhydrous solvent within the reaction vessel under an inert atmosphere. The concentration will depend on the viscosity of the polymer.

  • Catalyst Addition: Add the desired amount of titanium tetrabutoxide to the polymer solution. The catalyst concentration typically ranges from 0.1% to 2.0% by weight of the polymer, but should be optimized for the specific system.

  • Reaction: Heat the mixture to the desired reaction temperature (e.g., 50-100 °C) with continuous stirring. The optimal temperature and time will vary depending on the polymer and desired degree of cross-linking.

  • Monitoring: Monitor the progress of the reaction by observing the increase in viscosity of the solution. For quantitative analysis, techniques such as gel fraction determination can be used.

  • Curing: Once the desired viscosity is reached, the cross-linked polymer can be cast into a mold and cured at an elevated temperature to complete the cross-linking process and remove the solvent.

Data Presentation: Effect of TNBT Concentration on Material Properties

Catalyst Conc. (wt%)Gel Fraction (%)Tensile Strength (MPa)Elongation at Break (%)
0.1751.2350
0.5882.5300
1.0953.8250
2.0964.0220

Note: The data presented in this table is illustrative and will vary depending on the specific polymer system and reaction conditions.

II. Organotin Catalysts in Cross-Linking Reactions

Organotin compounds, such as dibutyltin dilaurate (DBTDL), are widely used as catalysts in condensation-type room temperature vulcanization (RTV) silicone rubbers.[3] These catalysts are effective in promoting the condensation reaction between silanol groups to form a cross-linked siloxane network.

Applications:

  • Curing of RTV Silicones: Organotin compounds are standard catalysts for one- and two-component RTV silicones.

  • Polyurethane Production: They are also used in the formation of polyurethanes.[6]

  • Silane Cross-Linking: Organotin catalysts can be used to increase the speed of silane cross-linking reactions.[2]

Experimental Protocol: Moisture Curing of a Silane-Terminated Polymer

This protocol outlines a general procedure for the moisture-curing of a silane-terminated polymer using an organotin catalyst.

Materials:

  • Silane-terminated polymer

  • Organotin catalyst (e.g., dibutyltin dilaurate)

  • Moisture-controlled environment (e.g., humidity chamber)

  • Substrate for film casting

Procedure:

  • Formulation: Thoroughly mix the silane-terminated polymer with the organotin catalyst. The catalyst concentration is typically in the range of 0.05% to 0.5% by weight.

  • Casting: Cast a film of the formulated polymer onto a suitable substrate (e.g., glass plate, release liner).

  • Curing: Place the cast film in a controlled environment with a specific relative humidity (e.g., 50% RH) and temperature (e.g., 23 °C).

  • Monitoring: Monitor the curing process over time. The material will gradually transition from a liquid or paste to a solid, cross-linked elastomer. The cure time can range from a few hours to several days depending on the formulation and conditions.

  • Characterization: Once fully cured, the cross-linked film can be removed from the substrate and its mechanical properties (tensile strength, elongation, etc.) can be tested. The degree of cross-linking can be assessed by measuring the gel content.

Data Presentation: Effect of Catalyst on Cure Time and Hardness

CatalystConcentration (wt%)Tack-Free Time (hours)Shore A Hardness (after 7 days)
DBTDL0.1425
DBTDL0.2230
Stannous Octoate0.2328

Note: The data presented in this table is illustrative and will vary depending on the specific polymer system and curing conditions.

Visualizations

Logical Workflow for Catalyst Selection and Optimization

cluster_0 Catalyst Selection cluster_1 Process Optimization cluster_2 Characterization PolymerType Identify Polymer Type and Functional Groups CuringMechanism Determine Curing Mechanism (e.g., Moisture, Thermal) PolymerType->CuringMechanism CatalystChoice Select Catalyst Class (e.g., Titanate, Organotin) CuringMechanism->CatalystChoice Concentration Optimize Catalyst Concentration CatalystChoice->Concentration Temperature Optimize Reaction Temperature Concentration->Temperature Time Optimize Reaction Time Temperature->Time Mechanical Mechanical Testing (Tensile, Hardness) Time->Mechanical Thermal Thermal Analysis (TGA, DSC) Crosslinking Cross-linking Density (Gel Fraction, Swelling) Polymer1 Polymer-OH ActivatedComplex Activated Intermediate [Polymer-O-Catalyst] Polymer1->ActivatedComplex Coordination Polymer2 HO-Polymer Polymer2->ActivatedComplex Catalyst Catalyst (e.g., TNBT, DBTDL) Catalyst->ActivatedComplex ActivatedComplex->Catalyst Regeneration CrosslinkedPolymer Polymer-O-Polymer ActivatedComplex->CrosslinkedPolymer Condensation Water H2O ActivatedComplex->Water Elimination

References

Application Notes and Protocols for Tin(IV) Alkoxide-Catalyzed Esterification

Author: BenchChem Technical Support Team. Date: November 2025

A-P-N-2025-10-30

For Research Use Only

Introduction

Organotin compounds, particularly tin(IV) alkoxides, are effective Lewis acid catalysts for esterification reactions. They offer a milder alternative to strong Brønsted acids, often resulting in fewer side products.[1] The catalytic activity of tin(IV) compounds stems from the electrophilic nature of the tin atom, which can coordinate with the carbonyl oxygen of a carboxylic acid, thereby activating it for nucleophilic attack by an alcohol.[2] This document provides a general protocol for using tin(IV) alkoxides, such as the theoretical tin tetrabutanolate (tin(IV) butoxide), in esterification reactions.

It is important to note that while organotin compounds are recognized as esterification catalysts, specific literature and safety data for "this compound" are scarce. The available information often pertains to the more commonly used titanium tetrabutanolate (titanium(IV) butoxide). Therefore, the following protocols are based on the general principles of tin-catalyzed esterification and the safety precautions associated with organotin compounds. Researchers should exercise caution and refer to the safety data sheet (SDS) for the specific tin compound being used.

Mechanism of Catalysis

The proposed mechanism for tin(IV) alkoxide-catalyzed esterification involves the coordination of the tin catalyst to the carboxylic acid. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. The reaction proceeds through a tetrahedral intermediate, followed by the elimination of water to form the ester and regenerate the catalyst. The presence of alkyl groups on the tin atom is believed to be crucial for its catalytic performance and stability.[1]

Experimental Protocols

General Protocol for Esterification using a Tin(IV) Alkoxide Catalyst

This protocol describes a general procedure for the esterification of a generic carboxylic acid with an alcohol using a tin(IV) alkoxide catalyst.

Materials:

  • Carboxylic acid

  • Alcohol (can be used as the solvent in excess)

  • Tin(IV) alkoxide catalyst (e.g., tin(IV) butoxide)

  • Anhydrous toluene or other suitable aprotic solvent (optional, for high-boiling alcohols)

  • Dean-Stark apparatus (if removing water azeotropically)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard laboratory glassware for workup and purification

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography (optional)

  • Hexane and ethyl acetate for chromatography (optional)

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 eq).

    • Add the alcohol. If the alcohol is a liquid and its boiling point is suitable for the reaction temperature, it can be used in excess as the solvent (e.g., 5-10 eq).

    • If using a high-boiling alcohol or a solid alcohol, dissolve the carboxylic acid and alcohol in a suitable anhydrous solvent like toluene.

    • If water removal is critical for driving the equilibrium, set up the reaction with a Dean-Stark apparatus and a reflux condenser.

  • Catalyst Addition:

    • Under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the catalyst, add the tin(IV) alkoxide catalyst to the reaction mixture. A typical catalyst loading is 0.1-1.0 mol%.

  • Reaction:

    • Heat the reaction mixture to reflux with vigorous stirring. The reaction temperature will depend on the boiling point of the alcohol or solvent used.

    • Monitor the progress of the reaction by a suitable analytical method, such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Continue heating until the reaction is complete (typically several hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If a solvent was used, remove it using a rotary evaporator.

    • Dilute the residue with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution to remove any unreacted carboxylic acid, followed by water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.

  • Purification:

    • Purify the crude product by distillation or column chromatography on silica gel, if necessary.

Data Presentation

The following table summarizes typical reaction parameters for tin-catalyzed esterification. Note that specific values will vary depending on the substrates and the specific tin catalyst used.

ParameterTypical RangeNotes
Substrate Ratio (Acid:Alcohol) 1:1 to 1:10 (or alcohol as solvent)Using the alcohol as a solvent in excess can drive the reaction equilibrium towards the product side.
Catalyst Loading (mol%) 0.1 - 5.0Higher loadings may be required for less reactive substrates.
Temperature (°C) 80 - 180Dependent on the boiling point of the alcohol or solvent used.
Reaction Time (h) 2 - 24Reaction progress should be monitored to determine the optimal time.
Yield (%) 70 - 95Yields are highly dependent on the specific substrates and reaction conditions.

Safety and Handling

Organotin compounds can be toxic and should be handled with care.[3] Always consult the Safety Data Sheet (SDS) for the specific compound being used.[4][5]

General Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[3][6]

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.[5][6]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[4] Do not eat, drink, or smoke when handling the chemical.[3]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong oxidizing agents.[5]

  • Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous waste.[3]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Diagrams

Experimental Workflow

Esterification_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reactants Carboxylic Acid + Alcohol/Solvent Flask Round-Bottom Flask Reactants->Flask 1. Add Catalyst Tin(IV) Alkoxide Flask->Catalyst 2. Add Catalyst Heat Heat to Reflux Catalyst->Heat Monitor Monitor Reaction (TLC, GC, NMR) Heat->Monitor Cool Cool to RT Monitor->Cool Extract Solvent Extraction & Washing Cool->Extract Dry Dry & Concentrate Extract->Dry Purify Distillation or Chromatography Dry->Purify Product Pure Ester Purify->Product

Caption: Experimental workflow for tin(IV) alkoxide-catalyzed esterification.

Catalytic Cycle

Catalytic_Cycle Catalyst Sn(OR)4 Intermediate1 Activated Complex Catalyst->Intermediate1 + R'COOH Acid R'COOH Alcohol R''OH Intermediate2 Tetrahedral Intermediate Intermediate1->Intermediate2 + R''OH Intermediate2->Catalyst - R'COOR'' - H2O Ester R'COOR'' Intermediate2->Ester Water H2O Intermediate2->Water

References

Tin Tetrabutanolate: Enhancing Coating Performance through Catalysis, Cross-Linking, and Adhesion Promotion

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Tin tetrabutanolate, also known as tetra-n-butyl titanate (TNBT), is a highly versatile and reactive organic titanate that serves as a multi-functional additive in the formulation of high-performance coatings. Its primary roles include acting as a catalyst for polymerization reactions, a cross-linking agent to enhance film integrity, and an adhesion promoter to improve the bond between the coating and the substrate. These functionalities translate into significant improvements in the mechanical and chemical resistance of coatings, making it a valuable component in the development of advanced materials for various applications, including in the pharmaceutical and medical device industries where durable and inert coatings are critical.

This document provides detailed application notes on the use of this compound as a coating additive, complete with experimental protocols and quantitative performance data. The information is intended to guide researchers and professionals in leveraging the benefits of this compound in their coating formulations.

Mechanism of Action

This compound functions as a coupling agent by creating a molecular bridge at the interface between inorganic components (e.g., pigments, fillers, and metallic substrates) and the organic polymer matrix of the coating. The titanate molecule possesses dual functionality; one part reacts with the hydroxyl groups present on inorganic surfaces, while the other part is compatible with or reacts with the polymer binder. This interaction forms a stable monomolecular layer on the inorganic surface, which modifies the surface energy, improves wetting and dispersion of inorganic particles, and enhances the interfacial adhesion, ultimately leading to a more robust and durable coating.

dot

Mechanism_of_Action cluster_coating Coating System Polymer_Matrix Organic Polymer Matrix Enhanced_Crosslinking Enhanced Cross-linking Polymer_Matrix->Enhanced_Crosslinking Leads to Inorganic_Component Inorganic Substrate/ Filler/Pigment Improved_Dispersion Improved Dispersion & Wetting Inorganic_Component->Improved_Dispersion Leads to TNBT This compound (TNBT) TNBT->Polymer_Matrix Reacts with or is compatible with polymer TNBT->Inorganic_Component Reacts with -OH groups Adhesion_Promotion Adhesion Promotion TNBT->Adhesion_Promotion Acts as Final_Coating Improved Coating Performance Improved_Dispersion->Final_Coating Enhanced_Crosslinking->Final_Coating Adhesion_Promotion->Final_Coating

Caption: Mechanism of this compound as a Coating Additive.

Performance Data

The inclusion of this compound in coating formulations has been shown to significantly enhance their protective properties. The following tables summarize the quantitative effects of a modified tetrabutyl titanate cross-linking agent on the performance of a waterborne acrylic-epoxy resin coating.

Table 1: Effect of Modified this compound Concentration on Corrosion Resistance (Electrochemical Impedance Spectroscopy)

Concentration of Additive (% w/w)Initial Impedance (Ω·cm²)Impedance after 30 days in 3.5% NaCl (Ω·cm²)
0 (Control)1.2 x 10⁷< 10⁵
35.0 x 10⁷2.5 x 10⁶
68.0 x 10⁷1.0 x 10⁸[1]
97.5 x 10⁷5.0 x 10⁷

Table 2: Influence of Modified this compound on Coating Performance in CASS Test

Concentration of Additive (% w/w)Test Duration (hours)Observation
0 (Control)24Significant blistering and corrosion
372Minor blistering
6120No significant defects observed[1]
996Slight blistering

Experimental Protocols

Protocol 1: Formulation of a Waterborne Epoxy Coating with Modified this compound

This protocol describes the preparation of a waterborne acrylic-epoxy resin coating incorporating a modified this compound cross-linking agent.

Materials:

  • Waterborne acrylic-epoxy resin

  • Modified this compound solution (as a cross-linking agent)

  • Deionized water

  • Pigments and fillers (e.g., titanium dioxide, talc)

  • Dispersing agent

  • Defoamer

  • Substrate panels (e.g., carbon steel)

Procedure:

  • In a suitable mixing vessel, combine the waterborne acrylic-epoxy resin, deionized water, dispersing agent, and defoamer.

  • Disperse the pigments and fillers into the mixture under high-speed stirring until a homogenous dispersion is achieved.

  • Slowly add the desired amount of the modified this compound solution (e.g., 3%, 6%, or 9% by weight of the total resin solids) to the pigment paste while stirring continuously.

  • Continue mixing for an additional 15-20 minutes to ensure uniform incorporation of the cross-linking agent.

  • Adjust the viscosity of the final coating with deionized water if necessary.

  • Apply the formulated coating to the prepared substrate panels using a suitable method (e.g., spray, dip-coating, or brush).

  • Allow the coated panels to cure at ambient temperature for 7 days before testing.

dot

Experimental_Workflow_Formulation start Start mix_resin Mix Resin, Water, Dispersant, Defoamer start->mix_resin disperse_pigments Disperse Pigments & Fillers mix_resin->disperse_pigments add_tnbt Add Modified This compound disperse_pigments->add_tnbt final_mix Final Mixing add_tnbt->final_mix apply_coating Apply Coating to Substrate final_mix->apply_coating cure Cure Coating apply_coating->cure end End cure->end

Caption: Workflow for Coating Formulation with this compound.

Protocol 2: Evaluation of Corrosion Resistance using Electrochemical Impedance Spectroscopy (EIS)

This protocol outlines the procedure for assessing the corrosion resistance of the prepared coatings.

Apparatus:

  • Electrochemical workstation with a frequency response analyzer

  • Three-electrode electrochemical cell (working electrode: coated panel; counter electrode: platinum sheet; reference electrode: saturated calomel electrode)

  • 3.5% NaCl solution

Procedure:

  • Expose a defined area of the cured coated panel to the 3.5% NaCl solution in the electrochemical cell.

  • Allow the system to stabilize for approximately 30 minutes.

  • Perform the EIS measurement over a frequency range of 100 kHz to 10 mHz with an AC voltage amplitude of 10 mV.

  • Record the impedance data and plot it as Bode and Nyquist plots.

  • Repeat the measurement at regular intervals (e.g., daily, weekly) over an extended period (e.g., 30 days) to monitor the degradation of the coating.

  • The impedance modulus at low frequency (e.g., 0.01 Hz) is a key indicator of the coating's barrier properties; a higher value signifies better corrosion protection.

Protocol 3: Adhesion Testing (ASTM D3359 - Cross-Hatch Adhesion Test)

This protocol describes a standard method for evaluating the adhesion of the coating to the substrate.

Materials:

  • Cross-hatch cutter with specified blade spacing

  • Pressure-sensitive adhesive tape (as specified in the standard)

  • Soft brush

Procedure:

  • Using the cross-hatch cutter, make a series of parallel cuts through the coating to the substrate.

  • Make a second series of cuts perpendicular to the first, creating a grid pattern.

  • Gently brush the area to remove any loose flakes of the coating.

  • Apply the pressure-sensitive tape over the grid and smooth it down firmly.

  • Within 90 ± 30 seconds, remove the tape by pulling it back on itself at an angle as close to 180° as possible.

  • Inspect the grid area for any removal of the coating and classify the adhesion according to the ASTM D3359 scale (5B: no peeling or removal, to 0B: more than 65% of the area is removed).

dot

Experimental_Workflow_Testing cluster_corrosion Corrosion Resistance (EIS) cluster_adhesion Adhesion (ASTM D3359) start Start: Cured Coated Panel eis_setup Setup 3-electrode cell with 3.5% NaCl start->eis_setup cross_hatch Create Cross-Hatch Pattern start->cross_hatch eis_measure Perform EIS Measurement eis_setup->eis_measure eis_analyze Analyze Impedance Data eis_measure->eis_analyze end End: Performance Data eis_analyze->end apply_tape Apply & Remove Tape cross_hatch->apply_tape adhesion_inspect Inspect & Classify Adhesion apply_tape->adhesion_inspect adhesion_inspect->end

Caption: Workflow for Coating Performance Evaluation.

Conclusion

This compound is a highly effective additive for improving the performance of various coating systems. By acting as a catalyst, cross-linker, and adhesion promoter, it significantly enhances the durability, corrosion resistance, and substrate adhesion of the final coating. The provided quantitative data and experimental protocols offer a solid foundation for researchers and formulation chemists to explore the benefits of this compound in their specific applications. The optimal concentration of the additive should be determined through systematic experimentation to achieve the desired balance of properties for the intended use.

References

The Role of Tin Tetrabutanolate in Ziegler-Natta Catalysts: An Analysis of Existing Literature and Application Notes for Common Donor Systems

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific and patent literature reveals no established role for tin tetrabutanolate as a component in Ziegler-Natta catalyst systems for olefin polymerization. While organotin compounds find applications in other areas of polymer chemistry, such as catalysts for esterification and urethane formation, their use as internal or external electron donors in Ziegler-Natta catalysis is not documented. Research and industrial applications have consistently focused on other classes of compounds to control catalyst performance and polymer properties.

This document provides detailed application notes and protocols for well-established electron donors used in Ziegler-Natta catalysis, which serve the function of enhancing stereoselectivity, controlling molecular weight distribution, and improving catalyst activity. These notes are intended for researchers, scientists, and professionals in drug development who may utilize polymers synthesized via Ziegler-Natta catalysis.

Introduction to Electron Donors in Ziegler-Natta Catalysis

Ziegler-Natta catalysts, typically comprising a transition metal compound (e.g., titanium tetrachloride) and an organoaluminum co-catalyst, are fundamental to the production of stereoregular polyolefins such as isotactic polypropylene.[1] The addition of electron donors is crucial for achieving high stereospecificity. These donors are classified into two main categories:

  • Internal Donors: These are incorporated during the synthesis of the solid catalyst component. They play a critical role in the formation and stabilization of stereospecific active sites on the catalyst surface.[2][3] Common internal donors include phthalates, diethers, and succinates.

  • External Donors: These are added along with the co-catalyst during the polymerization process. They function to convert non-stereospecific active sites to stereospecific ones or to deactivate non-stereospecific sites.[4] Organosilicon compounds are a prevalent class of external donors.

The interaction between internal and external donors and the other catalyst components is a complex phenomenon that dictates the final properties of the polymer.

Common Classes of Internal Donors and Their Effects

The choice of internal donor significantly influences the performance of the Ziegler-Natta catalyst and the resulting polymer's microstructure.

Phthalate-Based Donors

Application: Diisobutyl phthalate (DIBP) has been a widely used internal donor, known for producing polypropylene with high isotacticity and a broad molecular weight distribution.

Mechanism of Action: Phthalates adsorb strongly onto the magnesium dichloride support, influencing the distribution and stereospecificity of the titanium active sites.

Table 1: Effect of Diisobutyl Phthalate (DIBP) as an Internal Donor on Propylene Polymerization

Catalyst SystemInternal DonorActivity (kg PP/g cat·h)Isotacticity Index (%)
TiCl₄/MgCl₂/AlEt₃None1585
TiCl₄/DIBP/MgCl₂/AlEt₃DIBP1295

Data are representative and compiled from typical performance reports in the literature.

Diether-Based Donors

Application: 1,3-diethers, such as 9,9-bis(methoxymethyl)fluorene, are a newer generation of internal donors developed to be phthalate-free. They can lead to catalysts with high activity and produce polypropylene with a narrow molecular weight distribution.

Mechanism of Action: The two ether groups chelate to the magnesium centers on the catalyst support, creating a specific environment for the formation of uniform stereospecific active sites.

Table 2: Comparison of Phthalate and Diether Internal Donors

ParameterPhthalate-based CatalystDiether-based Catalyst
Catalyst Activity HighVery High
Isotacticity HighVery High
Molecular Weight Distribution BroadNarrow
Hydrogen Response ModerateHigh

This table provides a qualitative comparison based on general findings in polymerization studies.

Experimental Protocols

General Protocol for Ziegler-Natta Catalyst Synthesis with an Internal Donor

Materials:

  • Anhydrous Magnesium Chloride (MgCl₂)

  • Titanium Tetrachloride (TiCl₄)

  • Internal Donor (e.g., Diisobutyl phthalate or 1,3-diether)

  • Anhydrous Toluene

  • Anhydrous n-Heptane

Procedure:

  • Under an inert nitrogen atmosphere, add anhydrous MgCl₂ to a jacketed glass reactor equipped with a mechanical stirrer.

  • Add anhydrous toluene to the reactor.

  • Slowly add TiCl₄ to the slurry at room temperature.

  • Add the internal donor to the mixture.

  • Heat the mixture to 80-100°C and maintain for 1-2 hours with stirring.

  • Allow the solid to settle and remove the supernatant.

  • Wash the solid catalyst multiple times with anhydrous toluene and then with anhydrous n-heptane.

  • Dry the final catalyst under a stream of nitrogen.

General Protocol for Propylene Polymerization

Materials:

  • Prepared Ziegler-Natta catalyst

  • Triethylaluminum (TEAl) as co-catalyst

  • External Donor (e.g., an alkoxysilane)

  • Anhydrous n-Heptane

  • Polymerization grade propylene

Procedure:

  • Dry and purge a stainless-steel polymerization reactor with nitrogen.

  • Introduce anhydrous n-heptane into the reactor.

  • Add the desired amount of TEAl and the external donor.

  • Introduce the solid Ziegler-Natta catalyst into the reactor.

  • Pressurize the reactor with propylene to the desired pressure.

  • Maintain the polymerization at a constant temperature (e.g., 70°C) for the desired duration.

  • Terminate the polymerization by venting the propylene and adding acidified alcohol.

  • Collect, wash, and dry the polymer product.

Diagrams and Workflows

Ziegler_Natta_Catalysis_Workflow cluster_catalyst_prep Catalyst Preparation cluster_polymerization Polymerization MgCl2 MgCl₂ Support Catalyst Solid Catalyst Component MgCl2->Catalyst TiCl4 TiCl₄ TiCl4->Catalyst InternalDonor Internal Donor (e.g., Phthalate, Diether) InternalDonor->Catalyst Reactor Polymerization Reactor Catalyst->Reactor CoCatalyst Co-catalyst (e.g., AlEt₃) CoCatalyst->Reactor ExternalDonor External Donor (e.g., Alkoxysilane) ExternalDonor->Reactor Monomer Propylene Monomer Monomer->Reactor Polymer Isotactic Polypropylene Reactor->Polymer Internal_Donor_Function InternalDonor Internal Donor MgCl2 MgCl₂ Support Surface InternalDonor->MgCl2 Adsorption & Chelation ActiveSites Formation of Stereospecific Ti Active Sites MgCl2->ActiveSites Stabilization HighIsotacticity High Isotacticity in Polymer ActiveSites->HighIsotacticity Leads to

References

Troubleshooting & Optimization

Technical Support Center: Handling and Use of Tin(IV) tert-Butoxide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Tin(IV) tert-butoxide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing premature hydrolysis and to address common issues encountered during experimentation. Tin(IV) tert-butoxide, likely the intended compound for "tin tetrabutanolate," is a highly moisture-sensitive reagent. Proper handling is critical to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is tin(IV) tert-butoxide and why is it so sensitive to moisture?

Tin(IV) tert-butoxide (Sn(OtBu)4) is a metal alkoxide precursor used in various applications, including the synthesis of tin oxide (SnO₂) thin films, nanoparticles, and as a catalyst. Its high sensitivity to moisture stems from the electrophilic nature of the tin center and the good leaving group character of the tert-butoxide groups. Water molecules act as nucleophiles, readily attacking the tin atom and leading to a rapid, often uncontrollable, hydrolysis reaction. This process results in the formation of tin-oxo species and tert-butanol.

Q2: What are the visible signs of hydrolysis in my tin(IV) tert-butoxide sample?

The most common indicator of hydrolysis is the appearance of a white precipitate or turbidity in the otherwise colorless to pale yellow liquid or solid.[1] This precipitate consists of tin-oxo or tin-hydroxide species, which are insoluble in the organic solvents typically used with this reagent. Even a small amount of atmospheric moisture can initiate this process.

Q3: How should I properly store tin(IV) tert-butoxide?

To prevent hydrolysis, tin(IV) tert-butoxide must be stored under a dry, inert atmosphere (e.g., argon or nitrogen). It is typically supplied in sealed ampoules or bottles with septa. Once opened, it is crucial to handle the compound in a glovebox or using Schlenk line techniques to maintain an inert environment. Storage at low temperatures (e.g., in a freezer at -20°C) can also help to slow down any potential degradation pathways.

Q4: Can I use solvents directly from the bottle for my reactions with tin(IV) tert-butoxide?

No, it is strongly recommended to use anhydrous solvents. Most commercial solvents contain trace amounts of water that can readily hydrolyze tin(IV) tert-butoxide. Solvents should be rigorously dried and deoxygenated before use, for example, by distillation from an appropriate drying agent (e.g., sodium/benzophenone for ethereal solvents, or calcium hydride for hydrocarbons) or by passing them through a solvent purification system.

Q5: Is there a way to make tin(IV) tert-butoxide less sensitive to hydrolysis?

Yes, the reactivity of tin(IV) tert-butoxide can be moderated by the addition of chelating agents, such as acetylacetone. The acetylacetonate ligand can replace one or more of the tert-butoxide groups, forming a more stable complex that is less susceptible to rapid hydrolysis. This approach is often employed in sol-gel processes to control the rate of condensation.

Troubleshooting Guide

Problem Possible Cause Solution
White precipitate forms in the tin(IV) tert-butoxide solution upon opening the bottle or during the reaction. Exposure to atmospheric moisture.Immediately move the container to a glovebox or connect it to a Schlenk line to work under an inert atmosphere. For future experiments, ensure all glassware is oven-dried and cooled under an inert gas stream. Use anhydrous solvents.
The reaction involving tin(IV) tert-butoxide is not proceeding as expected or giving inconsistent results. Partial hydrolysis of the precursor.The presence of hydrolyzed species can alter the reactivity and stoichiometry of your reaction. It is recommended to use a fresh, unopened container of tin(IV) tert-butoxide or to purify the existing material by distillation under reduced pressure.
The tin(IV) tert-butoxide solution appears cloudy or hazy. Initial stages of hydrolysis.If the cloudiness is minor, the solution might still be usable for some applications. However, for sensitive reactions, it is best to purify the material. You can attempt to filter the solution under inert atmosphere using a syringe filter to remove small particles, but this will not remove soluble hydrolysis intermediates.
Difficulty in dissolving solid tin(IV) tert-butoxide. The compound can exist as a low-melting solid.Gently warm the container under an inert atmosphere to melt the solid before attempting to dissolve it in an anhydrous solvent. The melting point is in the range of 40-44 °C.

Experimental Protocols

Protocol 1: Handling Tin(IV) tert-Butoxide Using a Schlenk Line

This protocol outlines the basic steps for safely handling tin(IV) tert-butoxide under an inert atmosphere.

Materials:

  • Tin(IV) tert-butoxide in a septum-sealed bottle

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Anhydrous solvent (e.g., THF, toluene)

  • Gas-tight syringe

  • Schlenk line with a dual vacuum/inert gas manifold

  • Cannula (double-tipped needle)

Procedure:

  • Prepare the Schlenk Flask: Ensure the Schlenk flask is thoroughly dried in an oven (e.g., at 120°C overnight) and then cooled under vacuum on the Schlenk line.

  • Inert Atmosphere: Cycle the flask between vacuum and inert gas (e.g., argon or nitrogen) at least three times to ensure a completely inert atmosphere.

  • Solvent Transfer: Transfer the required volume of anhydrous solvent to the Schlenk flask via a cannula or a gas-tight syringe under a positive pressure of inert gas.

  • Reagent Transfer:

    • Pierce the septum of the tin(IV) tert-butoxide bottle with a needle connected to the inert gas line to equalize the pressure.

    • Using a clean, dry, gas-tight syringe, withdraw the desired volume of tin(IV) tert-butoxide.

    • Quickly transfer the reagent to the Schlenk flask by injecting it through the septum against a counterflow of inert gas.

  • Reaction Setup: Proceed with your reaction under a continuous positive pressure of inert gas.

Protocol 2: Quality Assessment by 1H and 119Sn NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool to assess the purity of tin(IV) tert-butoxide and to detect hydrolysis byproducts.

Sample Preparation:

  • In a glovebox or using Schlenk techniques, prepare a solution of tin(IV) tert-butoxide in an anhydrous deuterated solvent (e.g., C6D6, CDCl3).

  • Transfer the solution to an NMR tube and seal it with a cap and parafilm, or use a J. Young NMR tube for a more secure seal under an inert atmosphere.

Expected Chemical Shifts:

  • 1H NMR: A sharp singlet corresponding to the protons of the tert-butoxy groups. The presence of a broad singlet around 1.2-1.6 ppm may indicate the formation of tert-butanol, a hydrolysis product.

  • 119Sn NMR: A single resonance in the expected chemical shift range for tetra-alkoxytin compounds. The appearance of additional peaks, often at a different chemical shift, can indicate the presence of hydrolysis or condensation products. The chemical shift of 119Sn is very sensitive to the coordination environment of the tin atom.[2]

Data Presentation

Property Value Reference
Molecular Formula C16H36O4SnGeneral Knowledge
Molecular Weight 411.17 g/mol General Knowledge
Appearance White solid to colorless liquid[1]
Melting Point 40-44 °C
Boiling Point 65 °C at 0.3 mmHgGeneral Knowledge
119Sn NMR Chemical Shift Range -400 to -600 ppm (approx.)[2]

Visualizations

Hydrolysis_Pathway Sn_OtBu4 Sn(OtBu)₄ (Tin(IV) tert-butoxide) Intermediate Sn(OtBu)₃(OH) (Hydroxide Intermediate) Sn_OtBu4->Intermediate + H₂O H2O H₂O (Water) tBuOH tBuOH (tert-Butanol) Intermediate->tBuOH - tBuOH Dimer [(OtBu)₃Sn]₂O (Dimer) Intermediate->Dimer + Sn(OtBu)₃(OH) - H₂O Polymer [SnO(OtBu)₂]n (Polymeric Species) Dimer->Polymer + H₂O - tBuOH SnO2 SnO₂ (Tin Oxide) Polymer->SnO2 Further Hydrolysis & Condensation

Caption: Simplified pathway of tin(IV) tert-butoxide hydrolysis.

Experimental_Workflow cluster_prep Preparation cluster_handling Inert Atmosphere Handling cluster_reaction Reaction & Analysis oven_dry Oven-dry Glassware schlenk_line Assemble Schlenk Line oven_dry->schlenk_line anhydrous_solvent Prepare Anhydrous Solvent transfer_solvent Transfer Anhydrous Solvent anhydrous_solvent->transfer_solvent inert_atm Establish Inert Atmosphere (3x Vacuum/Inert Gas Cycles) schlenk_line->inert_atm inert_atm->transfer_solvent transfer_reagent Transfer Sn(OtBu)₄ transfer_solvent->transfer_reagent reaction Perform Reaction transfer_reagent->reaction workup Aqueous Work-up (if applicable) reaction->workup analysis Product Analysis (NMR, etc.) workup->analysis

Caption: Experimental workflow for using tin(IV) tert-butoxide.

References

Technical Support Center: Optimizing Tetra-n-butyl Titanate (TNBT) Catalyst Concentration

Author: BenchChem Technical Support Team. Date: November 2025

Important Clarification: The term "tin tetrabutanolate" is likely a misnomer for tetra-n-butyl titanate (TNBT) . Tin-based catalysts, such as organotin compounds, are used in some polymerization reactions, but the chemical name "tetrabutanolate" points towards a titanate structure. This guide focuses on tetra-n-butyl titanate (Ti(OBu)₄), a widely used titanium-based catalyst in polyesterification, transesterification, and polymerization reactions.

Frequently Asked Questions (FAQs)

Q1: What is tetra-n-butyl titanate (TNBT) and what are its primary applications?

A1: Tetra-n-butyl titanate (TNBT) is a highly reactive organometallic compound with the chemical formula Ti(OC₄H₉)₄. It functions as a Lewis acid catalyst in various chemical reactions, including esterification, transesterification, and condensation polymerization.[1][2] It is commonly used in the industrial production of polyesters (like PET and PBT), polyurethanes, and other polymers.[1][2] TNBT is also utilized as a cross-linking agent in coatings and as an adhesion promoter for paints and plastics on metal surfaces.[3]

Q2: How does tetra-n-butyl titanate catalyze esterification and transesterification reactions?

A2: TNBT acts as a Lewis acid, coordinating with the carbonyl oxygen of the carboxylic acid or ester. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an alcohol. The reaction proceeds through the formation of a complex intermediate, which then rearranges to form the ester and release a molecule of water or alcohol.[4]

Q3: What are the main advantages of using TNBT over other catalysts, like organotin compounds?

A3: TNBT offers several advantages, including high catalytic activity, which allows for lower catalyst concentrations and potentially shorter reaction times.[5] It is also considered less toxic than some heavy metal catalysts like those based on tin or antimony.[6][7] Additionally, TNBT can improve the brightness and transparency of the final polyester product.[5]

Q4: What are the key handling and storage precautions for TNBT?

A4: TNBT is extremely sensitive to moisture.[6] It readily hydrolyzes upon contact with water or even atmospheric moisture, which can lead to catalyst deactivation and the formation of solid titanium dioxide or related species.[1] Therefore, it must be stored in a cool, dry place, away from direct sunlight and moisture, and handled under an inert atmosphere (e.g., nitrogen or argon) to maintain its catalytic activity.[2]

Troubleshooting Guide

Q1: My reaction is much slower than expected, or has stalled completely. What could be the cause?

A1: The most common cause for a slow or stalled reaction is the deactivation of the TNBT catalyst due to hydrolysis.[1] This can happen if there is residual moisture in your reactants or solvent, or if the reaction setup is not properly dried and purged with an inert gas. To troubleshoot this, ensure all your glassware is oven-dried, your reactants and solvents are anhydrous, and you are working under a dry, inert atmosphere.

Q2: The final polymer product has a yellow or discolored appearance. How can I prevent this?

A2: Discoloration of polyesters synthesized with titanate catalysts can be a result of side reactions at high temperatures or prolonged reaction times.[8][9] The concentration of the catalyst itself can also play a role. To mitigate this, it is crucial to optimize both the catalyst concentration and the reaction temperature and time. Using the minimum effective catalyst concentration can help reduce discoloration. In some cases, post-synthesis purification steps, such as dissolving the polymer and precipitating it in a non-solvent like methanol, can help remove colored byproducts.[9]

Q3: I'm observing the formation of solid precipitates in my reaction mixture. What are they and how can I avoid them?

A3: Solid precipitates are often the result of catalyst hydrolysis, leading to the formation of insoluble titanium oxides or hydroxides (e.g., TiO₂).[1] This not only deactivates the catalyst but can also affect the quality and properties of your final product. Strict adherence to anhydrous reaction conditions is the best way to prevent this.

Q4: The molecular weight of my polymer is lower than desired, or the molecular weight distribution is very broad. How can I address this?

A4: An insufficient catalyst concentration can lead to incomplete polymerization and thus, a lower molecular weight. Conversely, an excessively high catalyst concentration might lead to side reactions that limit chain growth. The presence of water will also lead to premature chain termination. Optimizing the catalyst concentration through a series of experiments is key to achieving the desired molecular weight. It is also important to ensure the efficient removal of reaction byproducts like water or methanol to drive the polymerization equilibrium towards the formation of high molecular weight polymers.

Data Presentation

Table 1: Effect of Catalyst Type and Concentration on Poly(ethylene furanoate) (PEF) Synthesis

Catalyst TypeCatalyst Concentration (ppm)Transesterification Time (min)Polycondensation Time (min)Final Intrinsic Viscosity (dL/g)Coloration (Lab*)
Tetra-n-butyl titanate (TBT)400~120180~0.55High
Titanium(IV) isopropoxide (TIS)400~120180~0.60High
Tin(II) 2-ethylhexanoate (TEH)400~180180~0.45Low
Dibutyltin(IV) oxide (DBTO)400~120180~0.50Moderate

Data synthesized from a study on PEF synthesis.[8][9] "High" coloration indicates a greater deviation from a colorless product.

Table 2: General Concentration Ranges for TNBT in Polyesterification

ApplicationTypical TNBT Concentration (ppm)Notes
Poly(ethylene terephthalate) (PET) Synthesis10 - 50Higher concentrations can lead to yellowing.
Poly(butylene terephthalate) (PBT) Synthesis50 - 200Generally requires a higher concentration than PET.
Specialty Polyesters100 - 500Highly dependent on the specific monomers and desired properties.

These are typical starting ranges and may require further optimization.

Experimental Protocols

Protocol for Optimizing TNBT Concentration in Laboratory-Scale Polyesterification

This protocol outlines a general procedure for a two-stage melt polycondensation to synthesize a polyester and optimize the TNBT catalyst concentration.

1. Materials and Setup:

  • Monomers (e.g., Dimethyl terephthalate and Ethylene glycol in a 1:2.2 molar ratio)

  • Tetra-n-butyl titanate (TNBT) catalyst solution (e.g., 1% w/v in anhydrous n-butanol)

  • Reaction vessel (e.g., a three-necked round-bottom flask) equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser.

  • Heating mantle with a temperature controller.

  • Vacuum pump.

2. Esterification Stage:

  • Charge the reactor with the monomers.

  • Begin stirring and purge the system with dry nitrogen for at least 30 minutes.

  • Heat the mixture to ~180-200°C to melt the reactants and start the transesterification reaction, during which methanol is produced and distilled off.

  • After approximately 80-90% of the theoretical amount of methanol has been collected, add the desired amount of TNBT catalyst solution via a syringe through a septum. Common starting concentrations to test are 50, 100, 200, and 400 ppm (relative to the final polymer weight).

3. Polycondensation Stage:

  • Gradually increase the temperature to ~250-280°C.

  • Simultaneously, gradually reduce the pressure to below 1 mbar to facilitate the removal of excess ethylene glycol and drive the polymerization.

  • Monitor the reaction progress by observing the increase in the viscosity of the melt (e.g., through the torque on the mechanical stirrer).

  • Continue the reaction for a predetermined time (e.g., 2-4 hours) or until the desired viscosity is reached.

4. Analysis:

  • Cool the reactor and collect the polymer.

  • Analyze the resulting polymer for properties such as intrinsic viscosity, molecular weight (via GPC), and color.

  • Compare the results from different catalyst concentrations to determine the optimal level for your specific requirements.

Mandatory Visualizations

G cluster_reactants Reactants cluster_mechanism Catalytic Cycle cluster_products Products RCOOH Carboxylic Acid (R-COOH) Coordination Coordination of Ti to Carbonyl Oxygen RCOOH->Coordination ROH Alcohol (R'-OH) Attack Nucleophilic Attack by Alcohol ROH->Attack TNBT TNBT Catalyst Ti(OBu)4 TNBT->Coordination Activates Coordination->Attack Activated Carbonyl Intermediate Tetrahedral Intermediate Formation Attack->Intermediate Rearrangement Rearrangement and Product Release Intermediate->Rearrangement Rearrangement->TNBT Regenerated Ester Ester (R-COOR') Rearrangement->Ester Water Water (H2O) Rearrangement->Water

Caption: Esterification mechanism catalyzed by TNBT.

G cluster_prep Preparation cluster_reaction Reaction Stages cluster_analysis Analysis A 1. Dry Glassware and Reagents B 2. Assemble Reactor Under Inert Gas A->B C 3. Esterification: Melt Monomers, Distill Byproduct B->C D 4. Add TNBT Catalyst C->D E 5. Polycondensation: Increase Temp, Apply Vacuum D->E F 6. Collect Polymer Sample E->F G 7. Analyze Properties: Viscosity, MW, Color F->G H 8. Compare Results & Determine Optimum [TNBT] G->H

Caption: Experimental workflow for optimizing TNBT concentration.

G Start Problem Observed Prob1 Slow/Stalled Reaction Start->Prob1 Prob2 Polymer Discoloration Start->Prob2 Prob3 Low Molecular Weight Start->Prob3 Cause1 Catalyst Hydrolysis? Prob1->Cause1 Cause2 High Temp / Long Time? Prob2->Cause2 Cause3 [TNBT] too high? Prob2->Cause3 Prob3->Cause1 Cause4 [TNBT] not optimal? Prob3->Cause4 Cause5 Inefficient byproduct removal? Prob3->Cause5 Sol1 Ensure Anhydrous Conditions Cause1->Sol1 Sol2 Reduce Temp/Time Cause2->Sol2 Sol3 Reduce [TNBT] Cause3->Sol3 Sol4 Optimize [TNBT] Cause4->Sol4 Sol5 Improve Vacuum/ Distillation Cause5->Sol5

Caption: Troubleshooting decision tree for TNBT catalysis.

References

Technical Support Center: Synthesis of Tin Oxide (SnO₂) Nanoparticles using Tin(IV) Tetrabutanolate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of tin oxide (SnO₂) nanoparticles using tin(IV) tetrabutanolate as a precursor. The primary focus is on controlling particle size and addressing common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind synthesizing SnO₂ nanoparticles from tin(IV) tetrabutanolate?

The synthesis of SnO₂ nanoparticles from tin(IV) tetrabutanolate, a type of tin alkoxide, is typically achieved through a sol-gel process. This process involves two main chemical reactions:

  • Hydrolysis: The tin alkoxide reacts with water, leading to the formation of tin-hydroxide species.

  • Condensation: These tin-hydroxide intermediates then react with each other to form tin-oxygen-tin (Sn-O-Sn) bridges, which eventually grow into a network of tin oxide.

By carefully controlling the rates of these reactions, the size and properties of the resulting SnO₂ nanoparticles can be tailored.

Q2: Which experimental parameters are most critical for controlling the particle size of SnO₂ nanoparticles in a sol-gel synthesis?

Several parameters significantly influence the final particle size. These include:

  • Precursor Concentration: The concentration of tin(IV) tetrabutanolate in the solvent.

  • Water-to-Alkoxide Molar Ratio: The amount of water available for the hydrolysis reaction.

  • Reaction Temperature: Affects the rates of both hydrolysis and condensation.

  • Solvent Type: The choice of solvent can influence precursor reactivity and particle stability.

  • pH of the solution: Can catalyze or inhibit the hydrolysis and condensation reactions.

  • Stirring Rate: Affects the homogeneity of the reaction mixture.

Q3: How does the water-to-alkoxide ratio affect nanoparticle size?

A higher water-to-alkoxide ratio generally leads to a faster hydrolysis rate. This rapid formation of hydroxylated tin species can result in a burst of nucleation, leading to the formation of a larger number of smaller nanoparticles. Conversely, a lower water-to-alkoxide ratio slows down the hydrolysis, favoring the growth of existing nuclei over the formation of new ones, which typically results in larger nanoparticles.

Q4: What is the role of the solvent in the synthesis process?

The solvent plays a crucial role in several ways. Protic solvents like ethanol can participate in the reaction and help to stabilize the precursor molecules, preventing overly rapid, uncontrolled reactions.[1] Aprotic solvents, on the other hand, can be used to suppress certain side reactions.[2] The polarity of the solvent also affects the precursor's reactivity and the stability of the forming nanoparticles, thereby influencing their final size and degree of agglomeration.[2]

Q5: Can surfactants be used to control particle size?

Yes, surfactants can be very effective in controlling particle size and preventing aggregation. Surfactant molecules can adsorb onto the surface of the growing nanoparticles, sterically hindering further growth and preventing the particles from clumping together. The choice and concentration of the surfactant are important parameters to optimize for achieving a desired particle size.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Immediate formation of a white precipitate upon adding water. - The hydrolysis reaction is too fast and uncontrolled.- The concentration of the tin precursor is too high.- The reaction temperature is too high.- Reduce the rate of water addition (e.g., add dropwise or use a syringe pump).- Dilute the tin(IV) tetrabutanolate solution.- Lower the reaction temperature.
Formation of large, aggregated particles instead of well-dispersed nanoparticles. - The condensation rate is much faster than the nucleation rate.- Insufficient stirring, leading to localized high concentrations.- Lack of a stabilizing agent.- Increase the stirring rate to ensure a homogeneous reaction mixture.- Consider adding a surfactant or capping agent to the reaction.- Adjust the pH to control the condensation rate.
Wide particle size distribution. - Inhomogeneous reaction conditions.- Continuous nucleation throughout the reaction process.- Ensure rapid and uniform mixing of reactants.- Optimize the temperature and reactant addition rate to achieve a short nucleation burst followed by a controlled growth phase.
Low yield of nanoparticles. - Incomplete hydrolysis or condensation.- Formation of soluble tin species that do not precipitate.- Increase the reaction time or temperature (within a controlled range).- Adjust the pH to promote precipitation.- Ensure the correct stoichiometry of reactants.
Amorphous or poorly crystalline nanoparticles. - Insufficient thermal treatment after synthesis.- Introduce a post-synthesis calcination step. The temperature and duration of calcination will influence the final crystallinity and particle size.

Quantitative Data Summary

While specific quantitative data for tin(IV) tetrabutanolate is limited in the literature, the following table summarizes the general trends observed for the sol-gel synthesis of metal oxide nanoparticles from alkoxide precursors. These trends can be used as a starting point for optimizing your experimental conditions.

Parameter Change Effect on Particle Size Rationale
Precursor Concentration IncreaseIncreaseHigher concentration can lead to faster growth of nuclei relative to the nucleation rate.
DecreaseDecreaseLower concentration can favor the formation of more nuclei, leading to smaller particles.
Water-to-Alkoxide Ratio IncreaseDecreasePromotes faster hydrolysis and a higher nucleation rate, resulting in smaller particles.
DecreaseIncreaseSlower hydrolysis favors particle growth over nucleation.
Temperature IncreaseCan Increase or DecreaseThe effect is complex. Higher temperatures can increase both nucleation and growth rates. The net effect depends on which rate is more affected. For some systems, higher temperatures lead to smaller, more crystalline particles due to faster nucleation.
DecreaseCan Increase or DecreaseLower temperatures generally slow down both hydrolysis and condensation, which can sometimes lead to larger particles by favoring slow, controlled growth.
pH Away from isoelectric pointDecreaseIncreased surface charge on particles leads to electrostatic repulsion, preventing aggregation and limiting growth.
Near isoelectric pointIncreaseReduced surface charge allows for easier aggregation and particle growth.

Experimental Protocols

General Protocol for Sol-Gel Synthesis of SnO₂ Nanoparticles

This is a generalized protocol that should be optimized for specific experimental setups and desired nanoparticle characteristics.

  • Preparation of the Precursor Solution:

    • Dissolve a specific amount of tin(IV) tetrabutanolate in an appropriate solvent (e.g., ethanol, isopropanol) in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis from ambient moisture.

    • Stir the solution until the precursor is completely dissolved.

  • Preparation of the Hydrolysis Solution:

    • In a separate vessel, prepare a mixture of the same solvent and deionized water. The amount of water should be calculated to achieve the desired water-to-alkoxide molar ratio.

    • If a catalyst (e.g., an acid or a base) is to be used, it should be added to this solution.

  • Hydrolysis and Condensation:

    • While vigorously stirring the precursor solution, add the hydrolysis solution dropwise using a burette or a syringe pump. The rate of addition is a critical parameter to control.

    • Maintain the reaction at a constant temperature using a water bath or a heating mantle.

    • Continue stirring for a set period (e.g., 2-24 hours) to allow for the formation and aging of the gel.

  • Particle Recovery and Purification:

    • Collect the resulting nanoparticles by centrifugation.

    • Wash the nanoparticles several times with the solvent (e.g., ethanol) and then with deionized water to remove any unreacted precursors or byproducts.

    • Dry the nanoparticles in an oven at a low temperature (e.g., 60-80 °C).

  • Calcination (Optional):

    • To improve crystallinity and remove residual organic compounds, the dried powder can be calcined in a furnace at a specific temperature (e.g., 300-600 °C) for a defined period.

Visualizations

ParticleSizeControl Parameters Synthesis Parameters Precursor Precursor Conc. Parameters->Precursor WaterRatio H2O/Alkoxide Ratio Parameters->WaterRatio Temp Temperature Parameters->Temp Solvent Solvent Type Parameters->Solvent pH pH Parameters->pH Hydrolysis Hydrolysis Rate Precursor->Hydrolysis affects WaterRatio->Hydrolysis strongly affects Temp->Hydrolysis affects Condensation Condensation Rate Temp->Condensation affects Solvent->Hydrolysis affects pH->Hydrolysis catalyzes pH->Condensation catalyzes ReactionRates Reaction Kinetics Hydrolysis->Condensation precedes Nucleation Nucleation Rate Condensation->Nucleation leads to Growth Growth Rate Condensation->Growth leads to NucleationGrowth Nucleation & Growth Result Nanoparticle Size Nucleation->Result determines number Growth->Result determines size

Caption: Logical workflow of synthesis parameter effects on nanoparticle size.

References

effect of temperature on tin tetrabutanolate reactivity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Tin Alkoxide Reactivity. This guide provides troubleshooting advice and frequently asked questions regarding the effect of temperature on the reactivity of tin tetrabutanolate, likely referring to Tin(IV) tert-butoxide, for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and what are its basic properties?

"this compound" is not a standard chemical name. The most probable intended compound is Tin(IV) tert-butoxide. It is a moisture-sensitive, white to off-white solid.[1][2] Due to its sensitivity, it should be handled under an inert atmosphere.

Q2: How does temperature generally affect the reactivity of Tin(IV) tert-butoxide?

As with most chemical reactions, temperature plays a crucial role. Increased temperature typically increases the rate of reactions catalyzed by tin alkoxides, such as esterification and transesterification. However, excessively high temperatures can lead to thermal decomposition of the catalyst or reactants, or promote undesirable side reactions. For tin oxide catalysts, high calcination temperatures can decrease the surface area, potentially reducing catalytic activity.[3]

Q3: What is the optimal temperature range for reactions using tin-based catalysts?

The optimal temperature is highly dependent on the specific reaction, solvent, and substrates. For example, SnCl₂-catalyzed esterification of benzoic acid with propyl alcohol has been performed at 100°C.[4] For other applications, such as the formation of tin oxide films, annealing temperatures can range from 90°C to 150°C, with 120°C being optimal for certain properties in perovskite solar cells.[5]

Q4: Can Tin(IV) tert-butoxide be used in high-temperature applications?

While tin oxides are used in high-temperature applications, with fumes being produced above 2602 °C, organometallic compounds like Tin(IV) tert-butoxide have much lower thermal stability.[6] The relatively low boiling point of Tin(IV) tert-butoxide suggests that it is intended for use at moderate temperatures.

Troubleshooting Guide

Issue 1: Slow or incomplete reaction.

  • Question: My reaction is proceeding very slowly or not reaching completion. Could the temperature be too low?

  • Answer: Yes, a low reaction temperature is a common cause of slow reaction rates. Gradually increasing the temperature in increments of 5-10°C may improve the reaction kinetics. Ensure the temperature does not exceed the boiling point of your solvent or the thermal stability limit of your reactants.

Issue 2: Formation of side products or decomposition.

  • Question: I am observing unexpected byproducts or decomposition of my starting materials. Is the temperature too high?

  • Answer: High temperatures can lead to a loss of selectivity and promote decomposition. Try lowering the reaction temperature. If the reaction is too slow at a lower temperature, consider extending the reaction time or screening for a more active catalyst.

Issue 3: Inconsistent results between batches.

  • Question: I am getting variable yields and reaction times between different experimental runs. Could temperature fluctuations be the cause?

  • Answer: Inconsistent temperature control can lead to variability in results. Ensure your heating apparatus (e.g., oil bath, heating mantle) provides stable and uniform heating. Calibrate your temperature probes regularly.

Data Presentation

Table 1: Physical Properties of Tin(IV) tert-butoxide

PropertyValue
CAS Number 36809-75-3[1][7]
Molecular Formula C₁₆H₃₆O₄Sn[7]
Molecular Weight 411.17 g/mol [1]
Appearance White to off-white solid[1][2]
Melting Point 40-44 °C[1][2][8]
Boiling Point 65 °C at 0.3 mmHg[2]
Sensitivity Moisture sensitive[1]

Table 2: Example Reaction Conditions for Tin-Catalyzed Reactions

CatalystReaction TypeSubstratesTemperatureNotes
SnCl₂ EsterificationBenzoic acid, propyl alcohol100 °C[4]Reaction carried out for 20 hours.[4]
Sulfated Tin Oxide EsterificationAcetic acid, amyl alcohol~200 °C (vapor phase)Catalyst activity is dependent on calcination temperature.[3]
SnO₂ Film AnnealingPerovskite Solar Cell ETL90-150 °C[5]Optimal properties achieved at 120 °C.[5]

Experimental Protocols

General Protocol for Tin-Catalyzed Esterification

This is a generalized procedure based on literature for esterification reactions.[4] Researchers should adapt it to their specific substrates and equipment.

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid, alcohol (in excess), and a catalytic amount of the tin compound (e.g., Tin(IV) tert-butoxide or SnCl₂) to a dry reaction flask equipped with a magnetic stirrer and a reflux condenser.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or NMR).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The purification procedure will depend on the properties of the product ester and may involve distillation, extraction, or chromatography.

Mandatory Visualization

G cluster_troubleshooting Troubleshooting Workflow for Temperature Issues start Reaction Issue Identified check_rate Is the reaction too slow or incomplete? start->check_rate increase_temp Increase Temperature Incrementally (e.g., +10°C) check_rate->increase_temp Yes check_decomposition Are there side products or decomposition? check_rate->check_decomposition No end Problem Resolved increase_temp->end decrease_temp Decrease Temperature (e.g., -10°C) check_decomposition->decrease_temp Yes optimize Optimize Other Parameters (Time, Concentration) check_decomposition->optimize No decrease_temp->end optimize->end

Caption: Troubleshooting workflow for temperature-related issues in experiments.

References

Technical Support Center: Purification of Tin Tetrabutanolate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of tin tetrabutanolate (also known as tin(IV) tert-butoxide). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the purification of this compound.

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound.

Problem Possible Cause Solution
Low Yield After Distillation/Sublimation - Inadequate Vacuum: The vacuum may not be low enough to achieve the desired boiling/sublimation point at a moderate temperature. - Decomposition: The compound may be decomposing at the distillation temperature. - Product Loss During Transfer: The product is highly viscous or solidifies in the apparatus upon cooling.- Verify Vacuum Level: Ensure your vacuum pump is capable of reaching pressures in the range of 40 Pa. Check all connections for leaks. - Lower Distillation Temperature: Use a high-vacuum pump to lower the boiling point and minimize thermal decomposition. A reported condition is 85°C at 40 Pa.[1] - Warm Receiving Flask: Gently warm the receiving flask and condenser to prevent premature solidification of the distillate. Use a Kugelrohr apparatus for small-scale distillations to minimize transfer loss.
Product Appears Cloudy or Contains Particulates - Incomplete Removal of Insoluble Impurities: Solid byproducts from the synthesis (e.g., amine hydrochlorides) were not completely removed. - Hydrolysis: The compound is moisture-sensitive and has been exposed to water, leading to the formation of tin oxides/hydroxides.- Pre-distillation Filtration: Before distillation, ensure the crude product is filtered, preferably via vacuum filtration, to remove any solid impurities.[1] - Work Under Inert Atmosphere: Handle this compound under a dry, inert atmosphere (e.g., nitrogen or argon) at all times. Use dry solvents and glassware.
Product Purity is Low (Determined by GC-MS or NMR) - Co-distillation of Impurities: Impurities with similar boiling points may have co-distilled with the product. - Residual Solvent: Solvents from the synthesis or washing steps may not have been completely removed. - Presence of Other Organotin Species: The synthesis may have produced other organotin compounds that are difficult to separate by distillation alone.- Fractional Distillation: For impurities with close boiling points, a fractional distillation setup with a short Vigreux column may improve separation. - Solvent Removal Under Vacuum: Before distillation, ensure all solvents are thoroughly removed under reduced pressure. - Alternative Purification Methods: Consider column chromatography on silica gel treated with triethylamine or potassium fluoride to remove other organotin impurities.
Product Solidifies in the Condenser During Distillation - Low Melting Point of the Product: this compound has a melting point of 40-44°C.[1] - Cold Condenser: The condenser is too cold, causing the distillate to solidify and potentially block the apparatus.- Use a Warm Condenser: Circulate warm water (around 45-50°C) through the condenser to prevent the product from solidifying. Alternatively, an air condenser can be used for small-scale distillations.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for purifying this compound?

A1: The most effective methods for achieving high-purity this compound are vacuum distillation and sublimation.[1] These techniques take advantage of the compound's volatility and are excellent for removing non-volatile impurities. For removing specific types of impurities, other methods can be used in conjunction:

  • Filtration: To remove insoluble byproducts from the synthesis.[1]

  • Solvent Extraction (Washing): To remove water-soluble impurities.

  • Recrystallization: This can be a viable option, with reported yields of around 80%.[1]

Q2: What are the typical distillation parameters for this compound?

A2: A reported condition for the distillation of this compound is a boiling point of 85°C at a pressure of 40 Pa.[1] It is crucial to have a good quality vacuum to achieve distillation at a temperature that minimizes the risk of thermal decomposition.

Q3: My this compound sample has been exposed to air. Can it still be purified?

A3: Yes, it can likely be repurified, but the yield will be lower. This compound is moisture-sensitive and will hydrolyze upon contact with atmospheric water to form tin oxides or hydroxides. These are typically non-volatile and can be removed by vacuum distillation or sublimation. However, the portion of the material that has hydrolyzed will be lost. It is critical to handle the compound under a dry, inert atmosphere to prevent hydrolysis.

Q4: What are suitable solvents for recrystallizing this compound?

A4: While specific recrystallization solvents for this compound are not extensively reported in the literature, general principles for selecting a recrystallization solvent apply. A good solvent would be one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Given its relatively non-polar nature, you could explore non-polar organic solvents like hexane, heptane, or toluene. It is recommended to perform small-scale solubility tests to identify a suitable solvent or solvent system.

Q5: How can I assess the purity of my purified this compound?

A5: The purity of this compound can be assessed using several analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹⁹Sn): NMR can provide detailed structural information and help identify impurities, including residual solvents and hydrolysis products like tert-butanol.

  • Thermogravimetric Analysis (TGA): TGA can be used to assess the thermal stability and volatility of the compound.

Quantitative Data Summary

Purification Method Parameter Value Reference
Vacuum DistillationBoiling Point85 °C[1]
Pressure40 Pa[1]
SublimationTypical Yield~80%[1]

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation
  • Preparation:

    • Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon.

    • Assemble the distillation apparatus (e.g., a short-path distillation apparatus or a Kugelrohr) under an inert atmosphere.

    • If the crude this compound is a solid, gently warm it until it melts before transferring it to the distillation flask. If it contains solid impurities, filter the crude liquid under an inert atmosphere.

  • Distillation:

    • Attach the distillation apparatus to a high-vacuum pump equipped with a cold trap.

    • Slowly evacuate the system to a pressure of approximately 40 Pa.

    • Begin heating the distillation flask in a heating mantle or oil bath.

    • Collect the fraction that distills at approximately 85°C.

    • To prevent solidification in the condenser, you can use an air condenser or a jacketed condenser with warm water (around 45-50°C) circulating through it.

  • Product Collection:

    • Once the distillation is complete, allow the apparatus to cool to room temperature before slowly reintroducing the inert atmosphere.

    • The purified this compound will be in the receiving flask as a colorless liquid or a white solid.

    • Store the purified product in a sealed container under an inert atmosphere.

Protocol 2: Preliminary Purification by Filtration

This protocol is for removing insoluble impurities, such as amine hydrochlorides, prior to distillation.

  • Preparation:

    • Work in a fume hood and use appropriate personal protective equipment.

    • If the crude product is a solid, dissolve it in a minimal amount of a dry, inert solvent (e.g., hexane or toluene).

  • Filtration:

    • Set up a vacuum filtration apparatus with a Büchner funnel and filter paper.

    • Wet the filter paper with the solvent used to dissolve the crude product.

    • Pour the solution of the crude product into the Büchner funnel and apply vacuum.

    • Wash the collected solid on the filter paper with a small amount of the dry solvent to ensure complete recovery of the product.

  • Solvent Removal:

    • Transfer the filtrate to a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting liquid or solid can then be further purified by vacuum distillation.

Visualizations

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Crude this compound Filtration Filtration (Removal of Insolubles) Crude->Filtration Washing Solvent Washing (Removal of Water-Solubles) Filtration->Washing Distillation Vacuum Distillation / Sublimation Washing->Distillation Pure Pure this compound Distillation->Pure QC Quality Control (GC-MS, NMR) Pure->QC

Caption: General workflow for the purification of this compound.

TroubleshootingLogic Start Purification Issue LowYield Low Yield? Start->LowYield CloudyProduct Cloudy Product? Start->CloudyProduct LowPurity Low Purity? Start->LowPurity CheckVacuum Check Vacuum & Temperature LowYield->CheckVacuum Yes InertAtmosphere Ensure Inert Atmosphere CloudyProduct->InertAtmosphere Yes PreFilter Pre-filter Crude Product CloudyProduct->PreFilter Yes FractionalDistillation Consider Fractional Distillation LowPurity->FractionalDistillation Yes

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: Handling and Troubleshooting for Tin Tetrabutanolate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the successful handling and use of moisture-sensitive tin tetrabutanolate. The following sections offer troubleshooting advice and detailed protocols to mitigate issues arising from hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it so sensitive to moisture?

This compound, also known as tin(IV) t-butoxide, is a metal alkoxide. Metal alkoxides are a class of chemical compounds that are highly reactive towards water.[1][2] The central tin atom is electron-deficient, making it a prime target for attack by nucleophiles like water. When this compound comes into contact with even trace amounts of moisture, it undergoes a rapid and often irreversible hydrolysis reaction.[2][3] This reaction breaks down the compound, forming tin oxides or hydroxides and butanol, which will interfere with your intended chemical transformations.[3]

Q2: What are the visible signs that my this compound has been compromised by moisture?

Pure this compound should be a clear liquid. The primary signs of moisture contamination and subsequent hydrolysis include:

  • Appearance: The liquid may become cloudy, hazy, or yellowish.[3][4]

  • Precipitation: Formation of a white, insoluble solid (tin hydroxides or oxides) is a clear indicator of degradation.

  • Odor: A faint smell of butanol may become noticeable as the butoxide groups are hydrolyzed.[3][4]

  • Gel Formation: In cases of significant moisture exposure, the liquid may increase in viscosity or form a gel-like substance.

Q3: How should I properly store and handle this compound to prevent moisture exposure?

Proper storage and handling are critical. Always handle the material under a dry, inert atmosphere such as nitrogen or argon.[5][6]

  • Storage: Store the container tightly sealed, preferably with a secondary seal like paraffin tape, in a desiccator or a glove box.[7] The storage area should be cool and dry.

  • Handling: All glassware must be rigorously dried before use, typically by flame-drying under vacuum or oven-drying at a high temperature for several hours.[8][9] Use inert atmosphere techniques, such as a Schlenk line or a glove box, for all transfers and manipulations.[5][10] Solvents must be anhydrous and dispensed from a system designed to exclude moisture.

Q4: My reaction involving this compound failed or gave a low yield. How can I troubleshoot if moisture was the culprit?

If a reaction fails, moisture contamination is a primary suspect.

  • Check Your Reagent: Visually inspect your stock of this compound for any signs of hydrolysis mentioned in Q2.

  • Review Your Solvent: Ensure your solvent was truly anhydrous. Check the specifications of your solvent drying system or use a fresh bottle of commercially available anhydrous solvent.

  • Analyze Your Technique: Meticulously review your experimental setup and handling procedures.[9] Were all flasks properly flame-dried? Was the system kept under a positive pressure of inert gas at all times? Were syringes purged before use?[8][11]

  • Run a Control Reaction: If possible, perform a small-scale control reaction where you are absolutely certain all components are anhydrous to see if the reaction proceeds as expected.

Troubleshooting Guide

Problem Potential Cause (Moisture-Related) Recommended Action
Unexpected Precipitate or Gel Formation The this compound has hydrolyzed, forming insoluble tin species.1. Discard the current reaction. 2. Verify the integrity of your this compound stock. 3. Ensure all glassware is meticulously dried (See Protocol 1). 4. Use freshly dried, anhydrous solvents.
Low or No Product Yield The active tin alkoxide was consumed by reaction with water instead of participating in the desired reaction.1. Review and improve your inert atmosphere technique (See Protocols 1 & 2).[8][11] 2. Purge all reaction vessels and solvent transfer lines thoroughly with dry nitrogen or argon before use.[9]
Inconsistent Results Between Batches Variable amounts of moisture are being introduced in different experimental runs.1. Standardize your solvent drying and reagent handling procedures. 2. Use a glove box for the most sensitive operations to ensure a consistently dry environment.[5] 3. Check septa on solvent and reagent bottles for punctures that could allow atmospheric moisture to enter.

Experimental Protocols

Protocol 1: Setting up a Reaction Under an Inert Atmosphere

This protocol describes the basic setup for a reaction that is sensitive to air and moisture.[8][9]

  • Glassware Preparation: Select an appropriately sized round-bottom flask and a magnetic stir bar. Clamp the flask securely in a fume hood.

  • Flame-Drying: Gently heat the entire surface of the flask with a heat gun or a propane torch until all visible condensation has been removed. Allow the flask to cool to room temperature under a stream of dry nitrogen or argon.

  • Inert Gas Purge: Once cool, cap the flask with a rubber septum. Insert a needle connected to a nitrogen or argon line (e.g., from a balloon or a Schlenk line manifold). Insert a second, shorter "vent" needle to allow air to escape.[8]

  • Purging Cycle: Allow the inert gas to flow through the flask for at least 5-10 minutes to displace all the air.

  • Maintaining Positive Pressure: Remove the vent needle first, then the gas inlet needle. The flask is now under a positive pressure of inert gas. For longer reactions, keeping a balloon of inert gas attached is a common practice to maintain this pressure.[9]

Protocol 2: Transferring Moisture-Sensitive Liquid Reagents via Syringe

This protocol outlines the procedure for transferring this compound or other sensitive liquids.[11]

  • Prepare the Syringe: Select a clean, dry glass syringe and a long, sharp needle. Purge the syringe with inert gas by drawing gas from a purged flask or balloon and expelling it three times.[8]

  • Prepare the Reagent Bottle: Ensure the reagent bottle's septum is clean. Briefly pierce the septum with a needle connected to an inert gas source to create a positive pressure inside the bottle.

  • Withdraw the Reagent: Insert the purged syringe needle through the septum into the reagent bottle. Ensure the needle tip is below the liquid level and slowly withdraw the desired volume.

  • Remove Bubbles & Create Headspace: Invert the syringe and carefully push the plunger to expel any gas bubbles. Pull a small amount of inert gas from the bottle's headspace into the syringe. This gas blanket protects the reagent from any air that might enter the needle tip during transfer.[11]

  • Transfer to Reaction Flask: Quickly and carefully insert the needle through the septum of your prepared reaction flask and dispense the reagent.

  • Cleaning: Immediately after use, the syringe and needle must be quenched and cleaned according to your institution's safety protocols.

Visualized Workflows and Chemical Pathways

G start Reaction Failure (Low Yield / Precipitate) q1 Inspect this compound Stock start->q1 res1_ok Stock is Clear q1->res1_ok Clear res1_bad Stock is Cloudy/ Contains Solids q1->res1_bad Cloudy q2 Review Solvent Quality and Handling res1_ok->q2 end_reagent Action: Obtain new, pure This compound. res1_bad->end_reagent res2_ok Solvent is Anhydrous/ Handled Correctly q2->res2_ok OK res2_bad Potential Solvent Contamination q2->res2_bad Suspect q3 Evaluate Inert Atmosphere Technique res2_ok->q3 end_solvent Action: Use freshly dried solvent. Verify drying method. res2_bad->end_solvent res3_ok Technique is Robust q3->res3_ok OK res3_bad Possible Leaks or Improper Purging q3->res3_bad Suspect end_other Problem is likely not moisture-related. Investigate other parameters. res3_ok->end_other end_technique Action: Re-dry all glassware. Improve inert gas purge (See Protocols). res3_bad->end_technique G reagent This compound Sn(O-t-Bu)₄ intermediate Hydrolyzed Intermediate (t-BuO)₃Sn-OH reagent:f1->intermediate:f0 Step 1: Initial Hydrolysis water Water (Moisture) H₂O water:f1->intermediate:f0 butanol tert-Butanol t-BuOH intermediate:f0->butanol:f0 Elimination final_product Tin Oxide/Hydroxide SnO₂ / Sn(OH)₄ (Insoluble Precipitate) intermediate:f0->final_product:f0 Further Hydrolysis & Condensation G start Start: Need to use This compound q_storage Is the reagent bottle factory sealed? start->q_storage prep_yes Prepare inert atmosphere setup (Glove box or Schlenk line) q_storage->prep_yes Yes q_visual Visually inspect reagent. Is it clear and colorless? q_storage->q_visual No open_yes Open and use reagent under positive inert gas pressure prep_yes->open_yes store_yes After use, purge headspace with inert gas, seal tightly, and store in desiccator. open_yes->store_yes end_node Proceed with Experiment store_yes->end_node discard Do not use. Procure a new bottle. q_visual->discard No (Cloudy/Solid) prep_no Prepare inert atmosphere setup (Glove box or Schlenk line) q_visual->prep_no Yes use_no Use reagent under positive inert gas pressure prep_no->use_no store_no After use, purge headspace with inert gas, seal tightly, and store in desiccator. use_no->store_no store_no->end_node

References

Technical Support Center: Enhancing the Efficiency of Tin Tetrabutanolate and Related Organotin Catalysts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tin tetrabutanolate and other organotin catalysts. The information is designed to address common issues encountered during experiments and offer practical solutions to enhance catalyst efficiency.

Troubleshooting Guide

This section addresses specific problems that may arise during the use of tin-based catalysts, offering potential causes and solutions.

Problem Potential Cause Troubleshooting Steps
Low Catalytic Activity or Incomplete Reaction Catalyst Hydrolysis: Tin alkoxides are susceptible to hydrolysis, which can deactivate the catalyst.[1][2][3]• Ensure all reactants and solvents are anhydrous. • Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon). • Consider using a hydrolysis-resistant catalyst such as a modified dialkyltin carboxylate (e.g., D-60).[1][2]
Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction scale or conditions.• Optimize catalyst concentration through a series of small-scale experiments. Typical concentrations can range from 0.01% to 0.20% by weight.
Low Reaction Temperature: The reaction temperature may not be high enough to achieve the desired reaction rate.• Gradually increase the reaction temperature. For esterification and transesterification, temperatures are often above 150-180°C.[4]
Product Discoloration (Yellowing) Thermal Degradation: High reaction temperatures over extended periods can lead to the formation of colored byproducts.• Optimize the reaction time and temperature to find a balance between reaction rate and product quality. • Consider using a catalyst system that is active at lower temperatures.
Side Reactions: The catalyst may promote undesirable side reactions that produce colored impurities.• Evaluate the purity of starting materials. • Analyze the product mixture to identify byproducts and adjust reaction conditions to minimize their formation.
Catalyst-Product Separation Issues Catalyst Solubility: The catalyst may be highly soluble in the product mixture, making it difficult to remove.• For lab-scale, consider quenching the reaction and precipitating the product. • For larger scale, investigate post-reaction treatment with adsorbents or chemical methods like hydrolysis or oxidation to facilitate removal.
Inconsistent Batch-to-Batch Results Variability in Catalyst Preparation: Inconsistent synthesis of the catalyst can lead to variable performance.• Follow a standardized and detailed protocol for catalyst preparation. (See Experimental Protocols section).
Moisture Contamination: Varying levels of moisture in reactants or the reaction environment can lead to inconsistent catalyst deactivation.• Implement strict protocols for drying solvents and reactants. • Ensure a consistent inert atmosphere is maintained for all reactions.

Frequently Asked Questions (FAQs)

Q1: My this compound catalyst seems to lose activity over time, even when stored under what I believe are inert conditions. What could be the cause?

A1: The most likely cause is gradual hydrolysis due to trace amounts of moisture.[1][2] Tin alkoxides are highly sensitive to water. Even seemingly dry solvents or reactants can contain enough moisture to deactivate the catalyst. It is also possible that the inert atmosphere has been compromised. We recommend re-purifying solvents, drying all reactants thoroughly before use, and ensuring a high-purity inert gas supply for storage and handling. For applications where moisture is difficult to exclude, consider using a more robust, hydrolysis-resistant organotin catalyst.[1][2]

Q2: What are the typical reaction conditions for using a this compound catalyst in a transesterification reaction?

A2: While optimal conditions are substrate-dependent, a general starting point for transesterification reactions is a catalyst concentration of 0.05-0.2% by weight relative to the ester. The reaction is typically conducted at elevated temperatures, often in the range of 150-200°C, to ensure a reasonable reaction rate.[4] It is crucial to perform the reaction under an inert atmosphere to prevent catalyst deactivation.

Q3: Can I regenerate a deactivated tin catalyst?

A3: Regeneration of tin catalysts that have been deactivated by hydrolysis is generally not straightforward and is often not practical on a laboratory scale. The deactivation process involves the formation of tin-oxygen-tin bridges (stannoxanes) and ultimately tin oxides, which are typically less active. Preventing deactivation is a more effective strategy.

Q4: Are there any safety precautions I should take when working with organotin catalysts?

A4: Yes. Organotin compounds can have varying levels of toxicity.[5] It is essential to handle them with appropriate personal protective equipment (PPE), including gloves and safety glasses. All manipulations should be carried out in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for the specific organotin compound you are using for detailed safety information.

Experimental Protocols

Protocol 1: Preparation of Tin(II) n-Butoxide

This protocol is adapted from a general procedure for synthesizing liquid tin(II) alkoxides.[6][7]

Materials:

  • Anhydrous tin(II) chloride (SnCl₂)

  • Anhydrous n-butanol

  • Anhydrous diethylamine

  • Anhydrous n-heptane

  • Inert gas (Nitrogen or Argon)

  • Schlenk line or glovebox

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve anhydrous tin(II) chloride in anhydrous n-heptane.

  • Cool the mixture and slowly add anhydrous diethylamine. Stir the resulting solution for several hours.

  • Slowly add anhydrous n-butanol to the reaction mixture.

  • Stir the mixture for at least 12 hours at room temperature.

  • Filter the reaction mixture under an inert atmosphere to remove the diethylammonium chloride precipitate.

  • Evaporate the solvent from the filtrate under reduced pressure to yield the tin(II) n-butoxide as a viscous liquid.

Diagram of Experimental Workflow:

G Protocol 1: Synthesis of Tin(II) n-Butoxide cluster_prep Preparation cluster_workup Workup start Start dissolve Dissolve SnCl2 in n-heptane start->dissolve add_amine Add Diethylamine dissolve->add_amine add_alcohol Add n-Butanol add_amine->add_alcohol react Stir for 12h add_alcohol->react filter Filter react->filter evaporate Evaporate Solvent filter->evaporate product Tin(II) n-Butoxide evaporate->product

Caption: Workflow for the synthesis of Tin(II) n-butoxide.

Signaling Pathways and Logical Relationships

Catalyst Deactivation Pathway

The primary pathway for the deactivation of tin alkoxide catalysts is through hydrolysis. The presence of water leads to the formation of less active tin hydroxide and stannoxane species.

G Catalyst Deactivation by Hydrolysis active_catalyst Active Catalyst (Tin Alkoxide) intermediate Tin Hydroxide Intermediate active_catalyst->intermediate Hydrolysis water H2O water->intermediate deactivated_catalyst Deactivated Catalyst (Stannoxane/Tin Oxide) intermediate->deactivated_catalyst Condensation

Caption: Simplified pathway of tin alkoxide catalyst deactivation.

References

Validation & Comparative

A Comparative Guide to Tin Tetrabutanolate and Other Metal Alkoxides in Sol-Gel Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The sol-gel process offers a versatile and cost-effective method for synthesizing a wide range of materials with tailored properties. The choice of metal alkoxide precursor is a critical parameter that significantly influences the kinetics of the sol-gel transition and the characteristics of the final product. This guide provides an objective comparison of tin tetrabutanolate against other commonly used metal alkoxides—titanium isopropoxide, zirconium propoxide, and silicon tetraethoxide (TEOS)—in sol-gel applications.

Performance Comparison of Metal Alkoxides

The reactivity of metal alkoxides in the sol-gel process, primarily governed by the rates of hydrolysis and condensation, dictates the final material's structure and properties. Transition metal alkoxides, such as those of tin, titanium, and zirconium, are generally more reactive than silicon alkoxides due to the lower electronegativity and higher coordination numbers of the metal centers. This higher reactivity can lead to faster gelation and the formation of smaller particles.

Metal AlkoxideChemical FormulaMolar Mass ( g/mol )Typical Application in Sol-GelRelative Reactivity
This compound Sn(OC₄H₉)₄411.17Synthesis of SnO₂ nanoparticles and filmsHigh
Titanium Isopropoxide Ti[OCH(CH₃)₂]₄284.22Production of TiO₂ photocatalysts and coatingsVery High
Zirconium Propoxide Zr(OCH₂CH₂CH₃)₄327.56Fabrication of ZrO₂ ceramics and thin filmsHigh
Silicon Tetraethoxide (TEOS) Si(OC₂H₅)₄208.33Formation of SiO₂ glasses, films, and nanoparticlesLow

Experimental Data Summary

The following tables summarize key performance indicators for each metal alkoxide in a typical sol-gel synthesis. It is important to note that direct comparative data under identical conditions is scarce in the literature. The presented data is a synthesis of findings from various studies and should be interpreted with consideration of the differing experimental parameters.

Table 1: Hydrolysis/Condensation Rates and Gelation Times

Metal AlkoxideHydrolysis RateCondensation RateTypical Gelation TimeNotes
This compound FastFastMinutes to HoursHighly sensitive to water content and pH.
Titanium Isopropoxide Very FastVery FastSeconds to MinutesOften requires chelating agents to control reactivity.
Zirconium Propoxide FastFastMinutes to HoursReactivity is comparable to this compound.
Silicon Tetraethoxide (TEOS) SlowSlowHours to DaysRequires a catalyst (acid or base) for practical gelation times.

Table 2: Resulting Material Properties

Metal AlkoxideResulting OxideTypical Particle Size (nm)Typical Surface Area (m²/g)Common Morphologies
This compound SnO₂5 - 50[1]50 - 200[2]Spherical nanoparticles, thin films
Titanium Isopropoxide TiO₂10 - 10050 - 250Nanoparticles, nanotubes, thin films
Zirconium Propoxide ZrO₂10 - 8040 - 150Nanoparticles, porous structures
Silicon Tetraethoxide (TEOS) SiO₂20 - 500200 - 800Monodisperse spheres, porous monoliths, thin films

Experimental Protocols

Detailed methodologies for the sol-gel synthesis of metal oxide nanoparticles from their respective alkoxide precursors are provided below. These protocols are representative examples and may require optimization for specific applications.

Synthesis of SnO₂ Nanoparticles from this compound
  • Precursor Solution: Dissolve a specific amount of tin (IV) tetrabutanolate in a suitable solvent such as ethanol or isopropanol under vigorous stirring.

  • Hydrolysis: Prepare a separate solution of deionized water and ethanol. Add this solution dropwise to the this compound solution while maintaining vigorous stirring. The molar ratio of water to alkoxide is a critical parameter for controlling particle size.

  • Gelation: Continue stirring the solution until a gel is formed. The time required for gelation can vary depending on the reaction conditions.

  • Aging: Age the gel at room temperature for a specified period (e.g., 24 hours) to allow for further condensation and strengthening of the gel network.

  • Drying: Dry the gel, for example, in an oven at a controlled temperature (e.g., 80-100 °C) to remove the solvent.

  • Calcination: Calcine the dried powder at a higher temperature (e.g., 400-600 °C) to obtain crystalline SnO₂ nanoparticles.

Synthesis of TiO₂ Nanoparticles from Titanium Isopropoxide
  • Precursor Solution: Mix titanium (IV) isopropoxide with isopropanol and stir.

  • Hydrolysis: In a separate beaker, prepare a solution of deionized water and isopropanol, and acidify it with a small amount of nitric acid.

  • Mixing: Add the acidic aqueous solution dropwise to the titanium isopropoxide solution under vigorous stirring.

  • Gelation and Aging: A gel will form, which is then aged for a period to complete the condensation reactions.

  • Drying and Calcination: The gel is dried and then calcined at temperatures typically between 400 and 600 °C to yield crystalline TiO₂.

Synthesis of ZrO₂ Nanoparticles from Zirconium Propoxide
  • Precursor Solution: Dissolve zirconium (IV) propoxide in a suitable alcohol like propanol.

  • Hydrolysis: Prepare a solution of water in the same alcohol. To control the rapid hydrolysis, a chelating agent like acetylacetone can be added to the zirconium propoxide solution before the addition of water.

  • Gelation: Add the water/alcohol solution to the precursor solution under stirring to initiate hydrolysis and condensation, leading to gel formation.

  • Drying and Calcination: The resulting gel is dried and then calcined at elevated temperatures to produce crystalline zirconia nanoparticles.

Synthesis of SiO₂ Nanoparticles from TEOS (Stöber Method)
  • Reaction Mixture: Prepare a solution of ethanol, deionized water, and ammonia (as a catalyst).

  • Precursor Addition: Add tetraethyl orthosilicate (TEOS) to the solution under constant stirring.

  • Particle Growth: Allow the reaction to proceed for several hours. The particle size can be controlled by adjusting the concentrations of the reactants and the catalyst.

  • Separation: The resulting silica particles can be separated by centrifugation and washed with ethanol to remove any unreacted precursors.

  • Drying: Dry the particles in an oven at a moderate temperature.

Visualizing the Sol-Gel Process and Relationships

The following diagrams illustrate the fundamental steps of the sol-gel process and the logical relationships between precursor choice and material properties.

SolGelProcess cluster_solution Solution Phase cluster_reactions Chemical Reactions cluster_gel Gel Phase cluster_solid Solid Phase Alkoxide Metal Alkoxide Hydrolysis Hydrolysis Alkoxide->Hydrolysis Solvent Solvent Solvent->Hydrolysis Water Water Water->Hydrolysis Condensation Condensation Hydrolysis->Condensation Sol Sol (Colloidal Suspension) Condensation->Sol Gel Gel (3D Network) Sol->Gel Drying Drying Gel->Drying Calcination Calcination Drying->Calcination FinalMaterial Final Material (Oxide Nanoparticles/Film) Calcination->FinalMaterial PrecursorProperties cluster_kinetics Reaction Kinetics cluster_properties Final Material Properties Precursor Metal Alkoxide Choice (e.g., Sn, Ti, Zr, Si) Reactivity Reactivity (Hydrolysis & Condensation Rates) Precursor->Reactivity GelationTime Gelation Time Reactivity->GelationTime ParticleSize Particle Size Reactivity->ParticleSize SurfaceArea Surface Area Reactivity->SurfaceArea Morphology Morphology Reactivity->Morphology GelationTime->Morphology ParticleSize->SurfaceArea Crystallinity Crystallinity Morphology->Crystallinity

References

A Comparative Guide to the Catalytic Activity of Titanium Tetrabutoxide

Author: BenchChem Technical Support Team. Date: November 2025

An examination of titanium tetrabutoxide's catalytic performance in polymerization and transesterification reactions, with a comparative look at organotin-based alternatives.

Initial Clarification: The topic of "tin tetrabutanolate" likely contains a misnomer, as extensive database searches indicate this compound is not commonly recognized in chemical literature. The chemical structure and applications strongly suggest the intended compound is titanium tetrabutanolate , more formally known as titanium(IV) butoxide or tetrabutyl titanate (CAS No. 5593-70-4). This guide will focus on the catalytic activity of titanium tetrabutoxide and provide a comparison with functionally similar organotin catalysts.

Performance Comparison: Titanium Tetrabutoxide vs. Organotin Catalysts

Titanium tetrabutoxide is a versatile and efficient catalyst, particularly in transesterification and polymerization reactions. Its performance is often compared with organotin compounds, such as dibutyltin dilaurate (DBTDL), which have historically been used in similar applications. While both classes of catalysts are effective, they exhibit different activities depending on the reaction conditions, and notably, organotin compounds face increasing scrutiny due to their toxicity.

A key factor influencing the relative performance of titanium and tin-based catalysts in polyesterification is the presence of water.[1] Under neat polycondensation conditions where water concentration is high, tin-based catalysts like n-butylstannoic acid have shown superior performance.[1] Conversely, under azeotropic conditions where water is continuously removed, titanium-based catalysts demonstrate higher efficacy.[1] This suggests that the hydrolytic stability of the catalyst is a critical determinant of its activity in these systems.[1]

For the ring-opening polymerization (ROP) of cyclic esters, such as lactides and caprolactones, both titanium and tin catalysts are employed. In the case of L-lactide polymerization, tin(II) acetate has been reported to exhibit the best performance among a series of p-block element acetates.[2] For the synthesis of polycaprolactone (PCL), dibutyltin dilaurate has been proposed as a suitable catalyst that can lead to high molecular weight polymers in a short reaction time.[3]

The following table summarizes the performance of titanium tetrabutoxide and a representative organotin catalyst in selected polymerization reactions.

CatalystReaction TypeMonomer(s)PolymerReaction ConditionsConversion/YieldMolecular Weight (Mw)Reference
Titanium Tetrabutoxide Olefin PolymerizationEthylenePolyethylene[Al]/[Ti] molar ratio: 773:1Up to 2.3 kg PE/mol Ti·h97 - 326 kg/mol [4]
Dibutyltin Dilaurate Ring-Opening Polymerizationε-caprolactonePolycaprolactoneNot specifiedHighIncreased with catalyst[3]
n-Butylstannoic Acid Neat Polyesterification1,6-hexanediol, adipic acidPolyester-diol170 °CSuperior to Ti-based catalystNot specified[1]
Titanium-atrane Azeotropic Polyesterification1,6-hexanediol, adipic acidPolyester-diolNot specifiedSuperior to Sn-based catalystNot specified[1]
Tin(II) acetate Ring-Opening PolymerizationL-lactidePoly(L-lactide)140 °C, 80 minHighNot specified[2]

Experimental Protocols

General Protocol for Polyester Synthesis via Polycondensation

This protocol describes a general laboratory procedure for the synthesis of aliphatic polyesters, which can be adapted for catalysis by titanium tetrabutoxide.

Materials:

  • Dicarboxylic acid (e.g., adipic acid, sebacic acid)

  • Diol (e.g., 1,4-butanediol, 1,3-propanediol, ethylene glycol)

  • Titanium tetrabutoxide (catalyst)

  • Three-necked reaction vessel

  • Mechanical stirrer

  • Oil heating bath

  • Nitrogen inlet

  • Condenser and collection flask (for water removal)

Procedure:

  • The dicarboxylic acid and a slight excess of the diol are added to the three-necked reaction vessel equipped with a mechanical stirrer.

  • The vessel is placed in an oil heating bath, and the temperature is raised to melt the reactants (typically above 150 °C).

  • A catalytic amount of titanium tetrabutoxide (e.g., 0.1-0.5% w/w of the reactants) is added to the reaction mixture.

  • The reaction is carried out under a slow stream of nitrogen to create an inert atmosphere and to help remove the water formed during the esterification.

  • The mixture is stirred continuously at a high temperature (e.g., 190 °C) for several hours. The water produced is collected in the collection flask.

  • To drive the polymerization to completion and achieve a high molecular weight polymer, a vacuum is applied in the later stages of the reaction to facilitate the removal of the final traces of water and any excess diol.

  • The progress of the reaction can be monitored by measuring the acid value of the mixture at different time intervals.

  • Once the desired molecular weight is achieved, the reaction is stopped, and the polyester is allowed to cool. The resulting polymer can be purified if necessary.

Visualizing the Process: Diagrams

Experimental Workflow for Catalyst Validation

G Experimental Workflow for Catalyst Validation cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reactants Reactants (Monomers, Solvents) setup Reaction Setup (Inert Atmosphere, Temperature Control) reactants->setup catalyst Catalyst (Titanium Tetrabutoxide) catalyst->setup mixing Mixing and Heating setup->mixing monitoring Reaction Monitoring (e.g., Spectroscopy, Titration) mixing->monitoring product Product Isolation and Purification monitoring->product characterization Characterization (e.g., NMR, GPC, DSC) product->characterization evaluation Performance Evaluation (Yield, Molecular Weight, PDI) characterization->evaluation

Caption: A typical workflow for validating the catalytic activity of a compound.

Catalytic Cycle for Transesterification

G Catalytic Cycle for Titanium Tetrabutoxide in Transesterification catalyst Ti(OR)4 intermediate1 Ti(OR)3(OR') catalyst->intermediate1 + R'OH - ROH alcohol R'OH ester R''COOR''' intermediate2 Coordinated Ester intermediate1->intermediate2 + R''COOR''' intermediate2->catalyst - R''COOR' - R'''OH product R''COOR' intermediate2->product byproduct R'''OH intermediate2->byproduct

Caption: A simplified catalytic cycle for transesterification using a titanium alkoxide catalyst.

References

A Comparative Study of Tin-Based vs. Titanium-Based Catalysts in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of industrial and academic chemical synthesis, the choice of catalyst is paramount to achieving desired reaction outcomes efficiently and selectively. Among the plethora of options, tin-based and titanium-based catalysts have emerged as versatile and effective choices for a wide range of organic transformations. This guide provides an objective comparison of their performance in key reactions, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific needs.

I. Performance Comparison in Key Organic Reactions

The efficacy of tin- and titanium-based catalysts is often dictated by the nature of the chemical transformation. Below, we compare their performance in two significant reaction classes: Baeyer-Villiger oxidation and esterification/transesterification reactions, including biodiesel production.

A. Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation is a crucial reaction for the synthesis of esters and lactones from ketones. In this arena, tin-based catalysts, particularly tin-containing zeolites like Sn-beta, have demonstrated exceptional selectivity.

Catalyst TypeSubstrateOxidantProductSelectivity (%)Reference
Tin-based (Sn-beta zeolite)Saturated and unsaturated ketonesHydrogen PeroxideLactones>98[1]

Table 1: Performance of Sn-beta zeolite in Baeyer-Villiger Oxidation.

The high selectivity of the Sn-beta zeolite is attributed to its ability to directly activate the ketone group, in contrast to other catalysts that primarily activate the hydrogen peroxide oxidant, leading to potential side reactions.[1]

B. Esterification and Transesterification (including Biodiesel Production)

Esterification and transesterification are fundamental reactions in organic synthesis, with significant industrial applications such as the production of polyesters and biofuels. Both tin and titanium-based catalysts are widely employed for these transformations.

A study on the transesterification of poly(L-lactic acid) revealed the superior activity of a tin-based catalyst compared to its titanium counterpart.

CatalystCatalyst Concentration (M)Apparent Rate Constant (k_app) from ¹H-NMR (d⁻¹)Apparent Half-life (t₁/₂,app) (d)Reference
Tin(II) octoate (Sn(Oct)₂)0.100.2972.333[2]
Titanium(IV) n-butoxide (Ti(OnBu)₄)0.100.1923.610[2]

Table 2: Comparative performance of tin and titanium catalysts in the transesterification of poly(L-lactic acid).[2]

In the realm of biodiesel production, titanium-based catalysts, particularly those incorporating titanium dioxide (TiO₂), have shown high efficacy.

CatalystFeedstockMethanol/Oil Molar RatioTemperature (°C)Reaction Time (h)Biodiesel Yield (%)Reference
TiO₂-CaOCanola Oil16:1600 (activation)596.9[3]
TiO₂-ZnOPalm Oil6:160598[4]

Table 3: Performance of TiO₂-based catalysts in biodiesel production.

Furthermore, a patented technology suggests that tin-titanium complexes can exhibit enhanced catalytic activity in esterification and transesterification reactions compared to the individual metal catalysts. For instance, in the preparation of esters, tin-titanium complexes demonstrated a more efficient reaction than a tin catalyst alone.[5] Similarly, in a polyester reaction, the use of a tin-titanium complex reduced the reaction cycle time significantly compared to a reaction without the complex.[5]

II. Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful application of these catalysts. Below are representative procedures for the Baeyer-Villiger oxidation using a Sn-beta zeolite catalyst and for biodiesel production using a TiO₂-CaO catalyst.

A. Protocol for Baeyer-Villiger Oxidation of Cyclohexanone using Sn-Beta Zeolite

This protocol is based on the general principles of using Sn-beta zeolite for Baeyer-Villiger oxidations.

1. Catalyst Preparation:

  • A Sn-β zeolite is prepared via a two-step postsynthesis method.[6]

  • First, dealumination of Al-β zeolite is performed using nitric acid to create vacant T-sites.[6]

  • The resulting Si-β zeolite is then impregnated with an aqueous solution of SnCl₄·5H₂O.[6]

  • The impregnated zeolite is subsequently calcined at a specified temperature to incorporate tin into the zeolite framework.[6]

2. Reaction Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the Sn-β zeolite catalyst.

  • Add the solvent (e.g., 1,4-dioxane) and the ketone substrate (e.g., cyclohexanone).

  • Heat the mixture to the desired reaction temperature (e.g., 90 °C) with stirring.

  • Add the oxidant, 30% aqueous hydrogen peroxide, dropwise to the reaction mixture over a period of time.

  • Monitor the reaction progress using a suitable analytical technique (e.g., gas chromatography).

  • Upon completion, cool the reaction mixture to room temperature.

3. Product Isolation and Analysis:

  • Separate the solid catalyst from the reaction mixture by filtration or centrifugation.

  • Extract the organic products from the filtrate using an appropriate solvent (e.g., diethyl ether).

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Analyze the product (ε-caprolactone) and determine the yield and selectivity using techniques such as GC and NMR.

B. Protocol for Biodiesel Production from Canola Oil using TiO₂-CaO Catalyst

This protocol is a representative example of biodiesel production using a mixed oxide catalyst.

1. Catalyst Preparation:

  • The TiO₂/CaO catalyst is prepared through a multi-stage process involving dry mixing, wet mixing, water separation, and catalyst activation at elevated temperatures (e.g., 200 °C and 600 °C).

2. Transesterification Reaction:

  • In a batch reactor, charge the pre-treated canola oil, the prepared TiO₂/CaO catalyst, and methanol.

  • A typical methanol to oil molar ratio is 16:1, and the catalyst concentration is 1.5% by weight.

  • The reaction mixture is stirred at a constant speed (e.g., 600 RPM) and heated to the specified reaction temperature for a set duration (e.g., 5 hours).

3. Product Separation and Purification:

  • After the reaction, transfer the mixture to a separating funnel and allow it to cool and settle. Two layers will form: an upper biodiesel (fatty acid methyl esters) layer and a lower glycerol layer.

  • Separate the two layers.

  • The biodiesel layer is then washed with warm deionized water to remove any residual catalyst, methanol, and glycerol.

  • The washed biodiesel is dried over anhydrous sodium sulfate or by heating under vacuum to remove any remaining water.

4. Product Analysis:

  • The final biodiesel product is characterized to ensure it meets standard specifications (e.g., ASTM D6751).

  • The yield of biodiesel is calculated based on the initial amount of oil used.

  • The chemical and physical properties, such as kinematic viscosity, flash point, and water content, are measured.

III. Mechanistic Insights and Experimental Workflow Visualization

Understanding the underlying mechanisms and experimental workflows is critical for optimizing catalytic processes.

A. Baeyer-Villiger Oxidation Catalytic Cycle

The following diagram illustrates a simplified catalytic cycle for the Baeyer-Villiger oxidation of a ketone to a lactone using a solid Lewis acid catalyst like Sn-beta zeolite and hydrogen peroxide as the oxidant.

Baeyer_Villiger_Oxidation cluster_cycle Catalytic Cycle Catalyst Sn-Beta Zeolite (Lewis Acid Site) Activated_Ketone Activated Ketone (Coordination to Sn) Catalyst->Activated_Ketone + Ketone Tetrahedral_Intermediate Tetrahedral Intermediate Activated_Ketone->Tetrahedral_Intermediate + H₂O₂ Lactone_Complex Lactone-Catalyst Complex Tetrahedral_Intermediate->Lactone_Complex Rearrangement (-H₂O) H2O H₂O Lactone_Complex->Catalyst + Lactone Lactone Lactone Ketone Ketone H2O2 H₂O₂

A simplified catalytic cycle for the Baeyer-Villiger oxidation.

B. Experimental Workflow for Comparative Catalyst Screening

The following diagram outlines a general experimental workflow for the comparative screening of different catalysts in an organic reaction.

Catalyst_Screening_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_eval Evaluation Catalyst_Prep Catalyst Synthesis (e.g., Sn-based, Ti-based) Reaction_Setup Parallel Reaction Setup (Identical Conditions) Catalyst_Prep->Reaction_Setup Reagent_Prep Reagent & Substrate Preparation Reagent_Prep->Reaction_Setup Reaction_Execution Reaction Execution (Controlled T, t, stirring) Reaction_Setup->Reaction_Execution Workup Reaction Workup & Product Isolation Reaction_Execution->Workup Analysis Product Analysis (GC, NMR, etc.) Workup->Analysis Data_Analysis Data Analysis (Yield, Selectivity, TON) Analysis->Data_Analysis Comparison Catalyst Performance Comparison Data_Analysis->Comparison

A general workflow for comparative catalyst screening.

IV. Conclusion

Both tin-based and titanium-based catalysts offer significant advantages in various organic syntheses. The choice between them is highly dependent on the specific reaction, desired product, and process conditions. Tin-based catalysts, such as Sn-beta zeolite, exhibit remarkable selectivity in reactions like the Baeyer-Villiger oxidation. Titanium-based catalysts, on the other hand, have demonstrated high activity in esterification and transesterification reactions, which are crucial for applications like biodiesel production. For certain reactions, innovative tin-titanium complex catalysts may offer superior performance over their individual counterparts. This guide provides a foundation for researchers to make informed decisions in catalyst selection, with the provided experimental protocols serving as a starting point for laboratory implementation. Further investigation into specific substrates and reaction optimization is encouraged to achieve the best possible outcomes.

References

A Comparative Guide to the Characterization of Tin Tetrabutanolate and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for characterizing tin tetrabutanolate, a versatile organometallic compound, and its common alternatives, primarily titanium and zirconium alkoxides. Understanding the nuanced differences in their properties through robust analytical characterization is crucial for their effective application in catalysis, materials science, and pharmaceutical development. This document outlines key analytical methodologies, presents comparative data, and provides detailed experimental protocols to assist researchers in selecting and utilizing these compounds.

Executive Summary

This compound, also known as tin(IV) butoxide, is a metal alkoxide frequently employed as a catalyst in esterification and transesterification reactions, and as a precursor for tin oxide materials. However, concerns over potential toxicity and the desire for catalysts with tailored reactivity have led to the exploration of alternatives, most notably titanium and zirconium alkoxides. This guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Thermogravimetric Analysis (TGA), and Elemental Analysis for the characterization of these compounds. Comparative data highlights the distinct spectral and thermal properties of each, offering a basis for quality control and performance evaluation.

Comparative Analysis of Analytical Data

The following tables summarize the key analytical data for this compound and its common alternatives, titanium tetrabutoxide and zirconium tetrabutoxide. This data is essential for distinguishing between these compounds and assessing their purity and thermal stability.

Table 1: ¹H NMR and ¹³C NMR Spectral Data

Compound¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
This compound~4.1 (O-CH₂), ~1.6 (CH₂), ~1.4 (CH₂), ~0.9 (CH₃)Not available in literature
Titanium Tetrabutoxide4.16 (O-CH₂), 1.58 (CH₂), 1.37 (CH₂), 0.93 (CH₃)[1]Not available in literature
Zirconium TetrabutoxideNot available in literatureNot available in literature

Table 2: Key FT-IR Absorption Bands

Functional GroupThis compound (cm⁻¹)Titanium Tetrabutoxide (cm⁻¹)Zirconium Tetrabutoxide (cm⁻¹)
C-H stretch~2958, ~2870~2958, ~2870Not available in literature
Sn-O stretch~600-500--
Ti-O-C stretch-~1120, 1090-1080, 1040-1030-
Zr-O stretch--Not available in literature

Table 3: Thermal and Elemental Analysis Data

PropertyThis compoundTitanium TetrabutoxideZirconium Tetrabutoxide
Decomposition Onset (°C)Not available in literatureNot available in literatureNot available in literature
Residue at 800 °C (%)Not available in literatureNot available in literatureNot available in literature
% Tin (Sn)Theoretical: ~32.8%--
% Titanium (Ti)-Theoretical: ~14.1%-
% Zirconium (Zr)--Theoretical: ~23.8%

Catalytic Performance Comparison

Tin, titanium, and zirconium alkoxides are all effective catalysts for polymerization and esterification reactions. However, their activity and selectivity can differ significantly. Zirconium catalysts have been shown to yield better polymerization results in comparison to titanium and hafnium analogues.[2] In transesterification reactions, titanium isopropoxide has demonstrated high ester yields.[3] Tin-based catalysts are widely used for esterification and transesterification due to their high efficiency.[4][5]

Table 4: Comparative Catalytic Activity in Polyester Synthesis

CatalystMonomer Conversion (%)Reaction Time (h)Molecular Weight ( g/mol )
This compoundHighVariesVaries
Titanium TetrabutoxideHighVariesVaries
Zirconium TetrabutoxideGenerally higher than TiVariesVaries

Experimental Protocols

Detailed and standardized experimental protocols are critical for obtaining reliable and reproducible analytical data. The following sections provide methodologies for the key characterization techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and purity of the metal alkoxide.

Protocol:

  • Sample Preparation: Due to the moisture sensitivity of metal alkoxides, all sample preparation must be conducted in a dry atmosphere (e.g., a glovebox). Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of a dry, deuterated solvent (e.g., CDCl₃, C₆D₆).

  • Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical spectral width: 0 to 200 ppm.

    • A larger number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the spectra using appropriate software. Reference the spectra to the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify characteristic functional groups and metal-oxygen bonds.

Protocol:

  • Sample Preparation: Prepare the sample in a moisture-free environment. For liquid samples, a thin film can be prepared between two KBr or NaCl plates. Solid samples can be analyzed as a Nujol mull or a KBr pellet.

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample holder or the pure KBr/NaCl plates.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing: Perform a background subtraction and analyze the positions and intensities of the absorption bands.

Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability and decomposition profile of the metal alkoxide.

Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA pan (e.g., alumina or platinum).

  • Instrumentation: Use a calibrated thermogravimetric analyzer.

  • Experimental Conditions:

    • Atmosphere: Typically an inert atmosphere such as nitrogen or argon, with a flow rate of 20-50 mL/min.

    • Heating Rate: A linear heating rate of 10 °C/min is common.

    • Temperature Range: Heat the sample from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 800 °C).

  • Data Analysis: Plot the percentage weight loss as a function of temperature. Determine the onset temperature of decomposition and the percentage of residual mass.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the analytical characterization process.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample This compound Product Prep Prepare in Inert Atmosphere Sample->Prep NMR NMR Spectroscopy Prep->NMR FTIR FT-IR Spectroscopy Prep->FTIR TGA Thermogravimetric Analysis Prep->TGA Elemental Elemental Analysis Prep->Elemental Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity FTIR->Structure Stability Thermal Stability TGA->Stability Composition Elemental Composition Elemental->Composition Final_Report Final_Report Structure->Final_Report Generate Report Purity->Final_Report Generate Report Stability->Final_Report Generate Report Composition->Final_Report Generate Report Catalyst_Comparison_Workflow cluster_catalysts Catalyst Selection cluster_reaction Catalytic Reaction cluster_performance Performance Evaluation Tin_Cat This compound Reaction Esterification / Polymerization Tin_Cat->Reaction Ti_Cat Titanium Tetrabutoxide Ti_Cat->Reaction Zr_Cat Zirconium Tetrabutoxide Zr_Cat->Reaction Conversion Monomer Conversion Reaction->Conversion Selectivity Product Selectivity Reaction->Selectivity MW Molecular Weight Reaction->MW Comparison Comparison Conversion->Comparison Comparative Analysis Selectivity->Comparison Comparative Analysis MW->Comparison Comparative Analysis

References

Performance of Tin-Based Catalysts in Diverse Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst and solvent system is paramount to achieving optimal reaction kinetics and product yields. This guide provides a comparative analysis of the performance of tin-based catalysts, with a primary focus on the widely used dibutyltin dilaurate (DBTDL), in various solvent systems. We will explore its efficacy relative to other catalysts and provide key experimental data and protocols.

Executive Summary

Organotin compounds, particularly dibutyltin dilaurate (DBTDL), are established as highly effective catalysts in numerous chemical transformations, including the synthesis of polyurethanes, silicones, and other polymers. Their performance is intricately linked to the solvent system employed. This guide demonstrates that while DBTDL exhibits broad solubility and catalytic activity in common organic solvents, its performance can be compared with alternative metal-based catalysts, offering a nuanced approach to catalyst selection.

Comparative Performance of Dibutyltin Dilaurate (DBTDL)

DBTDL is a versatile catalyst known for its high efficacy in promoting urethane formation and other condensation reactions. Its performance is significantly influenced by the solvent's polarity and ability to solvate the catalytic species.

Solubility Profile:

DBTDL's broad solubility in organic solvents is a key advantage, allowing its use in a wide range of reaction media. It is, however, practically insoluble in water.[1]

Solvent SystemSolubility of DBTDL
Aromatic Hydrocarbons
BenzeneSoluble[2]
TolueneSoluble[2]
Alcohols
EthanolSoluble[2]
MethanolSoluble[1]
Ketones
AcetoneSoluble[1][2]
Esters
Ethyl AcetateSoluble[2]
Chlorinated Solvents
ChloroformSoluble[2]
Carbon TetrachlorideSoluble[2][3]
Ethers
Petroleum EtherSoluble[2]
Aqueous Systems
WaterInsoluble[1][2]

Catalytic Activity:

The catalytic activity of DBTDL is often superior to that of tertiary amines in promoting the reaction between isocyanates and hydroxyl groups.[4] The choice of solvent can influence this activity. For instance, studies have been conducted in solvents like carbon tetrachloride and supercritical CO2.[3]

Comparison with Alternative Catalysts

While DBTDL is a benchmark, concerns over the toxicity of organotin compounds have driven research into alternatives. Bismuth and zinc-based catalysts have emerged as viable, less-toxic options.

CatalystAdvantagesDisadvantages
Dibutyltin Dilaurate (DBTDL) High catalytic efficiency, good solubility in organic media.[4]Toxicological concerns (reproductive and mutagenic toxicity).[5]
Bismuth Neodecanoate Less toxic alternative, can match DBTDL's catalytic performance.[5]Performance can be dependent on co-catalysts or specific formulations.
Zinc (II) Acetyloacetonate Less toxic, can be used in combination with other catalysts to approach DBTDL's performance.[5]Generally lower catalytic activity when used alone compared to DBTDL.[5]
Stannous Octoate Widely used in polyurethane synthesis, readily soluble in reaction media.[4]Can be less efficient than DBTDL for certain applications.[4]

Experimental Protocols

Key Experiment: Synthesis of a Polyurethane Precursor

This protocol details the synthesis of an isocyanate-terminated polyurethane prepolymer, a common application for tin-based catalysts.

Materials:

  • Poly(tetramethylene ether) glycol (PTMG-1000)

  • Isophorone diisocyanate (IPDI)

  • Dibutyltin dilaurate (DBTDL)

  • N,N-dimethylformamide (DMF)

  • Dimethylolpropionic acid (DMPA)

  • Triethylamine (TEA)

Procedure:

  • In a three-neck flask, combine 40 g of PTMG-1000, 21 g of IPDI, and 0.03 g of Dibutyltin dilaurate.

  • Heat the mixture to 80°C and allow it to react for 2 hours to form an isocyanate-terminated prepolymer.

  • Add 4 g of DMPA along with 4 g of DMF to the flask and continue the reaction for an additional 3 hours.

  • Cool the reaction mixture to 45°C.

  • Add 2.7 g of TEA and 8 g of DMF to neutralize the carboxyl groups of DMPA, stirring for 20 minutes at 45°C.[4]

Visualizations

Logical Relationship of Catalyst Performance Factors

Catalyst Catalyst Selection Performance Reaction Performance Catalyst->Performance Solvent Solvent System Solvent->Performance Kinetics Reaction Kinetics Performance->Kinetics Yield Product Yield Performance->Yield Purity Product Purity Performance->Purity

Caption: Factors influencing reaction performance.

Experimental Workflow for Polyurethane Synthesis

cluster_synthesis Polyurethane Prepolymer Synthesis A 1. React PTMG, IPDI, and DBTDL at 80°C B 2. Add DMPA and DMF, react for 3 hours A->B C 3. Cool to 45°C B->C D 4. Neutralize with TEA and DMF C->D E Final Prepolymer D->E

Caption: Workflow for polyurethane precursor synthesis.

References

A Researcher's Guide to Assessing the Purity of Synthesized Tin Tetrabutanolate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of reagents is paramount. This guide provides a comprehensive comparison of analytical techniques to assess the purity of synthesized tin tetrabutanolate, offering detailed experimental protocols and comparative data against common alternatives.

Synthesized this compound (Sn(OBu)₄) is a versatile organometallic compound frequently employed as a catalyst in polymerization and esterification reactions. Its efficacy is highly dependent on its purity, as contaminants can significantly alter reaction kinetics and final product properties. This guide outlines key analytical methods for purity determination and compares the performance of this compound with alternative metal alkoxide catalysts.

Identifying Potential Impurities

The purity of this compound can be compromised by impurities arising from both the synthesis process and subsequent degradation. Common synthesis methods, such as the reaction of tin tetrachloride (SnCl₄) with sodium butoxide or butanol, can leave behind unreacted starting materials and solvents.

Given the high sensitivity of metal alkoxides to moisture, hydrolysis is a primary degradation pathway. This leads to the formation of tin oxides, hydroxides, and partially hydrolyzed species, all of which can interfere with the intended application.

Common Impurities in Synthesized this compound:

  • Synthesis-Related:

    • Tin tetrachloride (SnCl₄)

    • Sodium chloride (NaCl) (if using sodium butoxide)

    • Butanol

    • Solvent residues (e.g., toluene, hexane)

  • Degradation-Related (Hydrolysis Products):

    • Tin(IV) oxide (SnO₂)

    • Tin(IV) hydroxide (Sn(OH)₄)

    • Partially hydrolyzed this compound (e.g., (BuO)₃SnOH)

Comparative Analysis of Purity Assessment Techniques

A multi-faceted approach employing several analytical techniques is recommended for a thorough assessment of this compound purity. The following table summarizes the primary methods and the information they provide.

Analytical TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Spectroscopy Quantification of butoxy groups relative to impurities containing protons (e.g., residual butanol, solvents).Provides structural information and quantitative data on proton-containing impurities.May not detect non-proton-containing impurities.
¹¹⁹Sn NMR Spectroscopy Identification of different tin species (e.g., fully alkoxylated, partially hydrolyzed, tin oxides).[1][2][3][4]Highly sensitive to the chemical environment of the tin atom, allowing for direct observation of tin-containing impurities.[2][3]Requires specialized equipment. Chemical shifts can be influenced by solvent and concentration.[1][4]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation and identification of volatile impurities (e.g., residual solvents, butanol).High sensitivity and specificity for volatile organic compounds.[5]Not suitable for non-volatile impurities like metal oxides or salts. Derivatization may be required for less volatile components.[6][7][8]
Elemental Analysis (CHN/Sn) Determination of the elemental composition (Carbon, Hydrogen, Nitrogen, and Tin).Provides fundamental information on the bulk elemental composition to verify the empirical formula.Does not provide information on the specific chemical form of the elements or identify minor impurities.
Fourier-Transform Infrared (FT-IR) Spectroscopy Identification of functional groups (e.g., Sn-O-C, O-H from hydrolysis).[9]Rapid and non-destructive. Useful for detecting hydrolysis by observing the O-H stretching band.[10]Can be difficult to quantify impurities. Spectra can be complex and peak overlap may occur.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To identify and quantify proton-containing impurities and different tin species.

Instrumentation: 400 MHz (or higher) NMR spectrometer with a broadband probe.

Sample Preparation:

  • Due to the moisture sensitivity of this compound, all sample preparation should be conducted in a dry atmosphere (e.g., a glovebox).

  • Accurately weigh approximately 20-30 mg of the synthesized this compound into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a dry, deuterated solvent (e.g., benzene-d₆ or chloroform-d₃). Chloroform-d₃ should be passed through a plug of activated alumina to remove residual acid.

  • Cap the NMR tube and gently agitate to ensure complete dissolution.

¹H NMR Spectroscopy Parameters:

  • Pulse Sequence: Standard single-pulse experiment.

  • Number of Scans: 16-64 (depending on concentration).

  • Relaxation Delay: 5 seconds to ensure full relaxation of all protons for accurate integration.

  • Spectral Width: 0-10 ppm.

  • Data Processing: Apply a line broadening of 0.3 Hz. Reference the spectrum to the residual solvent peak. Integrate the signals corresponding to the butoxy groups and any identified impurities.

¹¹⁹Sn NMR Spectroscopy Parameters: [2]

  • Pulse Sequence: Inverse-gated proton-decoupled experiment to suppress the negative Nuclear Overhauser Effect (nOE).[2][11]

  • Number of Scans: 1024 or more, as ¹¹⁹Sn has a low natural abundance and gyromagnetic ratio.[2]

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: A wide spectral width is necessary due to the large chemical shift range of tin compounds.[2]

  • Data Processing: Apply a line broadening of 10-20 Hz. Reference the spectrum to an external standard such as tetramethyltin (SnMe₄) at 0 ppm.[11]

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile impurities.

Instrumentation: Gas chromatograph coupled to a mass spectrometer.

Sample Preparation:

  • In a dry environment, prepare a stock solution of the synthesized this compound in a dry, volatile organic solvent (e.g., hexane or dichloromethane) at a concentration of approximately 1 mg/mL.[5]

  • Perform serial dilutions to obtain a final concentration suitable for GC-MS analysis (typically 1-10 µg/mL).

  • Transfer the final solution to a GC vial.

GC-MS Parameters:

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 35-500 amu.

    • Scan Rate: 2 scans/second.

  • Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify impurities using an internal or external standard method.

Elemental Analysis

Objective: To determine the weight percentage of carbon, hydrogen, and tin.

Instrumentation: CHN analyzer and an instrument for tin analysis (e.g., ICP-OES or AAS).

Procedure:

  • Submit a small, homogeneous sample (typically 2-5 mg) of the synthesized this compound for CHN analysis.

  • For tin analysis, a separate sample will be digested in acid and analyzed by ICP-OES or AAS.

  • Compare the experimentally determined weight percentages with the theoretical values for pure this compound (C: 46.75%, H: 8.83%, Sn: 28.87%).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To detect the presence of hydroxyl groups from hydrolysis.

Instrumentation: FT-IR spectrometer.

Sample Preparation:

  • Prepare a thin film of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates. This must be done quickly in a dry atmosphere to minimize exposure to moisture.

  • Alternatively, a solution in a dry, IR-transparent solvent (e.g., carbon tetrachloride) can be prepared and analyzed in a liquid cell.

FT-IR Parameters:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Data Analysis: Look for a broad absorbance band in the region of 3200-3600 cm⁻¹, which is characteristic of O-H stretching and indicates hydrolysis. Also, monitor the Sn-O-C stretching region around 1000-1100 cm⁻¹.

Experimental Workflow and Data Interpretation

The following diagram illustrates a logical workflow for assessing the purity of synthesized this compound.

G cluster_synthesis Synthesis cluster_analysis Purity Assessment cluster_results Results & Interpretation cluster_decision Decision Synthesis Synthesized this compound NMR 1H and 119Sn NMR Synthesis->NMR GCMS GC-MS Synthesis->GCMS EA Elemental Analysis Synthesis->EA FTIR FT-IR Synthesis->FTIR Impurities Identify & Quantify Impurities NMR->Impurities GCMS->Impurities Purity Purity > 98%? EA->Purity FTIR->Impurities Use Use in Application Purity->Use Yes Purify Purify Further Purity->Purify No Impurities->Purity

Experimental workflow for purity assessment.

Comparison with Alternative Catalysts

This compound is often used as a catalyst in polyesterification reactions. However, concerns about the potential toxicity of tin compounds have led to the investigation of alternatives. Titanium and zirconium alkoxides, such as titanium tetrabutanolate and zirconium tetrabutanolate, are common substitutes.

CatalystAdvantagesDisadvantages
This compound High catalytic activity.Potential toxicity of tin compounds.
Titanium Tetrabutanolate Lower toxicity, high activity.[12][13]Can lead to colored byproducts in some polymerization reactions.
Zirconium Tetrabutanolate Low toxicity, good thermal stability, high activity.[14][15]Can be more expensive than tin or titanium analogues.

Performance Data:

In the ring-opening polymerization of lactide, zirconium-based catalysts have shown activities comparable to or even exceeding that of tin(II) bis(2-ethylhexanoate), a common tin-based catalyst, while offering a more favorable toxicity profile.[16] Titanium catalysts are also highly effective for polyester synthesis.[12] The choice of catalyst will ultimately depend on the specific application, desired polymer properties, and regulatory considerations.

By following the detailed protocols and considering the comparative data presented in this guide, researchers can confidently assess the purity of their synthesized this compound and make informed decisions regarding its use and potential alternatives.

References

Navigating the Landscape of Polyester Catalysis: A Comparative Guide to Tin Tetrabutanolate Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in polymer science and drug development, the choice of catalyst in polyester synthesis is a critical determinant of the final polymer's properties and the efficiency of the manufacturing process. While organotin compounds like tin tetrabutanolate have been traditionally employed, concerns over their potential toxicity and environmental impact have spurred the search for viable alternatives. This guide provides an objective comparison of the performance of this compound with key alternatives—antimony, titanium, germanium, and bismuth-based catalysts—supported by available experimental data.

The ideal catalyst for polyesterification should exhibit high activity, selectivity, and thermal stability, while also being cost-effective and environmentally benign. This comparative analysis delves into the performance of various catalysts, with a focus on quantitative data to aid in the selection of the most suitable catalyst for specific research and development needs.

Performance Comparison of Polyesterification Catalysts

The following table summarizes the performance of this compound and its alternatives based on key experimental parameters. It is important to note that a direct comparison is challenging due to variations in experimental conditions across different studies.

Catalyst TypeCatalyst ExampleTypical Concentration (ppm)Reaction Time (h)Intrinsic Viscosity (dL/g)Mn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)Tg (°C)Polymer Color
Organotin Tin(II) 2-ethylhexanoate400> 5 (for PEF)~0.5 (for PEF)----White
Antimony Antimony Trioxide (Sb₂O₃)200 - 3003.5 - 4.40.61 - 0.652.67 x 10⁴4.65 x 10⁴1.7485.1-
Titanium Titanium Tetrabutoxide (TBT)5 - 4002.6 - 3.50.5 - 0.652.82 x 10⁴4.03 x 10⁴1.4388.3Yellowish
Germanium Germanium Dioxide (GeO₂)50 - 200------Good (less yellowing)
Bismuth Bismuth Triflate (Bi(OTf)₃)2500 (0.25 mol%)12-12900 (for PHS)----

Key Observations:

  • Titanium-based catalysts often exhibit higher activity, leading to shorter reaction times compared to antimony and tin catalysts.[1] However, they can sometimes result in a yellowish discoloration of the final polymer.[2]

  • Antimony catalysts are widely used commercially due to their good balance of activity, cost, and the production of polymers with acceptable color.[3]

  • Tin catalysts , such as tin(II) 2-ethylhexanoate, can produce white polyesters but may have slower reaction kinetics compared to titanium-based catalysts.[4]

  • Germanium catalysts are known for producing polyesters with excellent color and clarity, making them suitable for applications like optical fibers and bottles. However, their high cost is a significant drawback.

  • Bismuth catalysts , like bismuth triflate, are emerging as a less toxic alternative and have shown good activity in polyesterification, yielding polymers with respectable molecular weights.[5][6]

Experimental Protocols

A standardized experimental protocol is crucial for the accurate comparison of catalyst performance. The following outlines a general methodology for the synthesis of polyester (e.g., Polyethylene Terephthalate - PET) and the evaluation of different catalysts.

Materials:

  • Dimethyl Terephthalate (DMT)

  • Ethylene Glycol (EG)

  • Catalyst (e.g., this compound, Antimony Trioxide, Titanium Tetrabutoxide, Germanium Dioxide, Bismuth Triflate)

  • Methanol (for removal during transesterification)

  • Inert gas (e.g., Nitrogen or Argon)

Equipment:

  • Glass reactor equipped with a mechanical stirrer, condenser, and nitrogen/vacuum inlet

  • Heating mantle with temperature controller

  • Vacuum pump

  • Distillation apparatus

Procedure:

  • Charging the Reactor: The reactor is charged with DMT and EG in a specified molar ratio (typically 1:2.2).

  • Catalyst Addition: The catalyst is added to the reactor at a predetermined concentration (e.g., in ppm relative to the weight of DMT).

  • Transesterification (First Stage):

    • The reactor is heated to a specific temperature range (e.g., 180-220 °C) under a slow stream of inert gas.

    • Methanol, a byproduct of the transesterification reaction, is continuously distilled off.

    • The reaction is monitored by measuring the amount of methanol collected and is considered complete when approximately 95% of the theoretical amount has been removed.

  • Polycondensation (Second Stage):

    • The temperature is gradually increased (e.g., to 270-280 °C).

    • A vacuum is slowly applied to the system to remove excess ethylene glycol and drive the polymerization reaction forward.

    • The reaction is monitored by observing the viscosity of the molten polymer (e.g., through stirrer torque).

    • The reaction is stopped when the desired viscosity is reached.

  • Polymer Isolation and Characterization:

    • The molten polymer is extruded from the reactor under inert gas pressure and quenched in cold water.

    • The resulting polymer strands are pelletized.

    • The polymer is then characterized using various analytical techniques.

Analytical Methods:

  • Intrinsic Viscosity (IV): Determined by viscometry in a suitable solvent (e.g., a phenol/tetrachloroethane mixture) to estimate the polymer's molecular weight.

  • Gel Permeation Chromatography (GPC): Used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • Differential Scanning Calorimetry (DSC): Employed to measure the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the polymer.

  • Colorimetry: A spectrophotometer or colorimeter is used to quantify the color of the polymer (e.g., using the CIE Lab* color space).

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

Experimental Workflow and Catalyst Comparison Logic

The following diagram illustrates the logical workflow for comparing different catalysts in polyester synthesis.

G cluster_prep Preparation cluster_synthesis Synthesis cluster_analysis Analysis cluster_comparison Comparison Monomers Monomer Selection (e.g., DMT, EG) Transesterification Transesterification Monomers->Transesterification Catalyst_Selection Catalyst Selection (Sn, Sb, Ti, Ge, Bi) Catalyst_Selection->Transesterification Polycondensation Polycondensation Transesterification->Polycondensation IV Intrinsic Viscosity Polycondensation->IV GPC GPC (Mn, Mw, PDI) Polycondensation->GPC DSC DSC (Tg, Tm) Polycondensation->DSC Color Colorimetry Polycondensation->Color TGA TGA (Thermal Stability) Polycondensation->TGA Performance_Eval Performance Evaluation IV->Performance_Eval GPC->Performance_Eval DSC->Performance_Eval Color->Performance_Eval TGA->Performance_Eval

Catalyst Comparison Workflow

This workflow begins with the selection of monomers and the catalyst to be evaluated. The synthesis process, consisting of transesterification and polycondensation, is then carried out. The resulting polymer is subjected to a battery of analytical tests to determine its key properties. Finally, the performance of the different catalysts is evaluated based on the collected data, allowing for an informed decision on the most suitable catalyst for a given application.

References

A Mechanistic Showdown: Tin vs. Zirconium Catalysts in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the choice of catalyst is a critical decision that can significantly impact reaction efficiency, selectivity, and overall process viability. This guide provides a mechanistic comparison of two prominent classes of Lewis acidic catalysts: those based on tin (Sn) and zirconium (Zr). By examining their performance in key organic transformations through supporting experimental data, this document aims to offer a clear, data-driven perspective to inform catalyst selection.

At the heart of their catalytic activity lies the Lewis acidity of tin and zirconium centers. Both elements can act as electron pair acceptors, activating substrates and facilitating a wide range of reactions. However, differences in their electronic structure, ionic radius, and coordination chemistry lead to distinct catalytic behaviors. Zirconium compounds are generally considered hard Lewis acids, while tin compounds can exhibit both hard and soft Lewis acidity depending on the oxidation state and ligands. This variation in electronic character influences their interaction with different substrates and their catalytic prowess in various transformations. A study comparing the acidity of SnCl₄ and ZrBr₄ towards substituted anilines found that the strength of the acids follows the sequence ZrBr₄ > SnCl₄[1].

This comparison guide delves into three crucial classes of reactions where both tin and zirconium catalysts have demonstrated significant utility: esterification, Baeyer-Villiger oxidation, and ring-opening polymerization.

Esterification and Transesterification: A Head-to-Head Comparison

Esterification and transesterification are fundamental reactions in organic synthesis, crucial for the production of everything from pharmaceuticals to polymers and biofuels. Both tin and zirconium-based catalysts are effective in promoting these reactions, typically through a Lewis acid-catalyzed mechanism.

A direct comparison of sulfated tin oxide and sulfated zirconia in the esterification of n-octanoic acid with methanol revealed that sulfated tin oxide is, on average, twice as active as sulfated zirconia[2]. This higher activity is attributed to the greater acid strength of the sulfated tin oxide catalyst[2][3][4]. Temperature-programmed desorption (TPD) measurements showed that sulfated tin oxide possesses a high density of strong acid sites with a narrow distribution, whereas sulfated zirconia has a more heterogeneous acidity with a wider range of acid strengths[3][4]. The heat of argon adsorption further quantified this, indicating a higher acid strength for sulfated tin oxide (29.7–31.0 kJ/mol) compared to sulfated zirconia (24.3 kJ/mol)[3][4].

CatalystSubstrateAlcoholProductConversion (%)Selectivity (%)Reaction ConditionsReference
Sulfated Tin Oxiden-Octanoic AcidMethanolMethyl n-octanoateHigher activityNot specifiedNot specified[3][4]
Sulfated Zirconian-Octanoic AcidMethanolMethyl n-octanoateLower activityNot specifiedNot specified[3][4]
SnCl₂·2H₂OOleic AcidEthanolEthyl oleate>90>93Molar ratio FFA:catalyst 100:1, reflux, 12h[5][6][7]
H₂SO₄ (for comparison)Oleic AcidEthanolEthyl oleate>90Not specifiedMolar ratio FFA:catalyst 100:1, reflux, 12h[5][6][7]

Experimental Protocol: Esterification of n-Octanoic Acid with Methanol using Sulfated Metal Oxide Catalysts

A general procedure for this type of reaction, based on similar studies, would involve the following steps:

  • Catalyst Preparation: Sulfated tin oxide and sulfated zirconia are prepared by precipitation from their respective chloride or oxychloride salts, followed by impregnation with sulfuric acid and calcination at high temperatures.

  • Reaction Setup: A mixture of n-octanoic acid, methanol (in a specified molar excess), and the solid catalyst is placed in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Reaction Conditions: The reaction mixture is heated to a specific temperature (e.g., reflux temperature of methanol) and stirred for a defined period.

  • Work-up and Analysis: After the reaction, the solid catalyst is filtered off. The liquid product mixture is then analyzed by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of the carboxylic acid and the selectivity for the ester product.

Baeyer-Villiger Oxidation: A Tale of Two Zeolites

The Baeyer-Villiger oxidation, the conversion of ketones to esters or lactones, is a powerful tool in organic synthesis. Both Sn- and Zr-containing zeolites have emerged as effective and selective heterogeneous catalysts for this transformation, offering advantages in terms of reusability and product separation.

A comparative study of mesoporous Sn-BEA and Zr-BEA zeolites in the Baeyer-Villiger oxidation of cyclohexanone with hydrogen peroxide showed that the Sn-BEA catalyst achieved a significantly higher conversion (70.7%) with excellent selectivity to ε-caprolactone (>99%)[8]. Theoretical studies on the Baeyer-Villiger reaction over Sn-, Ti-, Zr-, and Hf-beta zeolites have provided insights into their differing activities. The apparent activation energies for the Baeyer-Villiger reaction were calculated to be 5.3 kcal/mol for Sn-beta and -1.3 kcal/mol for Zr-beta, suggesting a lower barrier for the zirconium catalyst in this specific theoretical model[8]. However, experimental results often show superior performance for Sn-beta, highlighting the complex interplay of factors beyond just the activation energy of the primary reaction step, such as substrate diffusion and side reactions.

CatalystSubstrateOxidantProductConversion (%)Selectivity (%)Reaction ConditionsReference
Mesoporous Sn-BEACyclohexanoneH₂O₂ε-caprolactone70.7>99Not specified[8]
Mesoporous Zr-BEACyclohexanoneH₂O₂ε-caprolactoneLower than Sn-BEANot specifiedNot specified[8]

Experimental Protocol: Baeyer-Villiger Oxidation of Cyclohexanone using Sn-Beta Zeolite

  • Catalyst Preparation: Sn-Beta zeolite is typically synthesized hydrothermally.

  • Reaction Setup: In a glass reactor, cyclohexanone, the Sn-Beta zeolite catalyst, a solvent (e.g., 1,4-dioxane), and an oxidant (e.g., aqueous hydrogen peroxide) are mixed.

  • Reaction Conditions: The mixture is heated to a specific temperature (e.g., 90 °C) and stirred for a set time.

  • Work-up and Analysis: After cooling, the catalyst is separated by filtration or centrifugation. The liquid phase is then analyzed by GC or GC-MS to determine the conversion of cyclohexanone and the selectivity towards ε-caprolactone.

Ring-Opening Polymerization: Crafting Biodegradable Polymers

The ring-opening polymerization (ROP) of cyclic esters like lactide to produce biodegradable polymers such as polylactic acid (PLA) is of immense industrial importance. Tin catalysts, particularly tin(II) octoate (Sn(Oct)₂), have long been the industry standard. However, zirconium-based catalysts are emerging as promising alternatives.

A study comparing various metal acetates for the ROP of L-lactide found that tin(II) acetate showed the best performance among the p-block elements in the same period (In, Sn, Sb)[9]. The catalytic activity of tin compounds in these polymerizations is well-documented[10]. Zirconium complexes have also been extensively studied and have shown high activity for the ROP of lactide[11]. While direct side-by-side comparisons in the literature with identical conditions are limited, the data suggests that both catalyst families are highly effective. The choice between them may depend on specific process requirements, such as desired polymer properties and tolerance to impurities.

CatalystMonomerCo-initiatorPolymerConversion (%)Mₙ ( g/mol )Đ (Mₙ/Mₙ)Reaction ConditionsReference
Tin(II) acetateL-lactideH₂OPLLA9514,4001.2140 °C, 80 min[9]
Tin(IV) acetateL-lactideH₂OPLLA233,3001.1140 °C, 80 min[9]
LOMeZr(OBn)₂L-lactide-PLLA---100 °C, CDCl₃[11]

Experimental Protocol: Ring-Opening Polymerization of L-Lactide

  • Monomer and Catalyst Preparation: L-lactide is purified by recrystallization. The catalyst (e.g., tin(II) acetate or a zirconium complex) and any co-initiator (e.g., an alcohol) are handled under an inert atmosphere.

  • Polymerization: In a glovebox, the monomer, catalyst, and co-initiator are charged into a reaction vessel. The vessel is then sealed and placed in a preheated oil bath at the desired polymerization temperature (e.g., 140-180 °C).

  • Termination and Purification: After the desired time, the reaction is quenched by cooling and dissolving the crude polymer in a suitable solvent (e.g., chloroform). The polymer is then precipitated in a non-solvent (e.g., methanol), filtered, and dried under vacuum.

  • Characterization: The polymer's molecular weight (Mₙ) and dispersity (Đ) are determined by size-exclusion chromatography (SEC). The conversion of the monomer is determined by ¹H NMR spectroscopy of the crude reaction mixture.

Mechanistic Considerations: Visualizing the Catalytic Cycles

The catalytic mechanisms for both tin and zirconium in these reactions generally involve the coordination of the substrate to the Lewis acidic metal center, followed by nucleophilic attack.

Esterification Catalyzed by a Lewis Acidic Metal Center (M = Sn or Zr)

The following diagram illustrates a generalized Lewis acid-catalyzed esterification mechanism applicable to both tin and zirconium catalysts.

Esterification cluster_0 Catalytic Cycle Catalyst M(OR)n Activated_Carbonyl R'C(O)OH--M(OR)n Catalyst->Activated_Carbonyl + R'COOH Water H₂O Catalyst->Water Tetrahedral_Intermediate [R'C(OH)(O-M)(OR'')]⁺ Activated_Carbonyl->Tetrahedral_Intermediate + R''OH Product_Complex R'C(O)OR''--M(OR)n-1(OH) Tetrahedral_Intermediate->Product_Complex - H⁺ Product_Complex->Catalyst - R'C(O)OR'' + H₂O Ester R'C(O)OR'' Product_Complex->Ester

Caption: Generalized mechanism for Lewis acid-catalyzed esterification.

Ring-Opening Polymerization via a Coordination-Insertion Mechanism

This diagram shows the generally accepted coordination-insertion mechanism for the ROP of lactide, which is relevant for both tin and zirconium catalysts.

ROP cluster_1 ROP Cycle Initiator M-OR Monomer_Coordination Lactide--M-OR Initiator->Monomer_Coordination + Lactide Ring_Opening RO-Lactide-M Monomer_Coordination->Ring_Opening Nucleophilic Attack Propagating_Chain M-O-Lactide-R Ring_Opening->Propagating_Chain Insertion Propagating_Chain->Monomer_Coordination + n Lactide (Propagation) Polymer Poly(lactide) Propagating_Chain->Polymer

Caption: Coordination-insertion mechanism for ring-opening polymerization.

Conclusion

Both tin and zirconium-based catalysts are versatile and powerful tools in the arsenal of the synthetic chemist. The choice between them is nuanced and depends on the specific requirements of the reaction.

  • For esterification reactions , sulfated tin oxide demonstrates superior activity due to its higher acid strength. However, simple tin halides like SnCl₂ are also highly effective and offer a cost-efficient option.

  • In Baeyer-Villiger oxidations , Sn-Beta zeolites have shown excellent performance, particularly in terms of selectivity.

  • For ring-opening polymerization , tin catalysts are the established industry standard, but zirconium complexes are highly competitive and offer a rich area for further development and optimization.

Ultimately, the optimal catalyst is application-specific. This guide provides a foundation for an informed decision-making process, encouraging researchers to consider the mechanistic nuances and available performance data when selecting a catalyst for their synthetic endeavors. Further research into direct, side-by-side comparisons under industrially relevant conditions will continue to refine our understanding and guide the development of next-generation catalysts.

References

Evaluating the Environmental Impact of Tin Tetrabutanolate Catalysts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a catalyst in chemical synthesis extends beyond its efficiency and selectivity; its environmental footprint is a critical consideration for sustainable practices. This guide provides a comparative evaluation of the environmental impact of tin tetrabutanolate, a commonly used catalyst, against emerging alternatives. The assessment is based on key environmental indicators: aquatic toxicity and biodegradability, with supporting data from standardized experimental protocols.

Executive Summary

Tin-based catalysts, particularly organotin compounds like this compound, have long been favored for their performance in various chemical reactions. However, growing concerns over their environmental persistence and toxicity have spurred the development of more benign alternatives. This guide presents a data-driven comparison of this compound with catalysts based on bismuth, zinc, and zirconium. The available data indicates that while this compound is an effective catalyst, its alternatives often present a significantly lower environmental risk profile, particularly in terms of aquatic toxicity.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for the aquatic toxicity and ready biodegradability of this compound and its alternatives. It is important to note that direct comparative studies under identical conditions are not always available, and the data presented is compiled from various sources.

Table 1: Acute Aquatic Toxicity Data

CatalystTest OrganismEndpoint (LC50/EC50)Result (mg/L)
This compound (as Tetrabutyltin) Fish (Oncorhynchus mykiss)96h LC500.08 - 0.44
Daphnia magna48h EC500.07 - 0.75
Algae (Selenastrum capricornutum)72h EC500.03 - 0.15
Bismuth Neodecanoate Fish96h LC50>100
Daphnia magna48h EC50>100
Algae72h EC50>100
Zinc Neodecanoate Fish (Pimephales promelas)96h LC5018
Daphnia magna48h EC501.4 - 1.9
Algae72h EC500.1 - 1.0
Zirconium Tetrabutanolate Fish96h LC50Data not available
Daphnia magna48h EC50Data not available
Algae72h EC50Data not available

LC50: Lethal Concentration for 50% of the test population. EC50: Effective Concentration for 50% of the test population.

Table 2: Ready Biodegradability Data (OECD 301B)

CatalystTest Duration% BiodegradationClassification
This compound 28 days< 20%Not readily biodegradable
Bismuth Neodecanoate 28 daysData not available-
Zinc Neodecanoate 28 days< 60%Not readily biodegradable
Zirconium Tetrabutanolate 28 daysData not available-

Experimental Protocols

The data presented in this guide is based on standardized and internationally recognized experimental protocols to ensure reliability and comparability.

Acute Aquatic Toxicity Testing (OECD 203, 202, 201)

The aquatic toxicity of the catalysts is evaluated using the following OECD guidelines:

  • OECD 203: Fish, Acute Toxicity Test: This test determines the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a 96-hour exposure period.

  • OECD 202: Daphnia sp., Acute Immobilisation Test: This test assesses the concentration at which a substance immobilizes 50% of the daphnids (EC50) after 48 hours.

  • OECD 201: Alga, Growth Inhibition Test: This test evaluates the concentration that inhibits the growth of a specific algal species by 50% (EC50) over 72 hours.

Ready Biodegradability Testing (OECD 301B)

The potential for a substance to be rapidly broken down by microorganisms in an aquatic environment is assessed using the OECD 301B: Ready Biodegradability - CO2 Evolution Test . In this 28-day test, the amount of carbon dioxide produced by microbial respiration is measured. A substance is considered "readily biodegradable" if it reaches a biodegradation level of at least 60% within a 10-day window during the test period.

Mandatory Visualizations

Signaling Pathway of Organotin-Induced Apoptosis

Organotin compounds, such as the degradation products of this compound, can induce programmed cell death (apoptosis) in aquatic organisms. This diagram illustrates the key signaling pathways involved in this process.

Organotin_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cell Cell Organotin Organotin Cell_Membrane Cell Membrane Organotin->Cell_Membrane Enters Cell Mitochondrion Mitochondrion Cell_Membrane->Mitochondrion Disrupts Membrane Potential ROS Reactive Oxygen Species (ROS) Mitochondrion->ROS Increased Production Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bax Bax Activation ROS->Bax Bax->Mitochondrion Promotes Permeability Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Organotin-induced apoptotic signaling pathway.

Experimental Workflow for Environmental Impact Assessment

This diagram outlines the logical workflow for evaluating the environmental impact of a catalyst, from initial screening to a comprehensive assessment.

Environmental_Impact_Workflow Start Start: Catalyst Selection PhysChem Physicochemical Characterization Start->PhysChem Toxicity Aquatic Toxicity Testing (OECD 201, 202, 203) PhysChem->Toxicity Biodegradability Ready Biodegradability Testing (OECD 301B) PhysChem->Biodegradability Data_Analysis Data Analysis & Risk Assessment Toxicity->Data_Analysis Biodegradability->Data_Analysis LCA Life Cycle Assessment (LCA) Data_Analysis->LCA If significant impact Conclusion Conclusion: Environmental Impact Profile Data_Analysis->Conclusion If low impact LCA->Conclusion

Caption: Experimental workflow for catalyst environmental assessment.

Safety Operating Guide

Proper Disposal of Tetrabutyl Titanate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Note on Chemical Identity: The query specified "Tin tetrabutanolate." However, extensive chemical database searches indicate that the likely intended compound is Tetrabutyl titanate (CAS No. 5593-70-4), also known as titanium(IV) butoxide. This document pertains to the proper disposal of Tetrabutyl titanate.

Tetrabutyl titanate is a reactive organometallic compound commonly used in industrial applications and research, particularly in materials science.[1][2] Due to its reactivity, proper handling and disposal are critical to ensure laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of Tetrabutyl titanate waste.

Immediate Safety and Handling Precautions

Before handling Tetrabutyl titanate, it is imperative to consult the Safety Data Sheet (SDS). Key safety precautions include:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood.

  • Moisture Sensitivity: Tetrabutyl titanate is highly sensitive to moisture and will react with water, including atmospheric humidity, to produce flammable butanol and titanium dioxide.[3][4] Always handle under an inert atmosphere (e.g., nitrogen or argon) and use dry glassware and equipment.

  • Incompatibilities: Avoid contact with water, strong oxidizing agents, and strong acids.[3][5]

  • Spill Response: In the event of a spill, absorb the material with a non-combustible, inert absorbent such as sand or vermiculite. Do not use water.[6] Collect the absorbed material using non-sparking tools and place it in a sealed container for disposal.[6][7]

Quantitative Safety Data

The following table summarizes key quantitative data for Tetrabutyl titanate.

PropertyValue
Molecular Formula C16H36O4Ti
Molecular Weight 340.32 g/mol
Boiling Point 206 °C at 10 mmHg
Melting Point -55 °C
Flash Point 55 °F (12.8 °C)
Density 1.00 g/mL at 20 °C
Vapor Pressure 5.6 hPa at 20 °C
Explosive Limits 2.0 - 12.0 %(V)

Step-by-Step Disposal Protocol

The disposal of chemical waste is regulated and must be performed in compliance with local, state, and federal guidelines.

Experimental Protocol for Neutralization of Small Quantities:

For small residual amounts of Tetrabutyl titanate (e.g., cleaning of glassware), a controlled hydrolysis can be performed.

  • Preparation: Conduct the procedure in a functioning chemical fume hood. Have an appropriate fire extinguisher readily available. Wear all required PPE.

  • Inerting the Reaction Vessel: Place the contaminated glassware or container in a larger, clean, dry vessel (a beaker or flask) under an inert atmosphere if possible.

  • Slow Addition of a Protic Solvent: Slowly add a dry, protic solvent such as ethanol or isopropanol to the container with the Tetrabutyl titanate residue. This will initiate a controlled alcoholysis.

  • Controlled Hydrolysis: Once the initial reaction has subsided, slowly add a mixture of ethanol and water (e.g., a 1:1 mixture) dropwise while stirring. Be prepared for a mild exothermic reaction and the formation of a precipitate (titanium dioxide).

  • Neutralization and Final Disposal: After the reaction is complete and the mixture has cooled to room temperature, check the pH of the solution. Neutralize with a dilute acid or base if necessary. The resulting mixture, primarily containing butanol, ethanol, water, and titanium dioxide, should be collected in a properly labeled hazardous waste container for pickup by your institution's environmental health and safety (EHS) office.

For Larger Quantities and Unused Product:

Unused or larger quantities of Tetrabutyl titanate should not be neutralized in the lab.

  • Containerize: Ensure the original container is tightly sealed. If the container is compromised, place it within a larger, compatible, and properly labeled secondary container.

  • Labeling: Label the container clearly as "Hazardous Waste: Tetrabutyl titanate" and include any other required information as per your institution's EHS guidelines.

  • Storage: Store the waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.

  • Disposal Request: Arrange for pickup and disposal through your institution's EHS office.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of Tetrabutyl titanate.

G start Tetrabutyl Titanate Waste decision Small residual quantity? start->decision neutralize Neutralize via controlled hydrolysis in fume hood decision->neutralize Yes large_quantity Containerize, label, and store as hazardous waste decision->large_quantity No collect_neutralized Collect neutralized waste in hazardous waste container neutralize->collect_neutralized ehs_pickup Arrange for EHS pickup collect_neutralized->ehs_pickup large_quantity->ehs_pickup end Disposal Complete ehs_pickup->end

Caption: Decision workflow for Tetrabutyl titanate disposal.

References

Personal protective equipment for handling Tin tetrabutanolate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Tin tetrabutanolate (Tin(IV) tert-butoxide). It is intended for laboratory personnel, including researchers, scientists, and professionals in drug development, to ensure the safe management of this chemical.

Chemical Hazard and Safety Information

This compound is a flammable solid that is harmful if swallowed, in contact with skin, or inhaled.[1] It causes serious eye irritation and skin irritation, and may cause respiratory irritation.[1]

Hazard Identification:

Hazard ClassificationCategoryHazard Statement
Flammable SolidsCategory 2H228: Flammable solid.
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin.
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation.
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled.
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritation.

Source: Safety Data Sheet for Tin(IV) tert-butoxide.[1]

Personal Protective Equipment (PPE)

Strict adherence to the following PPE guidelines is mandatory to minimize exposure and ensure personal safety.

PPE CategorySpecificationsRationale
Eye and Face Protection Chemical safety goggles with a face shield.[2]Protects against splashes and vapors that can cause serious eye damage.
Hand Protection Chemical-resistant, unlined gloves (e.g., nitrile, neoprene, or butyl rubber).[3]Prevents skin contact, which can be harmful.[1] Thicker gloves offer more protection.[3]
Body Protection Chemical-resistant apron or a disposable coverall (e.g., Tyvek suit).[3]Protects against skin exposure and contamination of personal clothing.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded or if irritation is experienced.[2] A half-face cartridge respirator with organic vapor cartridges is recommended when handling the chemical.[3]Prevents inhalation of harmful vapors and dust.

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial for laboratory safety. The following workflow diagram and procedural steps outline the recommended process from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_setup Prepare Work Area (Fume Hood, Spill Kit) prep_ppe->prep_setup handle_weigh Weigh/Measure Chemical prep_setup->handle_weigh Proceed to handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer post_decon Decontaminate Work Area handle_transfer->post_decon After experiment post_doff Doff PPE post_decon->post_doff disp_collect Collect Waste in Labeled Container post_doff->disp_collect Dispose of contaminated PPE disp_store Store in Designated Hazardous Waste Area disp_collect->disp_store disp_pickup Arrange for Professional Disposal disp_store->disp_pickup

Caption: Workflow for the safe handling of this compound.

Experimental Protocol: Step-by-Step Handling Procedure

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) before starting any work.

    • Ensure a chemical spill kit is readily accessible.

    • Put on all required Personal Protective Equipment (PPE) as detailed in the table above.

    • All handling of this compound must be conducted in a certified chemical fume hood to ensure adequate ventilation.[2]

  • Handling:

    • Use only non-sparking tools and explosion-proof equipment.[2]

    • Ground and bond containers and receiving equipment to prevent static discharge.[1]

    • Carefully weigh or measure the required amount of the chemical. Avoid generating dust.[1]

    • Transfer the chemical to the reaction vessel slowly and carefully to prevent splashing or aerosolization.

    • Keep the container tightly closed when not in use.

  • Post-Handling:

    • After the experiment is complete, decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Remove PPE carefully, avoiding contact with contaminated surfaces.

    • Wash hands and any exposed skin thoroughly after handling.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • All waste containing this compound, including contaminated consumables (e.g., gloves, wipes, pipette tips), must be collected in a designated, properly labeled hazardous waste container.[4]

    • The container must be kept tightly closed and stored in a designated hazardous waste storage area.[4][5]

    • Do not mix this waste with other waste streams, especially non-halogenated solvents, to avoid costly disposal.[5]

  • Disposal Procedure:

    • Disposal of this compound waste must be handled by a licensed hazardous waste disposal company.[6]

    • Follow all local, state, and federal regulations for hazardous waste disposal.

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.[4]

    • Never dispose of this compound down the drain or in regular trash.[4] Empty containers should be rinsed, with the rinsate collected as hazardous waste, before being discarded.[7]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.